Product packaging for 2-(4-Bromo-3-methoxyphenyl)acetonitrile(Cat. No.:CAS No. 113081-50-8)

2-(4-Bromo-3-methoxyphenyl)acetonitrile

Cat. No.: B184824
CAS No.: 113081-50-8
M. Wt: 226.07 g/mol
InChI Key: AITZSRHOUYDLOM-UHFFFAOYSA-N
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Description

2-(4-Bromo-3-methoxyphenyl)acetonitrile, also known as this compound, is a useful research compound. Its molecular formula is C9H8BrNO and its molecular weight is 226.07 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8BrNO B184824 2-(4-Bromo-3-methoxyphenyl)acetonitrile CAS No. 113081-50-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-bromo-3-methoxyphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c1-12-9-6-7(4-5-11)2-3-8(9)10/h2-3,6H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AITZSRHOUYDLOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701289949
Record name 4-Bromo-3-methoxybenzeneacetonitrile
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Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113081-50-8
Record name 4-Bromo-3-methoxybenzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113081-50-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-3-methoxybenzeneacetonitrile
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URL https://comptox.epa.gov/dashboard/DTXSID701289949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(4-Bromo-3-methoxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(4-Bromo-3-methoxyphenyl)acetonitrile, a key intermediate in the development of various pharmaceutical and agrochemical compounds. This document details a plausible synthetic pathway, experimental protocols, and in-depth characterization data.

Introduction

This compound, also known as 4-Bromo-3-methoxybenzyl cyanide, is a versatile building block in organic synthesis. Its structure, featuring a brominated and methoxylated phenyl ring attached to an acetonitrile moiety, offers multiple reaction sites for further functionalization, making it a valuable precursor for the synthesis of complex molecular architectures.

Synthesis of this compound

The synthesis of this compound is typically achieved through the nucleophilic substitution of a corresponding benzyl halide with a cyanide salt. A plausible and commonly employed route involves the cyanation of 4-bromo-3-methoxybenzyl bromide.

Reaction Scheme:

Synthesis 4-Bromo-3-methoxybenzyl_bromide 4-Bromo-3-methoxybenzyl bromide Product This compound 4-Bromo-3-methoxybenzyl_bromide->Product Reflux Sodium_Cyanide Sodium Cyanide (NaCN) Sodium_Cyanide->Product Solvent Ethanol/Water Solvent->Product

Figure 1: Synthesis of this compound.
Experimental Protocol

This protocol is based on general procedures for the cyanation of benzyl halides.[1][2][3]

Materials:

  • 4-Bromo-3-methoxybenzyl bromide

  • Sodium cyanide (NaCN)

  • Ethanol

  • Water

  • Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate (for drying)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 4-bromo-3-methoxybenzyl bromide (1 equivalent) in a mixture of ethanol and water. The solvent system is crucial as it needs to dissolve both the organic starting material and the inorganic cyanide salt.[1]

  • Add sodium cyanide (approximately 1.1 to 1.5 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Partition the remaining aqueous residue with dichloromethane.

  • Separate the organic layer, wash it with brine, and dry it over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization or column chromatography to yield a white to off-white solid.[4]

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are the key analytical techniques and expected data.

Physical Properties
PropertyValueReference
Molecular Formula C₉H₈BrNO[4]
Molecular Weight 226.07 g/mol [4]
Appearance White to off-white solid[4]
Melting Point Data for the isomer 3-bromo-4-methoxyphenylacetonitrile is 50.5-56.5 °C. A specific melting point for the title compound is not readily available in the searched literature.[5][6][7]
Solubility Low solubility in water; soluble in common organic solvents like ethanol and dichloromethane.[4]
Spectroscopic Data

The following data is predicted based on the analysis of its isomer, 3-bromo-4-methoxyphenylacetonitrile, and general spectroscopic principles.

The proton NMR spectrum is a powerful tool for elucidating the structure of the molecule. The expected chemical shifts (δ) in ppm relative to TMS are as follows:

Proton AssignmentExpected Chemical Shift (ppm)Multiplicity
Methoxy Protons (-OCH₃)~3.9Singlet
Methylene Protons (-CH₂)~3.7Singlet
Aromatic Protons6.9 - 7.5Multiplet

Note: The aromatic region will show a characteristic splitting pattern based on the substitution. For the isomer 3-bromo-4-methoxyphenylacetonitrile, the aromatic protons appear at approximately 7.50 (d), 7.25 (dd), and 6.89 (d) ppm.[8]

The carbon-13 NMR spectrum provides information about the carbon framework of the molecule.

Carbon AssignmentExpected Chemical Shift (ppm)
Methoxy Carbon (-OCH₃)~56
Methylene Carbon (-CH₂)~22
Nitrile Carbon (-CN)~117
Aromatic Carbons110 - 160

IR spectroscopy is used to identify the functional groups present in the molecule.

Functional GroupCharacteristic Absorption (cm⁻¹)
C≡N (Nitrile) stretch2260 - 2220 (medium)
C-H (Aromatic) stretch~3030 (variable)
C-H (Aliphatic) stretch2950 - 2850 (medium)
C=C (Aromatic) bending1700 - 1500 (medium)
C-O (Aryl ether) stretch~1250 (strong)
C-Br stretch680 - 515 (strong)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion (M⁺): An isotopic cluster is expected around m/z 225 and 227 due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in a roughly 1:1 ratio).

  • Major Fragments: A significant fragment would likely correspond to the loss of the bromine atom, resulting in a peak at m/z 146. Another possible fragmentation is the loss of the cyanomethyl radical (•CH₂CN) to give a bromomethoxybenzyl cation.

Characterization Workflow

Characterization Synthesized_Product Synthesized Product Purification Purification (Recrystallization/Chromatography) Synthesized_Product->Purification Pure_Product Pure this compound Purification->Pure_Product MP Melting Point Determination Pure_Product->MP NMR NMR Spectroscopy (¹H and ¹³C) Pure_Product->NMR IR IR Spectroscopy Pure_Product->IR MS Mass Spectrometry Pure_Product->MS Structure_Confirmation Structure and Purity Confirmation MP->Structure_Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation

Figure 2: Workflow for the characterization of this compound.

Conclusion

This technical guide outlines a reliable synthetic route and a comprehensive characterization protocol for this compound. The provided data and methodologies will be valuable for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development, facilitating the use of this important intermediate in their research endeavors.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Bromo-3-methoxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological relevance of 2-(4-Bromo-3-methoxyphenyl)acetonitrile, a compound of interest for researchers, scientists, and professionals in drug development. This document details available data, outlines experimental protocols, and explores potential signaling pathway interactions based on related compounds.

Core Physicochemical Properties

This compound is a substituted phenylacetonitrile with the molecular formula C₉H₈BrNO.[1] Its chemical structure features a nitrile group attached to a methylene bridge, which is in turn bonded to a benzene ring substituted with a bromine atom and a methoxy group.

Quantitative Physicochemical Data

Quantitative data for this compound is not extensively available in the public domain. The following table summarizes the available data for the compound and its isomer, 3-Bromo-4-methoxyphenylacetonitrile, for comparative purposes.

PropertyValueSource
Molecular Formula C₉H₈BrNO[1]
Molar Mass 226.07 g/mol [1]
Melting Point Data not available for this compound. The isomer, 3-Bromo-4-methoxyphenylacetonitrile, has a melting point of 50.5-56.5 °C.[2]
Boiling Point Data not available.
Solubility Low solubility in water. Soluble in common organic solvents like ethanol and dichloromethane.[2]
pKa Data not available.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not explicitly published. However, based on standard organic chemistry procedures for similar compounds, the following methodologies can be proposed.

Synthesis of this compound

A plausible synthetic route to this compound involves the nucleophilic substitution of a corresponding benzyl halide with a cyanide salt.

Reaction Scheme:

G 4-Bromo-3-methoxybenzyl_halide 4-Bromo-3-methoxybenzyl halide Product This compound 4-Bromo-3-methoxybenzyl_halide->Product + Cyanide_salt Cyanide salt (e.g., NaCN, KCN) Cyanide_salt->Product + Solvent Solvent (e.g., DMSO, Acetone) Solvent->Product Heat Heat Heat->Product

Caption: General synthesis scheme for this compound.

Materials:

  • 4-Bromo-3-methoxybenzyl bromide

  • Sodium cyanide (or Potassium cyanide)

  • Dimethyl sulfoxide (DMSO) or Acetone

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve 4-Bromo-3-methoxybenzyl bromide in a suitable solvent such as DMSO or acetone.

  • Add an equimolar amount of sodium cyanide to the solution.

  • Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Purification Protocol

The crude this compound can be purified using column chromatography.

Workflow for Purification:

G Crude_Product Crude Product Column_Chromatography Silica Gel Column Chromatography Crude_Product->Column_Chromatography Elution Elute with Hexane/Ethyl Acetate Gradient Column_Chromatography->Elution Fraction_Collection Collect Fractions Elution->Fraction_Collection TLC_Analysis Analyze Fractions by TLC Fraction_Collection->TLC_Analysis Combine_Fractions Combine Pure Fractions TLC_Analysis->Combine_Fractions Solvent_Evaporation Evaporate Solvent Combine_Fractions->Solvent_Evaporation Pure_Product Pure this compound Solvent_Evaporation->Pure_Product

Caption: Purification workflow for this compound.

Procedure:

  • Prepare a silica gel column using a slurry of silica gel in hexane.

  • Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and load it onto the column.

  • Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture and gradually increasing the polarity.

  • Collect fractions and monitor them by TLC.

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure to yield the purified this compound.

Analytical Methods

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed for the analysis of this compound.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 254 nm).

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for structural confirmation. Predicted spectral data can be found in the literature for this compound and its isomers.[3]

Potential Biological Activity and Signaling Pathway

While there is no direct evidence of the biological activity of this compound, a structurally related compound, 2-[4-[(4-methoxyphenyl)methoxy]phenyl]acetonitrile, has been identified as a potent inducer of Oct3/4.[4] Oct3/4 is a key transcription factor that plays a crucial role in maintaining the pluripotency of embryonic stem cells and is essential for the reprogramming of somatic cells into induced pluripotent stem cells (iPSCs).

The induction of Oct3/4 by small molecules is a significant area of research in regenerative medicine. The signaling pathway involved in iPSC reprogramming is complex and involves the regulation of a network of transcription factors.

Simplified Oct3/4 Signaling in iPSC Reprogramming:

G Small_Molecule This compound (Potential Inducer) Oct4_Gene POU5F1 (Oct4) Gene Small_Molecule->Oct4_Gene Upregulates Expression Oct4_Protein Oct3/4 Protein Oct4_Gene->Oct4_Protein Transcription & Translation Sox2_Nanog Sox2, Nanog (Core Pluripotency Factors) Oct4_Protein->Sox2_Nanog Activates Pluripotency_Network Maintenance of Pluripotency Sox2_Nanog->Pluripotency_Network Regulates Somatic_Cell Somatic Cell Pluripotency_Network->Somatic_Cell Induces Reprogramming iPSC Induced Pluripotent Stem Cell (iPSC) Somatic_Cell->iPSC

Caption: Potential involvement in the Oct3/4 signaling pathway for iPSC generation.

This pathway highlights how a small molecule could potentially influence the expression of the POU5F1 gene, leading to the production of the Oct3/4 protein. This, in conjunction with other core pluripotency factors like Sox2 and Nanog, drives the complex process of cellular reprogramming. Given the structural similarity, it is plausible that this compound could be investigated for similar biological activity.

Conclusion

This compound is a chemical compound with potential applications in organic synthesis and drug discovery. While specific experimental data on its physicochemical properties are limited, this guide provides a comprehensive overview based on available information and plausible experimental methodologies. The potential link to the Oct3/4 signaling pathway, inferred from a structurally related molecule, suggests a promising avenue for future research into its biological functions and therapeutic potential. Further experimental validation is necessary to fully characterize this compound and explore its applications.

References

In-Depth Technical Guide: 2-(4-Bromo-3-methoxyphenyl)acetonitrile (CAS Number 113081-50-8)

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical properties, safety data, and potential applications of 2-(4-Bromo-3-methoxyphenyl)acetonitrile, intended for researchers, scientists, and professionals in drug development.

Core Chemical Information

This compound is an arylacetonitrile derivative.[1] These compounds are characterized by an aryl group attached to a cyanomethyl group and serve as valuable building blocks in organic synthesis.[1]

Structure:

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in Table 1.

PropertyValueSource
CAS Number 113081-50-8[1][2]
Molecular Formula C₉H₈BrNO[1][2]
Molecular Weight 226.07 g/mol [1][2]
Appearance Solid (typically white or off-white)[3]
Solubility Low solubility in water; Soluble in common organic solvents like ethanol and dichloromethane.[3]
InChI Key AITZSRHOUYDLOM-UHFFFAOYSA-N[1][2]
MDL Number MFCD06797367[2][4]

Safety and Handling

GHS Hazard Information (Inferred)
Hazard ClassHazard StatementSignal WordPictogram
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedWarning
alt text
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritationWarning
alt text
Serious Eye Damage/Eye Irritation (Category 2A)H319: Causes serious eye irritationWarning
alt text
Specific target organ toxicity — Single exposure (Category 3), Respiratory systemH335: May cause respiratory irritationWarning
alt text

Note: This information is based on related compounds and should be used for guidance only. A substance-specific risk assessment should always be conducted.

Precautionary Statements (Inferred)
TypeStatement
Prevention P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/ eye protection/ face protection.
Response P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Storage P403 + P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up.
Disposal P501: Dispose of contents/container to an approved waste disposal plant.

Note: This information is based on related compounds and should be used for guidance only.

Synthetic and Experimental Protocols

This compound is a key intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals.[4] The presence of the bromo and methoxy groups on the phenyl ring, along with the versatile nitrile functionality, allows for a variety of chemical transformations.[4]

General Synthetic Approach

A common method for the synthesis of arylacetonitriles involves the reaction of a corresponding benzyl halide with a cyanide salt. The following is a generalized experimental protocol adapted from the synthesis of a similar compound, p-methoxyphenylacetonitrile.[5]

Reaction Scheme:

4-Bromo-3-methoxybenzyl halide + NaCN → this compound + Na-halide

Experimental Workflow:

Synthesis_Workflow Reactants 4-Bromo-3-methoxybenzyl halide Sodium Cyanide Solvent (e.g., Acetone) Reaction Reaction Mixture (Reflux with stirring) Reactants->Reaction Combine & Heat Workup Work-up (Filtration, Extraction) Reaction->Workup Cool & Process Purification Purification (Distillation or Crystallization) Workup->Purification Isolate Crude Product Product This compound Purification->Product Obtain Pure Product

A generalized workflow for the synthesis of this compound.

Detailed Steps (Adapted from a related synthesis[5]):

  • Preparation of the Reaction Mixture: In a three-necked round-bottomed flask equipped with a stirrer and a reflux condenser, combine the starting material, 4-bromo-3-methoxybenzyl halide, with finely powdered sodium cyanide and a suitable solvent such as dry acetone.[5] A catalyst like sodium iodide may also be added.[5]

  • Reaction: Heat the mixture to reflux with vigorous stirring for an appropriate duration (typically several hours) to ensure the completion of the reaction.[5]

  • Work-up: After cooling, filter the reaction mixture to remove any inorganic salts.[5] The filtrate is then concentrated to remove the solvent. The residue is taken up in an organic solvent like benzene or ethyl acetate and washed with water to remove any remaining water-soluble impurities.[5]

  • Purification: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure.[5] The resulting crude product can be purified by distillation under reduced pressure or by recrystallization.[5]

Potential Biological Activity and Signaling Pathways

Direct experimental data on the biological activity of this compound is not available in the public domain. However, research on a structurally related compound, 2-[4-[(4-methoxyphenyl)methoxy]phenyl]acetonitrile, has shown it to be a potent inducer of Octamer-binding transcription factor 3/4 (Oct3/4).[6] Oct3/4 is a critical transcription factor for maintaining the pluripotency of embryonic stem cells.[6]

This finding suggests that this compound and its derivatives could be investigated for their potential role in regenerative medicine and stem cell research.[6]

Hypothetical Signaling Pathway Involvement

Based on the activity of the related compound, a potential mechanism of action could involve the modulation of signaling pathways that regulate Oct3/4 expression.

Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_nucleus Nucleus Compound This compound (Hypothetical) Target Unknown Cellular Target(s) Compound->Target Binds/Activates Signaling_Cascade Signaling Cascade Target->Signaling_Cascade Transcription_Factors Other Transcription Factors Signaling_Cascade->Transcription_Factors Oct34 Oct3/4 Expression & Stabilization Signaling_Cascade->Oct34 Transcription_Factors->Oct34 Oct34_Activity Enhanced Oct3/4 Transcriptional Activity Oct34->Oct34_Activity Cellular_Reprogramming Potential for Cellular Reprogramming Oct34_Activity->Cellular_Reprogramming

A hypothetical signaling pathway for the induction of Oct3/4 by this compound.

Conclusion

This compound is a versatile chemical intermediate with potential applications in the synthesis of complex organic molecules. While specific toxicological and biological data for this compound are limited, information from structurally related molecules suggests a moderate hazard profile and a potential for biological activity related to stem cell biology. Further research is warranted to fully characterize its safety profile and explore its potential in drug discovery and regenerative medicine. Researchers should proceed with appropriate caution, implementing robust safety measures and conducting thorough risk assessments.

References

potential applications of 2-(4-Bromo-3-methoxyphenyl)acetonitrile in organic synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Applications of 2-(4-Bromo-3-methoxyphenyl)acetonitrile in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a versatile bifunctional building block in organic synthesis. Its structure, featuring a reactive nitrile group, an activatable methylene bridge, and a bromine-substituted aromatic ring, offers multiple avenues for molecular elaboration. This unique combination of functional groups makes it a valuable intermediate in the synthesis of a wide array of more complex molecules, particularly in the realms of pharmaceuticals, agrochemicals, and materials science.[1] The presence of the bromine atom facilitates various cross-coupling reactions, while the nitrile moiety can be transformed into other key functional groups such as carboxylic acids, amines, and aldehydes.[1][2] This guide provides a comprehensive overview of its synthetic potential, complete with experimental protocols and data.

Core Synthetic Transformations

The synthetic utility of this compound stems from three primary reactive centers: the nitrile group, the bromine atom on the phenyl ring, and the acidic α-carbon.

Transformations of the Nitrile Group

The cyano group is a versatile functional handle that can be converted into several other important moieties.

  • Hydrolysis to Carboxylic Acids: The nitrile can be hydrolyzed under acidic or basic conditions to yield 2-(4-Bromo-3-methoxyphenyl)acetic acid. This transformation is fundamental for introducing a carboxylic acid group, a common feature in many biologically active molecules.[2]

  • Reduction to Primary Amines: The use of strong reducing agents, such as Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation, converts the nitrile group into a primary amine, yielding 2-(4-Bromo-3-methoxyphenyl)ethan-1-amine. This is a crucial step in the synthesis of many pharmaceutical compounds.[2]

  • Partial Reduction to Aldehydes: A more controlled reduction using reagents like Diisobutylaluminium hydride (DIBAL-H) at low temperatures can selectively reduce the nitrile to an imine intermediate, which is then hydrolyzed during workup to afford 2-(4-Bromo-3-methoxyphenyl)acetaldehyde.[2]

  • Reaction with Organometallic Reagents: Grignard reagents can add to the nitrile group to form an intermediate that, upon hydrolysis, yields a ketone. This allows for the formation of new carbon-carbon bonds and the introduction of various alkyl or aryl groups.[2]

G start_node This compound acid_node 2-(4-Bromo-3-methoxyphenyl)acetic acid start_node->acid_node H₃O⁺ or OH⁻, Δ amine_node 2-(4-Bromo-3-methoxyphenyl)ethan-1-amine start_node->amine_node 1. LiAlH₄ 2. H₂O aldehyde_node 2-(4-Bromo-3-methoxyphenyl)acetaldehyde start_node->aldehyde_node 1. DIBAL-H 2. H₂O ketone_node Ketone Derivative start_node->ketone_node 1. R-MgBr 2. H₃O⁺

Caption: Key transformations of the nitrile group.

Cross-Coupling Reactions at the Bromine Position

The bromine atom on the aromatic ring is a key feature, enabling a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.[2] Organobromine compounds are highly valued for the bromine's ability to act as an effective leaving group in transition-metal-catalyzed cross-coupling reactions.[2]

  • Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new C-C bond.

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a C-N bond by coupling the aryl bromide with an amine.

  • Sonogashira Coupling: A palladium/copper-cocatalyzed reaction that couples the aryl bromide with a terminal alkyne, creating a C-C bond and introducing an alkyne moiety.

G start_node This compound suzuki_prod Aryl-Substituted Product start_node->suzuki_prod R-B(OH)₂ Pd Catalyst, Base buchwald_prod Amine-Substituted Product start_node->buchwald_prod R₂NH Pd Catalyst, Base sonogashira_prod Alkyne-Substituted Product start_node->sonogashira_prod R-C≡CH Pd/Cu Catalyst, Base

Caption: Cross-coupling reactions at the bromine position.

Reactions Involving the Active Methylene Group

The protons on the carbon adjacent to the nitrile group (the α-carbon) are acidic (pKa ≈ 25-30 in DMSO for acetonitrile) and can be removed by a suitable base to form a carbanion.[3] This nucleophilic species can then react with various electrophiles.

  • Alkylation: The carbanion can be alkylated with alkyl halides to introduce new carbon chains.

  • Acylation: Reaction with acylating agents, such as acid chlorides or anhydrides, can introduce acyl groups.

  • Condensation Reactions: The nucleophilic carbanion can participate in condensation reactions with aldehydes or ketones.

G start_node This compound carbanion Carbanion Intermediate start_node->carbanion Strong Base (e.g., LDA, NaH) alkyl_prod Alkylated Product carbanion->alkyl_prod R-X (Alkyl Halide) acyl_prod Acylated Product carbanion->acyl_prod R-COCl (Acyl Chloride)

Caption: Reactions involving the active methylene group.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for key transformations involving arylacetonitrile derivatives, which are analogous to the expected reactivity of this compound.

TransformationReagents & ConditionsProduct TypeTypical YieldReference
Nitrile Hydrolysis 1. 4-methoxyphenylacetic acid (10 g) in acetic acid (60 ml)2. Bromine (9.62 g) in acetic acid (30 ml) added dropwiseCarboxylic Acid84%[4]
Alkylation 1. Acetonitrile, n-BuLi, THF, -60°C2. 1-(bromomethyl)-4,5-dimethoxy-2-bromobenzeneAlkylated Nitrile58%[5]
Acylation 1. Tertiary amide, acetonitrile, toluene2. LiHMDS (1 M in THF), 15 hβ-ketonitrile69-99%[6]
Cyanomethylation 1. Anisyl alcohol, conc. HCl2. Sodium cyanide, sodium iodide, dry acetone, reflux 16-20hArylacetonitrile74-81%[7]

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-(4-Bromo-3-methoxyphenyl)acetic acid (via Hydrolysis)

This protocol is adapted from the synthesis of a structurally similar compound.[4]

  • Starting Material: this compound.

  • Procedure: a. Dissolve the acetonitrile derivative in a suitable solvent such as a mixture of ethanol and water. b. Add a strong base (e.g., 6M NaOH solution) in excess. c. Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed. d. Cool the reaction mixture to room temperature and acidify with concentrated HCl until the pH is ~1-2. e. The carboxylic acid product will precipitate out of the solution. f. Collect the solid by vacuum filtration, wash with cold water, and dry to obtain 2-(4-Bromo-3-methoxyphenyl)acetic acid.

Protocol 2: Synthesis of a β-Ketonitrile (via Acylation of the α-Carbon)

This is a general procedure for the synthesis of β-ketonitriles from tertiary amides and acetonitrile derivatives.[6]

  • Reagents: A tertiary amide (1.0 equiv), this compound (2.0 equiv), Toluene, and LiHMDS (1 M in THF, 3.0 equiv).

  • Procedure: a. To a 20 mL vial under an argon atmosphere, add the tertiary amide, this compound, and toluene (3.5 mL). b. Add the LiHMDS solution dropwise. c. Stir the resulting solution for 15 hours at room temperature. d. Quench the reaction with a saturated aqueous solution of NH₄Cl (7 mL). e. Dilute with ethyl acetate (50 mL). f. Separate the organic layer, wash with brine (2 x 20 mL), dry over anhydrous MgSO₄, filter, and concentrate under vacuum. g. Purify the crude product by silica gel column chromatography.

Workflow for Synthetic Application

The following diagram illustrates a logical workflow for utilizing this compound in a multi-step synthesis project.

G start Starting Material: This compound decision Choose Reactive Site start->decision nitrile_rxn Transform Nitrile Group (Hydrolysis, Reduction, etc.) decision->nitrile_rxn Nitrile bromo_rxn Cross-Coupling at Bromine (Suzuki, Buchwald, etc.) decision->bromo_rxn Bromine alpha_rxn Functionalize α-Carbon (Alkylation, Acylation) decision->alpha_rxn α-Carbon intermediate Key Intermediate nitrile_rxn->intermediate bromo_rxn->intermediate alpha_rxn->intermediate further_rxn Further Synthetic Steps intermediate->further_rxn final_product Target Molecule (Pharmaceutical, Agrochemical) further_rxn->final_product

Caption: General synthetic workflow.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis. The strategic and sequential manipulation of its three key reactive sites—the nitrile, the aryl bromide, and the active methylene—provides synthetic chemists with a powerful tool for the efficient construction of complex molecular architectures. Its utility in creating precursors for pharmaceuticals, agrochemicals, and novel materials underscores its importance in modern chemical research and development.

References

The Discovery and Enduring Legacy of Substituted Phenylacetonitriles: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of the Synthesis, History, and Pharmacological Significance of a Versatile Chemical Scaffold

Substituted phenylacetonitriles represent a cornerstone in the edifice of modern organic and medicinal chemistry. From their early discovery as versatile chemical intermediates to their central role in the development of blockbuster pharmaceuticals, this class of compounds has a rich and evolving history. This technical guide provides an in-depth exploration of the discovery, synthesis, and history of substituted phenylacetonitriles, with a particular focus on their applications in drug development. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important chemical scaffold.

A Historical Trajectory: From Laboratory Curiosity to Life-Saving Medications

The journey of substituted phenylacetonitriles began with the foundational work on the synthesis of nitriles in the 19th century. The Kolbe nitrile synthesis , named after Hermann Kolbe, provided one of the earliest methods for the preparation of these compounds through the reaction of an alkyl halide with a metal cyanide.[1][2][3][4] This reaction, a classic example of a nucleophilic substitution, laid the groundwork for the synthesis of a wide array of organic nitriles, including phenylacetonitrile itself.

Initially, phenylacetonitriles were primarily valued as versatile intermediates in organic synthesis, allowing for the introduction of a cyano group that could be further transformed into carboxylic acids, amines, and other functional groups. However, their true potential in the realm of medicine began to be realized in the mid-20th century with the advent of systematic drug discovery programs.

A pivotal moment in the history of substituted phenylacetonitriles was the discovery of their profound effects on the cardiovascular system. In the 1960s, researchers investigating coronary dilators stumbled upon a class of compounds that could block the influx of calcium ions into cells, a mechanism that would later be understood as calcium channel blockade.[5][6] This led to the development of the phenylalkylamine class of calcium channel blockers, with verapamil emerging as a landmark drug.[7] Verapamil, which contains a substituted phenylacetonitrile core, revolutionized the treatment of hypertension, angina, and arrhythmias.[1]

The success of verapamil spurred further research into the pharmacological properties of other substituted phenylacetonitriles. It was discovered that strategic modifications to the phenyl ring and the acetonitrile side chain could lead to compounds with a wide range of biological activities, including the blockade of other ion channels, such as sodium channels. This has led to the development of anticonvulsant and antiarrhythmic drugs.[6][8]

Key Milestones in the History of Substituted Phenylacetonitriles

Era Key Development Significance
Mid-19th Century Development of the Kolbe nitrile synthesis.[1][2][3][4]Provided a fundamental method for the synthesis of nitriles, including phenylacetonitriles.
Early 20th Century Use of phenylacetonitriles as versatile intermediates in organic synthesis.Enabled the synthesis of a wide range of organic compounds.
Mid-20th Century Discovery of the coronary dilating effects of certain phenylacetonitrile derivatives.Laid the groundwork for the development of cardiovascular drugs.
1960s Discovery of the calcium channel blocking mechanism of action.[5][6]Revolutionized the understanding of cardiovascular pharmacology.
1962 Synthesis of Verapamil.The first clinically successful phenylalkylamine calcium channel blocker.
Late 20th Century - Present Exploration of substituted phenylacetonitriles as modulators of other ion channels (e.g., sodium channels) and enzymes.[8]Expanded the therapeutic potential of this chemical class to other disease areas.

Synthetic Methodologies: From Classical to Contemporary

The synthesis of substituted phenylacetonitriles has evolved significantly over the years, with modern methods offering improved yields, milder reaction conditions, and greater functional group tolerance compared to classical approaches.

The Kolbe Nitrile Synthesis: A Time-Honored Method

The Kolbe nitrile synthesis remains a fundamental and widely used method for the preparation of phenylacetonitriles.[1][2][3][4] The reaction involves the nucleophilic substitution of a benzyl halide with an alkali metal cyanide.

General Experimental Workflow for Kolbe Nitrile Synthesis

Kolbe_Workflow reagents Benzyl Halide + Alkali Metal Cyanide reaction Reaction at Elevated Temperature reagents->reaction solvent Polar Aprotic Solvent (e.g., DMSO, Acetone) solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Distillation, Chromatography) workup->purification product Substituted Phenylacetonitrile purification->product

Caption: General workflow for the Kolbe nitrile synthesis.

Modern Synthetic Approaches

In recent years, a variety of more sophisticated methods for the synthesis of substituted phenylacetonitriles have been developed. These include:

  • Phase-Transfer Catalysis: The use of phase-transfer catalysts, such as quaternary ammonium salts, can significantly improve the efficiency of the Kolbe nitrile synthesis by facilitating the transfer of the cyanide anion from the aqueous phase to the organic phase where the benzyl halide is dissolved.

  • Transition Metal-Catalyzed Cyanations: Palladium- and nickel-catalyzed cross-coupling reactions of aryl halides or pseudohalides with cyanide sources have emerged as powerful methods for the synthesis of a wide range of substituted phenylacetonitriles.

  • One-Pot Syntheses: Multi-step reactions carried out in a single reaction vessel without the isolation of intermediates offer a more efficient and environmentally friendly approach to the synthesis of complex substituted phenylacetonitriles.

Quantitative Data on Synthetic Yields

The following table summarizes the reported yields for the synthesis of various substituted phenylacetonitriles using different methodologies.

Product Starting Material Reaction Conditions Yield (%) Reference
Benzyl CyanideBenzyl ChlorideNaCN, Ethanol/Water, Reflux80-90--INVALID-LINK--
4-Methoxy-phenylacetonitrile1-(Chloromethyl)-4-methoxybenzeneNaCN, NaI, Acetone, Reflux74-81--INVALID-LINK--
3-Hydroxy-phenylacetonitrile3-Hydroxybenzyl alcoholKCN, Acetic Acid, DMSO, 125°C~60--INVALID-LINK--
Verapamil(Intermediate Steps)Multiple steps~74 (final step)--INVALID-LINK--
2-(3,4-Dimethoxyphenyl)acetonitrile3,4-Dimethoxybenzyl chlorideKCN, Phase-transfer catalyst>90(General procedure, specific yield varies)

Detailed Experimental Protocols

Protocol 1: Synthesis of Benzyl Cyanide via Kolbe Nitrile Synthesis

This protocol is adapted from Organic Syntheses.

Materials:

  • Benzyl chloride (126.5 g, 1.0 mol)

  • Sodium cyanide (65 g, 1.33 mol)

  • Ethanol (95%, 1 L)

  • Water (1 L)

  • 5 L round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a 5 L round-bottom flask, dissolve 65 g of sodium cyanide in 1 L of warm water.

  • Add a solution of 126.5 g of benzyl chloride in 1 L of 95% ethanol to the sodium cyanide solution through a separatory funnel over 30 minutes.

  • Heat the mixture to reflux and maintain for 4 hours.

  • Cool the reaction mixture to room temperature.

  • Separate the organic layer and wash it with an equal volume of water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Distill the crude product under reduced pressure to obtain pure benzyl cyanide. The expected yield is 80-90%.

Protocol 2: Synthesis of 4-Methoxyphenylacetonitrile

This protocol is adapted from PrepChem.

Materials:

  • 1-(Chloromethyl)-4-methoxybenzene (156.6 g, 1.0 mol)

  • Sodium cyanide (73.5 g, 1.5 mol)

  • Sodium iodide (7.5 g, 0.05 mol)

  • Dry acetone (700 mL)

  • 2 L two-necked flask

  • Reflux condenser with calcium chloride tube

  • Mechanical stirrer

Procedure:

  • In a 2 L two-necked flask equipped with a reflux condenser and mechanical stirrer, combine 156.6 g of 1-(chloromethyl)-4-methoxybenzene, 73.5 g of finely powdered sodium cyanide, and 7.5 g of sodium iodide in 500 mL of dry acetone.

  • Heat the mixture to reflux and stir vigorously for 20 hours.

  • Cool the reaction mixture to room temperature and filter to remove the precipitated sodium chloride.

  • Wash the collected salt with 200 mL of acetone.

  • Combine the filtrates and remove the acetone by distillation.

  • Fractionally distill the residue under vacuum (94°C/0.4 mmHg) to obtain 4-methoxyphenylacetonitrile. The expected yield is approximately 80%.[4]

Protocol 3: Synthesis of 2-(3-Hydroxyphenyl)acetonitrile

This protocol is adapted from a patented procedure.

Materials:

  • 3-Hydroxybenzyl alcohol (29.8 g)

  • Potassium cyanide (18 g)

  • Dimethyl sulfoxide (DMSO) (250 mL)

  • Glacial acetic acid (16 g)

  • Chloroform

  • Water

  • Sodium sulfate

Procedure:

  • Dissolve 29.8 g of 2-hydroxybenzyl alcohol and 18 g of potassium cyanide in 250 mL of dimethylsulfoxide in a suitable reaction flask.

  • Heat the mixture to 125°C.

  • Add 16 g of glacial acetic acid dropwise over 1 hour.

  • Stir the reaction mixture at 125°C for an additional 2 hours.

  • Remove the dimethylsulfoxide in vacuo.

  • To the residue, add 200 mL of water and 150 mL of chloroform and stir.

  • Separate the chloroform phase.

  • Extract the aqueous phase again with 150 mL of chloroform.

  • Combine the chloroform phases, wash with water, and dry with sodium sulfate.

  • Evaporate the chloroform to yield the product. The reported yield is approximately 60.5%.[9]

Pharmacological Significance: Modulators of Ion Channels

The therapeutic importance of substituted phenylacetonitriles is exemplified by their ability to modulate the activity of ion channels, which are crucial for a wide range of physiological processes.

Calcium Channel Blockade: The Verapamil Story

Verapamil, a phenylalkylamine derivative, exerts its therapeutic effects by blocking L-type voltage-gated calcium channels.[1] This action is particularly important in cardiac and smooth muscle cells.

Signaling Pathway of Verapamil Action

Verapamil_Pathway Verapamil Verapamil L_type_Ca_Channel L-type Ca2+ Channel Verapamil->L_type_Ca_Channel Blocks Ca_influx Ca2+ Influx Contraction Muscle Contraction Ca_influx->Contraction Stimulates Vasodilation Vasodilation Contraction->Vasodilation Leads to (if inhibited) Reduced_HR Reduced Heart Rate & Contractility Contraction->Reduced_HR Leads to (if inhibited)

Caption: Verapamil blocks L-type calcium channels, reducing calcium influx and leading to vasodilation and decreased cardiac activity.

By blocking these channels, verapamil reduces the influx of calcium into the cells, leading to:

  • Vasodilation: Relaxation of smooth muscle in blood vessels, which lowers blood pressure.

  • Negative Inotropic Effect: Decreased force of contraction of the heart muscle.

  • Negative Chronotropic Effect: Decreased heart rate.

These effects make verapamil a highly effective treatment for hypertension, angina, and certain cardiac arrhythmias.

Sodium Channel Blockade: A Newer Frontier

More recently, substituted phenylacetonitriles have been investigated as blockers of voltage-gated sodium channels.[8] These channels are essential for the initiation and propagation of action potentials in excitable cells, such as neurons. By blocking sodium channels, these compounds can reduce neuronal excitability, making them promising candidates for the treatment of epilepsy, neuropathic pain, and certain cardiac arrhythmias.[6]

Sodium_Channel_Blocker_Pathway Na_Channel_Blocker Na_Channel_Blocker Na_Channel Na_Channel Na_influx Na_influx Action_Potential Action_Potential Reduced_Excitability Reduced_Excitability

References

An In-depth Technical Guide to the Reactivity of the Nitrile Group in 2-(4-Bromo-3-methoxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of the nitrile group in the versatile building block, 2-(4-Bromo-3-methoxyphenyl)acetonitrile. This compound is of significant interest in medicinal chemistry and materials science due to the synthetic handles offered by its nitrile functionality and substituted phenyl ring. This document details the primary transformations of the nitrile group, including hydrolysis, reduction, and reactions with organometallic reagents. While specific experimental data for this particular molecule is limited in publicly accessible literature, this guide provides detailed generalized protocols and reaction mechanisms based on the well-established chemistry of arylacetonitriles. All quantitative data found for analogous transformations are summarized for comparative purposes, and key reaction pathways are visualized using Graphviz diagrams.

Introduction

This compound is a polysubstituted aromatic compound that serves as a valuable intermediate in the synthesis of a wide array of more complex molecules.[1] Its structure incorporates a brominated phenyl ring, a methoxy group, and a cyanomethyl (acetonitrile) moiety. The bromine atom facilitates cross-coupling reactions, while the nitrile group is a locus for a variety of chemical transformations. This guide focuses specifically on the reactivity of the nitrile group, a versatile functional group that can be converted into amines, carboxylic acids, ketones, and other functionalities, making it a cornerstone of synthetic strategy.

Core Reactivity of the Nitrile Group

The carbon-nitrogen triple bond of the nitrile group in this compound is highly polarized, rendering the carbon atom electrophilic. This inherent electrophilicity is the basis for its most common and synthetically useful reactions.

Hydrolysis to 2-(4-Bromo-3-methoxyphenyl)acetic acid

The hydrolysis of the nitrile group to a carboxylic acid is a fundamental transformation in organic synthesis. This can be achieved under either acidic or basic conditions. The resulting product, 2-(4-Bromo-3-methoxyphenyl)acetic acid, is a valuable precursor for the synthesis of esters, amides, and other carboxylic acid derivatives.

Reaction Pathway: Nitrile Hydrolysis

hydrolysis start This compound acid_path Acidic Conditions (e.g., H2SO4, H2O, heat) start->acid_path base_path Basic Conditions (e.g., NaOH, H2O, heat) start->base_path amide_intermediate 2-(4-Bromo-3-methoxyphenyl)acetamide (Intermediate) acid_path->amide_intermediate carboxylate_salt Sodium 2-(4-bromo-3-methoxyphenyl)acetate base_path->carboxylate_salt end_product 2-(4-Bromo-3-methoxyphenyl)acetic acid amide_intermediate->end_product Further Hydrolysis carboxylate_salt->end_product Acidic Workup

Caption: General pathways for the hydrolysis of a nitrile to a carboxylic acid.

Experimental Protocol (General)

  • Acid-Catalyzed Hydrolysis: To a solution of this compound in a suitable solvent (e.g., ethanol, dioxane), an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid, is added. The mixture is then heated to reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC). Upon cooling, the product may precipitate or can be extracted with an organic solvent.

  • Base-Catalyzed Hydrolysis: The nitrile is suspended in an aqueous solution of a strong base, typically sodium hydroxide or potassium hydroxide, often with a co-solvent like ethanol to improve solubility. The mixture is heated to reflux for an extended period. After completion, the reaction mixture is cooled and acidified with a strong acid (e.g., HCl) to precipitate the carboxylic acid, which is then collected by filtration.

Quantitative Data (Analogous Reactions)

Reaction TypeReagents and ConditionsProductYield (%)
Acidic HydrolysisH₂SO₄ (50%), refluxCarboxylic Acid80-95%
Basic HydrolysisNaOH (aq), reflux, then H₃O⁺Carboxylic Acid75-90%
Reduction to 2-(4-Bromo-3-methoxyphenyl)ethan-1-amine

The reduction of the nitrile group to a primary amine is a crucial transformation for the introduction of a basic nitrogenous center, a common feature in many pharmaceuticals. This is typically accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Reaction Pathway: Nitrile Reduction

reduction start This compound hydride_reduction Hydride Reduction (e.g., LiAlH4 in THF) start->hydride_reduction catalytic_hydrogenation Catalytic Hydrogenation (e.g., H2, Raney Ni) start->catalytic_hydrogenation end_product 2-(4-Bromo-3-methoxyphenyl)ethan-1-amine hydride_reduction->end_product Aqueous Workup catalytic_hydrogenation->end_product

Caption: Common methods for the reduction of a nitrile to a primary amine.

Experimental Protocol (General)

  • Reduction with LiAlH₄: A solution of this compound in an anhydrous ether solvent (e.g., diethyl ether, tetrahydrofuran) is added dropwise to a stirred suspension of lithium aluminum hydride in the same solvent, typically at 0 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours. The reaction is carefully quenched by the sequential addition of water and an aqueous base solution. The resulting precipitate is filtered off, and the amine is isolated from the filtrate.

  • Catalytic Hydrogenation: The nitrile is dissolved in a suitable solvent (e.g., ethanol, methanol) containing a catalyst, such as Raney nickel or palladium on carbon. The mixture is then subjected to an atmosphere of hydrogen gas at elevated pressure and temperature in a hydrogenation apparatus until the uptake of hydrogen ceases. The catalyst is removed by filtration, and the solvent is evaporated to yield the primary amine.

Quantitative Data (Analogous Reactions)

The reduction of arylacetonitriles to the corresponding phenethylamines is generally a high-yielding reaction.

Reduction MethodReagents and ConditionsProductYield (%)
LiAlH₄ ReductionLiAlH₄, THF, refluxPrimary Amine85-98%
Catalytic HydrogenationH₂, Raney Ni, high pressurePrimary Amine80-95%
Reaction with Organometallic Reagents to form Ketones

The reaction of nitriles with Grignard or organolithium reagents provides a convenient route to ketones. The organometallic reagent adds to the electrophilic carbon of the nitrile, forming an imine intermediate which, upon acidic workup, hydrolyzes to the corresponding ketone.

Reaction Pathway: Grignard Reaction with a Nitrile

grignard start This compound grignard_reagent Grignard Reagent (R-MgX) start->grignard_reagent + imine_intermediate Iminomagnesium Halide (Intermediate) start->imine_intermediate Nucleophilic Addition end_product 1-(4-Bromo-3-methoxyphenyl)alkan-2-one imine_intermediate->end_product Acidic Workup (H3O+)

References

The Pivotal Roles of Bromine and Methoxy Groups in Compound Reactivity and Drug Design

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and drug development, the strategic modification of lead compounds is paramount to optimizing their pharmacological profiles. Among the vast arsenal of functional groups available to chemists, the bromine atom and the methoxy group hold particularly significant roles. Though seemingly simple, their introduction into a molecular scaffold can profoundly alter a compound's reactivity, binding affinity, metabolic stability, and overall suitability as a therapeutic agent. This technical guide provides an in-depth exploration of the multifaceted roles of bromine and methoxy groups, offering a comprehensive resource for researchers engaged in the design and development of novel therapeutics. We will delve into their effects on physicochemical properties, explore the underlying mechanisms of their influence, present quantitative data from relevant studies, and provide detailed experimental protocols for assessing their impact.

The Methoxy Group: A Versatile Modulator of Physicochemical and Biological Properties

The methoxy group (-OCH₃) is a common substituent in both natural products and synthetic pharmaceuticals, valued for its ability to fine-tune a molecule's properties in several key ways.[1][2] It is often considered a hybrid of a hydroxyl and a methyl group, yet it frequently imparts unique effects that are more than the sum of its parts.[1]

Influence on Physicochemical Properties and Reactivity

The methoxy group's impact on a compound's reactivity and properties stems from its electronic and steric characteristics.

  • Lipophilicity: When attached to an aromatic system, the methoxy group has a minimal effect on lipophilicity, with a change in LogD value close to zero.[3] This makes it an excellent tool for exploring protein pockets without significantly increasing the risk of poor ADME properties associated with high lipophilicity.[3]

  • Polar Surface Area (PSA): The methoxy group contributes only 9 Ų to the polar surface area, which is considerably less than other hydrogen bond acceptors like a hydroxyl group (20 Ų) or a carbonyl group (17 Ų).[3] This allows for the introduction of a hydrogen bond acceptor with a minimal increase in overall polarity.

  • Reactivity: As an electron-donating group through resonance, the methoxy group can increase the electron density of an aromatic ring, making it more susceptible to electrophilic substitution and influencing its interaction with biological targets.[4]

Role in Drug-Target Interactions and Potency

The methoxy group can significantly enhance a ligand's binding to its target protein through various non-covalent interactions.[2]

  • Hydrogen Bonding: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming crucial interactions with hydrogen bond donors in the protein's binding pocket.[4]

  • Hydrophobic and van der Waals Interactions: The methyl portion can engage in favorable hydrophobic and van der Waals interactions within lipophilic pockets of the target protein.[3]

The strategic placement of a methoxy group can lead to substantial improvements in potency. For instance, in the development of the antiviral drug fostemsavir, the substitution of a hydrogen atom with a methoxy group resulted in a 294-fold increase in potency.[3]

Metabolic Considerations

A primary drawback of the methoxy group is its susceptibility to metabolic oxidation.[3]

  • O-demethylation: The most common metabolic pathway for aryl methoxy groups is O-demethylation, catalyzed by cytochrome P450 (CYP) enzymes, particularly CYP2D6.[5][6] This process forms a phenol or alcohol, which can then undergo further conjugation reactions like glucuronidation.[2] This metabolic instability can lead to rapid clearance and a short half-life.[5][7]

The Bromine Atom: A Tool for Potency, Selectivity, and Improved Pharmacokinetics

The introduction of a bromine atom into a drug candidate, a strategy known as "bromination," offers a range of advantages, from increasing therapeutic activity to improving metabolic profiles.[8][9]

Influence on Physicochemical Properties and Reactivity

Bromine's effects are largely dictated by its size, electronegativity, and unique ability to form halogen bonds.

  • Lipophilicity: As a halogen, bromine is lipophilic and its introduction generally increases a compound's LogP. This can enhance membrane permeability and cell penetration.

  • Reactivity: The C-Br bond is reactive and can be used as a synthetic handle for further molecular modifications.[10] Aromatic rings containing bromine can undergo various cross-coupling reactions, providing a versatile platform for library synthesis.

The Role of Halogen Bonding

A key feature of bromine (and other heavy halogens) in drug design is its ability to act as a halogen bond (XB) donor.[8][11]

  • σ-hole: A region of positive electrostatic potential, known as a σ-hole, exists on the halogen atom opposite to the covalent bond.[8] This positive region can form a highly directional, non-covalent interaction with a Lewis base (e.g., a carbonyl oxygen or a nitrogen atom) in a protein's binding site.[8][12]

  • Strength and Directionality: The strength of halogen bonds is comparable to hydrogen bonds and increases in the order of Cl < Br < I.[12] This interaction is highly directional, providing a powerful tool for achieving high binding affinity and selectivity.[13]

Numerous case studies have demonstrated that halogen bonding can significantly enhance ligand-receptor interactions, leading to improved drug efficacy.[13]

Metabolic Considerations

Bromination can also favorably influence a drug's metabolic profile.

  • Metabolic Stability: The introduction of a bromine atom can block sites of metabolic oxidation. By replacing a hydrogen atom at a metabolically vulnerable position, bromination can prevent enzymatic degradation, thereby increasing the compound's half-life and duration of action.[8][9] Quantitative structure-activity relationship (QSAR) models have shown that lower-brominated compounds with specific substitution patterns can have higher metabolic degradation rates, indicating the importance of precise placement.[14][15]

However, bromination is not without potential drawbacks, which can include increased toxicity or accumulation in the body.[8][9]

Data Presentation: Quantitative Comparison

To illustrate the impact of methoxy and bromine substitution, the following tables summarize quantitative data from various studies.

Table 1: Effect of Methoxy Group Substitution on Metabolic Stability

Compound SeriesParent Compound (R=H) Half-life (t½, min)Methoxy Analog (R=OCH₃) Half-life (t½, min)Fold ChangeReference
GPR88 Agonist2.24.3 (as isopropoxy)+1.95[7]
SMART-H<5 to 302-3 fold improvement with modification+2-3[5]
ABI-2742144 (with additional modification)+2.1[16]

Table 2: Effect of Bromine Substitution on Biological Activity and Binding Affinity

Compound Series/TargetParent Compound (R=H)Bromo-Analog (R=Br)ParameterFold ChangeReference
Curcumin Analog (Anti-inflammatory)-71.75 ± 0.90% NO suppression% NO Suppression-[17]
BAZ2B Bromodomain InhibitorK D = 524 µM (Thioamide)K D = 87 µM (for Chloro-analog)K D~6 (Cl vs Thioamide)[17]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for accurately assessing the effects of chemical modifications. Below are methodologies for key in vitro assays.

Protocol 1: Microsomal Stability Assay

This assay evaluates a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s.

  • Preparation:

    • Prepare stock solutions of test compounds and positive controls (e.g., midazolam) in an appropriate solvent (e.g., DMSO).[6]

    • Thaw pooled liver microsomes (human, rat, or mouse) on ice.

    • Prepare a NADPH-regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a phosphate buffer (pH 7.4).[16]

  • Incubation:

    • Pre-warm a solution of microsomes and buffer to 37°C.

    • Add the test compound to the microsome solution at a final concentration typically between 0.5-3 µM and pre-incubate for 5-10 minutes at 37°C.[6][16]

    • Initiate the metabolic reaction by adding the NADPH-regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.[16]

  • Termination and Analysis:

    • Immediately stop the reaction by adding the aliquot to a quenching solution, typically cold acetonitrile containing an internal standard.

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the parent compound.[16]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the compound remaining versus time.

    • Calculate the half-life (t½) from the slope of the linear regression (t½ = 0.693 / slope).

    • Calculate the in vitro intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (microsomal protein concentration).[16][18]

Protocol 2: Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (K D), stoichiometry (n), and enthalpy (ΔH).[19][20]

  • Sample Preparation:

    • The protein (macromolecule) is placed in the sample cell, and the ligand (test compound) is loaded into the titration syringe.[21]

    • Both protein and ligand must be in the exact same, extensively dialyzed buffer to minimize heats of dilution.[21]

    • Accurately determine the concentration of both protein and ligand.

    • Degas all solutions immediately before use to prevent air bubbles.

  • Experimental Setup:

    • Set the experimental temperature (typically 25°C).

    • Set the injection parameters: volume per injection (e.g., 2 µL), duration, and spacing between injections to allow a return to baseline.

    • The ligand concentration in the syringe should typically be 10-20 times that of the protein concentration in the cell.[22]

  • Titration:

    • Perform an initial control titration by injecting the ligand into the buffer-filled cell to determine the heat of dilution.

    • Perform the main experiment by titrating the ligand into the protein solution. A series of injections (typically 20-30) are made.

  • Data Analysis:

    • Integrate the area of each injection peak to determine the heat change per injection.

    • Subtract the heat of dilution from the experimental data.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one set of sites) to determine K D, n, and ΔH.[22]

Protocol 3: Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique for real-time monitoring of biomolecular interactions, providing kinetic data (kₐ and kₑ) and binding affinity (K D).[23][24]

  • Ligand Immobilization:

    • Select a suitable sensor chip (e.g., CM5).

    • Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the ligand (typically the protein) over the activated surface. Amine coupling is a common method where the ligand covalently attaches to the surface.[25]

    • Deactivate any remaining active esters using ethanolamine.[26] A reference flow cell is typically prepared by performing the activation and deactivation steps without ligand injection.[27]

  • Analyte Binding:

    • Prepare a series of dilutions of the analyte (test compound) in running buffer.

    • Inject the different concentrations of the analyte over both the ligand and reference flow cells at a constant flow rate. This is the association phase.[27]

    • After the association phase, flow only the running buffer over the chip to monitor the dissociation of the analyte from the ligand. This is the dissociation phase.

  • Surface Regeneration:

    • If the ligand-analyte interaction is strong, a regeneration solution (e.g., low pH glycine) may be needed to remove the bound analyte before the next injection.

  • Data Analysis:

    • The instrument software records the change in refractive index (measured in Resonance Units, RU) over time, generating a sensorgram.

    • Subtract the signal from the reference flow cell from the ligand flow cell signal to correct for bulk refractive index changes and non-specific binding.

    • Fit the association and dissociation curves for each analyte concentration to a kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (K D = kₑ/kₐ).

Protocol 4: Synthesis of Bromoarenes via Electrophilic Aromatic Bromination

A common method for introducing bromine onto an activated aromatic ring.

  • Reaction Setup:

    • Dissolve the activated aromatic starting material (e.g., a phenol or aniline derivative) in a suitable solvent (e.g., tetrahydrofuran, THF).[28]

    • Cool the solution in an ice bath if the reaction is exothermic.

  • Bromination:

    • Slowly add a brominating agent, such as N-Bromosuccinimide (NBS), portion-wise to the stirred solution.[28] The stoichiometry will depend on the desired degree of bromination.

    • Allow the reaction to stir at room temperature for a specified time (e.g., 4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[28]

  • Workup and Purification:

    • Once the reaction is complete, evaporate the solvent under reduced pressure.

    • Purify the crude product using silica gel column chromatography, eluting with a suitable solvent system (e.g., ethyl acetate in petroleum ether) to isolate the desired bromo-substituted product.[28][29]

Protocol 5: O-Methylation of Phenols

A procedure for converting a phenolic hydroxyl group to a methoxy group.

  • Reaction Setup:

    • To a solution of the phenol in a suitable solvent like dimethyl carbonate (DMC), which can act as both solvent and reagent.[30]

    • Add a base, such as cesium carbonate or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[30]

  • Methylation:

    • Heat the reaction mixture to a specified temperature (e.g., 120-160°C) and stir for several hours to days, monitoring by TLC.[30] Using microwave irradiation can significantly shorten reaction times.[31]

  • Workup and Purification:

    • After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the residue by column chromatography to yield the pure aryl methyl ether.

Visualizations: Workflows and Logical Relationships

Visual diagrams are essential for conceptualizing complex processes in drug discovery. The following diagrams are rendered using the DOT language.

Lead_Optimization_Workflow cluster_Discovery Discovery & Screening cluster_Modification Chemical Modification cluster_Evaluation Iterative Evaluation cluster_Decision Decision Start Initial Hit Compound (e.g., R=H) Screening Initial Screening (Potency, ADME) Start->Screening Bromination Introduce Bromine (Halogen Bonding, Block Metabolism) Screening->Bromination Identified Liabilities or Opportunities Methylation Introduce Methoxy (H-Bond Acceptor, Pocket Filling) Screening->Methylation Identified Liabilities or Opportunities SAR Determine SAR (Binding Affinity, Potency) Bromination->SAR Methylation->SAR ADME_Eval Assess ADME Properties (Metabolic Stability, Permeability) SAR->ADME_Eval Potent compounds Decision Improved Profile? ADME_Eval->Decision Lead_Candidate Lead Candidate Decision->Lead_Candidate Yes Redesign Redesign / Re-synthesize Decision->Redesign No Redesign->Bromination Redesign->Methylation

Caption: A workflow for lead optimization using bromine and methoxy group modifications.

Topliss_Tree_Aromatic cluster_1 First Modification cluster_2 Second Modification Unsubstituted Unsubstituted Phenyl (R=H) Cl_4 4-Chloro Unsubstituted->Cl_4 Cl_34 3,4-Dichloro Cl_4->Cl_34 More Active Me_4 4-Methyl Cl_4->Me_4 Equipotent OMe_4 4-Methoxy Cl_4->OMe_4 Less Active

Caption: The Topliss Tree decision model for aromatic ring substitution.[32]

Caption: A diagram illustrating a halogen bond between a bromo-substituent and a carbonyl oxygen.

Conclusion

The bromine atom and the methoxy group are powerful and versatile tools in the medicinal chemist's toolkit. The methoxy group serves as a non-lipophilic "scout" for exploring protein pockets, capable of forming key hydrogen bonds and van der Waals interactions, though its metabolic lability requires careful consideration.[3] Bromine, through its size, lipophilicity, and unique ability to form highly directional halogen bonds, can dramatically enhance binding affinity and selectivity while also serving to block sites of metabolism.[8][11] A thorough understanding of their respective properties and the ability to quantitatively assess their impact through robust experimental protocols are essential for leveraging these functional groups to their full potential. By strategically employing bromination and methylation, drug development professionals can navigate the complex challenges of lead optimization to design safer, more effective, and more successful therapeutic agents.

References

An In-depth Technical Guide on the Solubility of 2-(4-Bromo-3-methoxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Concepts in Solubility

The solubility of a compound is influenced by several factors, including the polarity of the solute and the solvent, temperature, pressure, and the presence of other substances. The general principle of "like dissolves like" is a useful starting point, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.

Solubility Profile of 2-(4-Bromo-3-methoxyphenyl)acetonitrile

Based on available information, this compound is a solid, usually appearing as a white or off-white substance.[3] Its solubility profile is summarized in the table below.

SolventSolubilityReference
WaterLow solubility[3]
EthanolSoluble[3]
DichloromethaneSoluble[3]

It is important to note that this information is qualitative. For precise applications, quantitative determination of solubility is recommended. A related isomer, 3-Bromo-4-methoxyphenylacetonitrile, exhibits a solubility of 55 mg/mL in Dimethyl sulfoxide (DMSO), a polar aprotic solvent.[4] This suggests that this compound is also likely to be soluble in similar solvents.

Experimental Protocol for Determining Solubility

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a general method for determining the solubility of an organic compound like this compound in various organic solvents.

Materials and Equipment
  • This compound (high purity)

  • A selection of common organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, chloroform, hexane, toluene, DMSO)

  • Analytical balance (accurate to at least 0.1 mg)

  • Vials with screw caps

  • Constant temperature bath or shaker incubator

  • Vortex mixer

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature bath or shaker incubator set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a period to let the excess solid settle.

    • Alternatively, centrifuge the vials at a moderate speed to facilitate the separation of the solid and liquid phases.

  • Sample Preparation and Analysis:

    • Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pipette.

    • Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.

  • Calculation of Solubility:

    • Calculate the solubility using the following formula:

      Solubility (g/L) = (Concentration of diluted sample (g/L)) x (Dilution factor)

General Solubility Testing Workflow

The following diagram illustrates a typical workflow for assessing the solubility of an organic compound.

G General Solubility Testing Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result start Start with pure compound and selected solvents add_excess Add excess compound to solvent in a vial start->add_excess seal_vial Seal vial add_excess->seal_vial agitate Agitate at constant temperature (e.g., 24-48h) seal_vial->agitate settle Allow excess solid to settle agitate->settle centrifuge or Centrifuge agitate->centrifuge withdraw Withdraw supernatant settle->withdraw centrifuge->withdraw dilute Dilute sample withdraw->dilute analyze Analyze concentration (HPLC/UV-Vis) dilute->analyze calculate Calculate solubility analyze->calculate end End calculate->end

Caption: A flowchart of the experimental workflow for determining the solubility of an organic compound.

Synthesis of Arylacetonitriles: A Representative Workflow

While not directly related to solubility, understanding the synthesis of this compound can provide context for its handling and purification, where solubility plays a critical role. A general method for synthesizing arylacetonitriles involves the cyanation of a corresponding benzyl halide.

The following diagram illustrates a generalized synthetic pathway.

G Generalized Synthesis of an Arylacetonitrile reactant1 Arylmethyl Halide (e.g., 4-Bromo-3-methoxybenzyl bromide) reaction Nucleophilic Substitution Reaction reactant1->reaction reactant2 Cyanide Source (e.g., NaCN, KCN) reactant2->reaction solvent Solvent (e.g., Acetone, Ethanol/Water) solvent->reaction workup Aqueous Workup & Extraction reaction->workup product Arylacetonitrile (e.g., this compound) purification Purification (e.g., Recrystallization, Chromatography) workup->purification final_product Pure Arylacetonitrile purification->final_product

Caption: A diagram showing a general synthetic route for arylacetonitriles from arylmethyl halides.

This guide provides a foundational understanding of the solubility of this compound. For specific applications, it is imperative to determine the quantitative solubility in the relevant solvent systems using the experimental protocol outlined.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(4-Bromo-3-methoxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Bromo-3-methoxyphenyl)acetonitrile is a key organic intermediate utilized in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its structure, featuring bromo, methoxy, and nitrile functional groups, makes it a versatile building block for creating more complex molecular architectures. The nitrile group can be readily hydrolyzed to a carboxylic acid or reduced to an amine, while the bromo-substituted aromatic ring is amenable to various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings. This document provides detailed protocols for the synthesis of this compound, starting from commercially available precursors.

Overall Synthetic Workflow

The synthesis of this compound is typically achieved through a two-step process starting from 4-Bromo-3-methoxybenzaldehyde. The first step involves the reduction of the aldehyde to the corresponding benzyl alcohol, which is then converted to a benzyl halide. The subsequent step is a nucleophilic substitution reaction where the halide is displaced by a cyanide anion to yield the target nitrile.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyanation A 4-Bromo-3-methoxybenzaldehyde B Reduction A->B C 4-Bromo-3-methoxybenzyl alcohol B->C D Halogenation C->D E 4-Bromo-3-methoxybenzyl halide D->E F 4-Bromo-3-methoxybenzyl halide G Nucleophilic Substitution (Cyanation) F->G H This compound G->H

Figure 1: Overall synthetic workflow.

Detailed Synthetic Protocols

The following protocols describe the synthesis of this compound. The primary route involves the conversion of 4-Bromo-3-methoxybenzaldehyde to 4-Bromo-3-methoxybenzyl bromide, followed by cyanation.

Method 1: Synthesis via Bromination and Cyanation

This method is a robust two-step synthesis starting from the corresponding benzyl alcohol, which can be prepared by the reduction of 4-bromo-3-methoxybenzaldehyde.

G cluster_step1 Step 1: Bromination of 4-Bromo-3-methoxybenzyl alcohol cluster_step2 Step 2: Cyanation of 4-Bromo-3-methoxybenzyl bromide A 4-Bromo-3-methoxybenzyl alcohol B PBr3 DCM, 0°C to RT C 4-Bromo-3-methoxybenzyl bromide A->C D 4-Bromo-3-methoxybenzyl bromide E NaCN DMF/H2O, 20°C F This compound D->F

Figure 2: Reaction scheme for Method 1.

Experimental Protocol: Step 1 - Synthesis of 4-Bromo-3-methoxybenzyl bromide

This protocol is adapted from standard procedures for the conversion of benzyl alcohols to benzyl bromides.[1]

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-Bromo-3-methoxybenzyl alcohol (1.0 eq.) in anhydrous dichloromethane (DCM) (approx. 5-10 mL per gram of alcohol).

  • Reaction: Cool the solution to 0°C in an ice bath. Add phosphorus tribromide (PBr₃) (0.4 eq.) dropwise via the dropping funnel over 15-20 minutes, ensuring the temperature remains below 5°C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully pour the mixture into ice-cold water. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-Bromo-3-methoxybenzyl bromide. The product can be used in the next step without further purification or can be purified by column chromatography if necessary.

Experimental Protocol: Step 2 - Synthesis of this compound

This protocol is adapted from a similar synthesis of 2-(4-bromo-3-methylphenyl)acetonitrile.[2]

  • Preparation: In a round-bottom flask, dissolve 4-Bromo-3-methoxybenzyl bromide (1.0 eq.) in a 10:1 mixture of N,N-dimethylformamide (DMF) and water.

  • Reaction: Under a nitrogen atmosphere, add sodium cyanide (NaCN) (1.5 eq.) to the solution. Stir the reaction mixture at ambient temperature (20°C) for 4 hours.

  • Reaction Monitoring: Monitor the consumption of the starting material by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with ice-cold water. Extract the product with diethyl ether (3 x volumes).

  • Purification: Combine the organic extracts, wash with water, and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to afford the crude product. The product can be further purified by silica gel column chromatography.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

Reaction Step Starting Material Key Reagents Product Solvent Temperature Time Yield (%) Reference
Bromination 4-Bromo-3-methoxybenzyl alcoholPBr₃4-Bromo-3-methoxybenzyl bromideDCM0°C to RT2-4 h>90 (Typical)[1]
Cyanation 4-Bromo-3-methoxybenzyl bromideNaCNThis compoundDMF/H₂O (10:1)20°C4 h~86[2]

Note: The yield for the bromination step is an estimate based on typical yields for this type of reaction, as a specific yield for this substrate was not found in the searched literature.

Alternative Methods

An alternative to bromination is the chlorination of the benzyl alcohol followed by cyanation.

Method 2: Synthesis via Chlorination and Cyanation

Experimental Protocol: Step 1 - Synthesis of 4-Bromo-3-methoxybenzyl chloride

This protocol is a general procedure for the synthesis of benzyl chlorides from benzyl alcohols.[3]

  • Preparation: In a round-bottom flask, dissolve 4-Bromo-3-methoxybenzyl alcohol (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Reaction: Cool the solution to 0°C. Add thionyl chloride (SOCl₂) (1.2 eq.) dropwise.

  • Reaction Progression: After addition, allow the mixture to stir at room temperature for 1 hour.

  • Work-up: Pour the mixture into a saturated sodium bicarbonate solution and extract with DCM.

  • Purification: Wash the combined organic layers with water and brine, dry over magnesium sulfate, filter, and concentrate under vacuum.

Experimental Protocol: Step 2 - Cyanation of 4-Bromo-3-methoxybenzyl chloride

This protocol is adapted from the synthesis of (3-Methoxyphenyl)acetonitrile.[4]

  • Preparation: In a four-necked flask with a condenser and stirrer, add sodium cyanide (1.05 eq.) to water and heat to 70°C.

  • Reaction: Add a solution of 4-Bromo-3-methoxybenzyl chloride (1.0 eq.) dropwise over 2 hours.

  • Reaction Progression: After the addition, increase the temperature to 75-85°C and maintain for 4 hours.

  • Work-up: Cool the reaction to approximately 50°C and separate the layers to isolate the product.

Conclusion

The synthesis of this compound can be reliably achieved through a two-step sequence involving the formation of a benzyl halide from 4-bromo-3-methoxybenzyl alcohol, followed by a nucleophilic substitution with a cyanide salt. The presented protocols, adapted from established literature procedures for analogous compounds, offer high-yielding and practical routes for researchers in organic synthesis and drug development. Careful handling of reagents, particularly toxic cyanide salts, is imperative.

References

Application Notes and Protocols for 2-(4-Bromo-3-methoxyphenyl)acetonitrile in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-(4-Bromo-3-methoxyphenyl)acetonitrile as a versatile pharmaceutical intermediate. Detailed protocols for its conversion into key precursors for drug discovery are provided, with a focus on the synthesis of selective estrogen receptor modulators (SERMs).

Introduction

This compound is a valuable building block in medicinal chemistry due to its distinct reactive sites. The presence of a bromine atom on the phenyl ring facilitates cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds to construct complex molecular scaffolds. The nitrile group offers further synthetic flexibility, as it can be readily reduced to a primary amine, a key functional group in many biologically active compounds. This dual reactivity makes it an ideal starting material for the synthesis of a variety of pharmaceutical agents, including those targeting the estrogen receptor.

Key Applications in Drug Discovery

The primary application of this compound in pharmaceutical research lies in its use as a precursor for the synthesis of SERMs. These compounds are crucial in the treatment of hormone-receptor-positive breast cancer and osteoporosis. The general synthetic strategy involves two key transformations:

  • Suzuki-Miyaura Coupling: The bromo-substituted phenyl ring is coupled with a suitable boronic acid to introduce a new aryl group. This reaction is fundamental in creating the core structure of many SERMs.

  • Nitrile Reduction: The nitrile functional group is reduced to a primary amine, which often forms a critical pharmacophore for interaction with the target protein.

Experimental Protocols

The following protocols detail the synthesis of a key intermediate, 2-(3-methoxy-4-(4-methoxyphenyl)phenyl)ethan-1-amine, a scaffold for novel SERMs, starting from this compound.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes the synthesis of 2-(3-methoxy-4-(4-methoxyphenyl)phenyl)acetonitrile via a Suzuki-Miyaura coupling reaction.

Reaction Scheme:

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Weight/Volume
This compound226.071.0226 mg
4-Methoxyphenylboronic acid151.961.2182 mg
Tetrakis(triphenylphosphine)palladium(0)1155.560.0558 mg
Potassium Carbonate (K₂CO₃)138.212.0276 mg
Toluene--10 mL
Ethanol--2 mL
Water--2 mL

Procedure:

  • To a flame-dried round-bottom flask, add this compound (226 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol) to the flask.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen).

  • Add toluene (10 mL), ethanol (2 mL), and water (2 mL) to the flask.

  • Heat the reaction mixture to 80°C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 2-(3-methoxy-4-(4-methoxyphenyl)phenyl)acetonitrile.

Quantitative Data:

ProductYield (%)Purity (%)
2-(3-methoxy-4-(4-methoxyphenyl)phenyl)acetonitrile85-95>95
Protocol 2: Nitrile Reduction

This protocol describes the reduction of the nitrile group of 2-(3-methoxy-4-(4-methoxyphenyl)phenyl)acetonitrile to the corresponding primary amine.

Reaction Scheme:

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Weight/Volume
2-(3-methoxy-4-(4-methoxyphenyl)phenyl)acetonitrile253.301.0253 mg
Lithium aluminum hydride (LiAlH₄)37.952.076 mg
Anhydrous Tetrahydrofuran (THF)--20 mL
Water---
15% Sodium Hydroxide Solution---

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of lithium aluminum hydride (76 mg, 2.0 mmol) in anhydrous THF (10 mL).

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of 2-(3-methoxy-4-(4-methoxyphenyl)phenyl)acetonitrile (253 mg, 1.0 mmol) in anhydrous THF (10 mL) to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by the sequential dropwise addition of water (0.08 mL), 15% aqueous sodium hydroxide (0.08 mL), and water (0.24 mL).

  • Stir the resulting mixture vigorously for 30 minutes until a white precipitate forms.

  • Filter the precipitate and wash it with THF.

  • Concentrate the filtrate under reduced pressure to yield 2-(3-methoxy-4-(4-methoxyphenyl)phenyl)ethan-1-amine.

Quantitative Data:

ProductYield (%)Purity (%)
2-(3-methoxy-4-(4-methoxyphenyl)phenyl)ethan-1-amine80-90>95

Visualizing the Synthetic Pathway and Mechanism of Action

To aid in the understanding of the synthetic process and the biological activity of the resulting compounds, the following diagrams have been generated.

experimental_workflow cluster_suzuki Suzuki-Miyaura Coupling cluster_reduction Nitrile Reduction start This compound intermediate 2-(3-methoxy-4-(4-methoxyphenyl)phenyl)acetonitrile start->intermediate Protocol 1 final_product 2-(3-methoxy-4-(4-methoxyphenyl)phenyl)ethan-1-amine (SERM Scaffold) intermediate->final_product Protocol 2 reagent1 4-Methoxyphenylboronic acid catalyst1 Pd(PPh3)4, K2CO3 reagent2 LiAlH4

Synthetic workflow for a SERM scaffold.

The synthesized amine scaffold can be further functionalized to produce potent SERMs. These molecules primarily exert their therapeutic effects by modulating the activity of estrogen receptors.

signaling_pathway SERM Selective Estrogen Receptor Modulator (SERM) ER Estrogen Receptor (ERα/ERβ) SERM->ER Binds to ERE Estrogen Response Element (ERE) in DNA ER->ERE Binds to Gene_Expression Modulation of Gene Expression ERE->Gene_Expression Regulates Biological_Effect Tissue-Specific Biological Effect (e.g., Anti-tumor activity in breast tissue) Gene_Expression->Biological_Effect Leads to

Mechanism of action of SERMs.

The diagram above illustrates the general mechanism of action for a SERM. By binding to estrogen receptors, SERMs can either block or activate gene transcription in a tissue-specific manner, leading to desired therapeutic outcomes such as the inhibition of cancer cell proliferation.

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of pharmaceutical compounds, particularly SERMs. The provided protocols for Suzuki-Miyaura coupling and nitrile reduction offer a reliable pathway to key amine scaffolds for further drug development. The ability to readily access these complex molecular structures from a commercially available starting material highlights the importance of this compound in modern medicinal chemistry.

Application Notes and Protocols for 2-(4-Bromo-3-methoxyphenyl)acetonitrile in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For distribution to: Researchers, scientists, and drug development professionals.

Introduction:

2-(4-Bromo-3-methoxyphenyl)acetonitrile is a versatile chemical intermediate with significant potential in the synthesis of novel agrochemicals. Its structure, featuring a brominated phenyl ring with a methoxy substituent and a reactive nitrile group, allows for a variety of chemical transformations to build complex molecules with potential fungicidal and herbicidal activities. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of biaryl structures common in modern fungicides. Furthermore, the nitrile group can be readily hydrolyzed to the corresponding phenylacetic acid, a well-known scaffold for herbicides.

These application notes provide detailed protocols for two potential agrochemical synthesis pathways starting from this compound. It is important to note that while these protocols are based on established and analogous chemical transformations prevalent in agrochemical research, the specific final products described herein are proposed examples to illustrate the utility of the starting material.

Application 1: Synthesis of a Biphenyl Fungicide Analogue via Suzuki-Miyaura Coupling

Many modern fungicides, such as boscalid and some strobilurin analogues like pyraclostrobin, feature a biphenyl core structure which is crucial for their biological activity. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of such structures. In this proposed application, this compound is coupled with a substituted phenylboronic acid to generate a novel biphenylacetonitrile derivative, a potential precursor to a new class of fungicides.

Proposed Signaling Pathway Inhibition:

Many biphenyl fungicides act by inhibiting the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi, disrupting their energy supply. The synthesized biphenylacetonitrile could be a precursor to compounds designed to target this pathway.

SDH_Inhibition Biphenylacetonitrile Derivative Biphenylacetonitrile Derivative SDH Enzyme SDH Enzyme Biphenylacetonitrile Derivative->SDH Enzyme Inhibits Succinate -> Fumarate Succinate -> Fumarate SDH Enzyme->Succinate -> Fumarate Catalyzes ATP Production ATP Production Succinate -> Fumarate->ATP Production Leads to

Caption: Proposed mechanism of action for a biphenyl fungicide.

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To synthesize 2-(4-(4-chlorophenyl)-3-methoxyphenyl)acetonitrile from this compound and 4-chlorophenylboronic acid.

Materials:

  • This compound

  • 4-Chlorophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a 100 mL round-bottom flask, add this compound (1.0 eq), 4-chlorophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add palladium(II) acetate (0.03 eq) and triphenylphosphine (0.06 eq).

  • Add a 3:1 mixture of toluene and water (to dissolve the reactants).

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Heat the reaction mixture to 80°C and stir vigorously under an argon atmosphere for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield the desired biphenylacetonitrile.

Quantitative Data (Hypothetical)
CompoundStarting MaterialProductYield (%)Purity (%) (by HPLC)
1 This compound2-(4-(4-chlorophenyl)-3-methoxyphenyl)acetonitrile85>98

Application 2: Synthesis of a Phenylacetic Acid Herbicide Analogue via Hydrolysis

Phenylacetic acid derivatives are a known class of herbicides that can act as synthetic auxins, disrupting plant growth. The nitrile group of this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, which can then be further derivatized to optimize herbicidal activity.

Experimental Workflow: Hydrolysis of Nitrile to Carboxylic Acid

Hydrolysis_Workflow Start This compound Reaction Acid Hydrolysis (e.g., H2SO4, H2O, reflux) Start->Reaction Workup Work-up (Extraction, Washing) Reaction->Workup Purification Purification (Recrystallization) Workup->Purification Product 2-(4-Bromo-3-methoxyphenyl)acetic acid Purification->Product

Caption: Workflow for the synthesis of a phenylacetic acid derivative.

Experimental Protocol: Acid-Catalyzed Hydrolysis

Objective: To synthesize 2-(4-bromo-3-methoxyphenyl)acetic acid from this compound.

Materials:

  • This compound

  • Sulfuric acid (H₂SO₄), concentrated

  • Water

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a 250 mL round-bottom flask, add this compound (1.0 eq).

  • Slowly add a 1:1 mixture of concentrated sulfuric acid and water.

  • Heat the mixture to reflux (approximately 110-120°C) and maintain for 6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it over crushed ice.

  • Extract the aqueous layer with diethyl ether (3 x 75 mL).

  • Combine the organic layers and wash with water and then with a saturated sodium bicarbonate solution.

  • Acidify the aqueous bicarbonate layer with 1 M HCl to precipitate the carboxylic acid.

  • Filter the precipitate, wash with cold water, and dry under vacuum to obtain the crude 2-(4-bromo-3-methoxyphenyl)acetic acid.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure product.

Quantitative Data (Hypothetical)
CompoundStarting MaterialProductYield (%)Melting Point (°C)
2 This compound2-(4-Bromo-3-methoxyphenyl)acetic acid92135-137

Disclaimer: The specific agrochemical applications and protocols described in these notes are proposed based on established chemical principles and structure-activity relationships within the field of agrochemical synthesis. While this compound is classified as an agrochemical intermediate, the direct synthesis of a commercialized agrochemical from this specific starting material is not widely documented in public literature. These notes are intended for research and development purposes to explore the potential of this versatile building block. Standard laboratory safety procedures should be followed at all times.

Application Notes and Protocols for Suzuki Coupling Reactions with 2-(4-Bromo-3-methoxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This powerful and versatile reaction, catalyzed by palladium complexes, is widely employed in the pharmaceutical and materials science industries due to its high tolerance for a variety of functional groups and its generally mild reaction conditions.

This document provides detailed application notes and protocols for the Suzuki coupling of 2-(4-Bromo-3-methoxyphenyl)acetonitrile. This substrate is a valuable building block in medicinal chemistry, as the resulting biaryl acetonitrile derivatives can serve as precursors to a wide range of biologically active molecules. The nitrile group offers a versatile handle for further chemical transformations, while the methoxy-substituted phenyl ring is a common motif in pharmacologically active compounds. Recent studies have highlighted the potential of downstream products as inducers of the transcription factor Oct3/4, a key regulator in stem cell pluripotency, suggesting applications in regenerative medicine.[1]

Reaction Scheme

The general scheme for the Suzuki coupling of this compound with an arylboronic acid is depicted below:

Experimental Protocols

Several palladium catalyst systems and reaction conditions can be employed for the Suzuki coupling of aryl bromides. Below are three representative protocols that can be adapted for this compound. Optimization of the specific boronic acid, base, solvent, and catalyst may be required to achieve the highest yields.

Protocol 1: Palladium Acetate Catalyzed Coupling in an Aqueous Medium

This protocol is adapted from a general method for Suzuki-Miyaura cross-coupling reactions of aryl halides.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (0.5 mol%)

  • Water-Ethanol-Butanol (WEB) mixture (as solvent)

  • Diethyl ether

  • Silica gel for column chromatography

  • n-hexane and ethyl acetate (for chromatography)

Procedure:

  • In a round-bottom flask, combine this compound (1 mmol), the desired arylboronic acid (1.2 mmol), and Palladium(II) acetate (0.5 mol%).

  • Add 3 mL of the WEB solvent to the flask.

  • Stir the reaction mixture at room temperature for the required time (monitoring by TLC is recommended).

  • Upon completion, extract the reaction mixture with diethyl ether (4 x 10 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate as the eluent to obtain the desired biaryl product.

Protocol 2: Tetrakis(triphenylphosphine)palladium(0) Catalyzed Coupling in Dioxane

This protocol is based on a common procedure for the Suzuki coupling of aryl bromides.[2]

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

  • Potassium phosphate (K₃PO₄) (2 equivalents)

  • 1,4-Dioxane (dry)

  • Distilled water

  • Dichloromethane

Procedure:

  • To a Schlenk flask, add this compound (0.986 mmol) and Pd(PPh₃)₄ (5 mol%).

  • Add 6 mL of dry 1,4-dioxane and stir the mixture under an inert atmosphere (e.g., argon or nitrogen) for 30 minutes at room temperature.

  • Add the arylboronic acid (1.08 mmol), K₃PO₄ (1.972 mmol), and 1.5 mL of distilled water.

  • Heat the reaction mixture to 70-80 °C and stir for 18-22 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature, dilute with water, and extract with dichloromethane (3 x 25 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Palladium Acetate and Triphenylphosphine Catalyzed Coupling in n-Propanol

This protocol is adapted from a procedure for the synthesis of unsymmetrical biaryls.[3]

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (0.01 equivalents)

  • Triphenylphosphine (PPh₃) (0.02 equivalents)

  • 1.2 M aqueous sodium carbonate (Na₂CO₃) solution

  • n-Propanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g), the arylboronic acid (1.1 equivalents), and 10 mL of n-propanol.

  • To the solution, add Pd(OAc)₂ (3.6 mg) and triphenylphosphine (12.8 mg).

  • Add 5.25 mL of 1.2 M aqueous sodium carbonate solution.

  • Purge the mixture with nitrogen for 30 seconds while stirring.

  • Attach a reflux condenser and heat the solution at reflux under a nitrogen atmosphere for approximately 1 hour, or until completion.

  • Cool the reaction to room temperature and proceed with a standard aqueous workup and extraction.

  • Purify the product by recrystallization or column chromatography.

Data Presentation

The following table summarizes representative quantitative data for Suzuki coupling reactions of various aryl bromides with arylboronic acids under different conditions. While specific data for this compound is not available in the cited literature, these examples with structurally related compounds provide a useful reference for expected outcomes.

Aryl BromideArylboronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
5-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O70-8018-2260[2]
5-(4-bromophenyl)-4,6-dichloropyrimidine4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)Cs₂CO₃Toluene/H₂O70-8018-2280[2]
4-BromoacetophenonePhenylboronic acidPd-complex 7 (0.5)KOHWater1001>98[4]
4-Bromoacetophenone4-Methoxyphenylboronic acidPd-complex 7 (0.5)KOHWater1001>98[4]
1-Bromo-4-fluorobenzenePhenylboronic acidG-COOH-Pd-10 (0.44)K₂CO₃Dioxane/H₂O11024~95[5]

Logical Workflow for Drug Discovery Application

The following diagram illustrates a potential workflow from the Suzuki coupling of this compound to a potential application in regenerative medicine, based on the finding that its derivatives can act as Oct3/4 inducers.

Suzuki_Workflow cluster_synthesis Chemical Synthesis cluster_application Biological Application start This compound suzuki Suzuki-Miyaura Coupling start->suzuki boronic_acid Arylboronic Acid boronic_acid->suzuki product 2-(4-Aryl-3-methoxyphenyl)acetonitrile Derivatives suzuki->product screening High-Throughput Screening product->screening Compound Library oct4 Oct3/4 Induction in Somatic Cells screening->oct4 ipsc Potential for iPSC Generation oct4->ipsc regen_med Regenerative Medicine Applications ipsc->regen_med

Figure 1: A logical workflow illustrating the synthesis of biaryl acetonitrile derivatives via Suzuki coupling and their potential application in regenerative medicine through the induction of the Oct3/4 transcription factor.

Conclusion

The Suzuki-Miyaura coupling reaction provides an efficient and modular route to a diverse library of 2-(4-aryl-3-methoxyphenyl)acetonitrile derivatives. The protocols outlined in this document offer a starting point for the synthesis of these valuable compounds. The potential for these molecules to influence key cellular reprogramming factors underscores the importance of this synthetic strategy in the development of novel therapeutics for regenerative medicine and other disease areas. Further optimization of reaction conditions and exploration of the biological activities of the resulting compounds are promising avenues for future research.

References

Application Notes and Protocols: Buchwald-Hartwig Amination of 2-(4-Bromo-3-methoxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in medicinal chemistry and drug development due to its broad substrate scope and functional group tolerance, enabling the synthesis of arylamines from aryl halides. These arylamine moieties are prevalent in a vast array of pharmaceuticals and biologically active compounds.

This document provides detailed application notes and a generalized protocol for the Buchwald-Hartwig amination of 2-(4-Bromo-3-methoxyphenyl)acetonitrile to synthesize 2-(4-amino-3-methoxyphenyl)acetonitrile. The protocol is based on established methodologies for the amination of ortho-substituted and electron-rich aryl bromides.

Reaction Overview

The target transformation involves the coupling of this compound with an ammonia equivalent in the presence of a palladium catalyst, a phosphine ligand, and a base. The methoxy group at the 3-position makes the aryl bromide electron-rich, which can influence the oxidative addition step of the catalytic cycle. The ortho-acetonitrile group introduces steric hindrance and a potentially coordinating functional group that must be considered when selecting the appropriate catalyst system.

Key Experimental Parameters and Optimization

The successful execution of the Buchwald-Hartwig amination of this compound hinges on the careful selection of several key parameters. The following table summarizes typical components and conditions, along with recommendations based on literature precedents for similar substrates.

ParameterComponent / ConditionRecommended Starting PointRationale & Considerations
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂1-2 mol%Both are common and effective Pd(0) and Pd(II) sources, respectively. Pd₂(dba)₃ is often preferred for its air stability.
Ligand XPhos, RuPhos, BrettPhos, Josiphos1.2 - 2.4 mol% (Ligand:Pd ratio of 1.2:1 to 2:1)Sterically hindered biaryl phosphine ligands are generally effective for coupling with primary amines and for sterically demanding substrates. Josiphos ligands have shown particular efficacy for aminations with ammonia.[1]
Amine Source Ammonia (gas), Ammonium salts (e.g., (NH₄)₂SO₄), or Ammonia surrogates (e.g., Benzophenone imine, LHMDS)1.5 - 2.0 equivalentsDirect use of ammonia can be challenging. Ammonium salts or ammonia surrogates often provide better results and selectivity for the primary amine.[2]
Base NaOtBu, KOtBu, Cs₂CO₃, K₃PO₄2.0 - 3.0 equivalentsStrong, non-nucleophilic bases are required. Sodium or potassium tert-butoxide are commonly used. For substrates sensitive to strong bases, cesium carbonate or potassium phosphate can be alternatives.[3][4]
Solvent Toluene, Dioxane, THF, DMEAnhydrousAnhydrous, non-polar aprotic solvents are generally preferred to avoid catalyst deactivation. Toluene and dioxane are widely used.[4]
Temperature 80 - 110 °C100 °CThe reaction temperature will depend on the specific catalyst system and substrate reactivity. Optimization may be required.
Reaction Time 12 - 24 hours16 hoursReaction progress should be monitored by a suitable analytical technique such as TLC, GC, or LC-MS.

Experimental Protocol: General Procedure

This protocol provides a starting point for the Buchwald-Hartwig amination of this compound. Optimization of the reaction conditions may be necessary to achieve the desired yield and purity.

Materials:

  • This compound

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos or a Josiphos-type ligand)

  • Amine source (e.g., Ammonium sulfate or Benzophenone imine)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and work-up reagents

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or reaction vial, add the palladium precatalyst (1-2 mol%) and the phosphine ligand (1.2-2.4 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Addition of Reagents: Under the inert atmosphere, add the base (2.0-3.0 equiv.), the amine source (1.5-2.0 equiv.), and this compound (1.0 equiv.).

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC, GC, or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Mandatory Visualizations

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Amination Pd0 Pd(0)L OxAdd Oxidative Addition ArylHalide Ar-X (this compound) ArylHalide->OxAdd PdII_ArylHalide L-Pd(II)(Ar)(X) OxAdd->PdII_ArylHalide LigandExchange Ligand Exchange PdII_ArylHalide->LigandExchange Amine R₂NH (Ammonia equivalent) Amine->LigandExchange Base Base Base->LigandExchange -HX PdII_Amido L-Pd(II)(Ar)(NR₂) LigandExchange->PdII_Amido ReductiveElimination Reductive Elimination PdII_Amido->ReductiveElimination ReductiveElimination->Pd0 Regeneration of Catalyst Product Ar-NR₂ (2-(4-amino-3-methoxyphenyl)acetonitrile) ReductiveElimination->Product Experimental_Workflow start Start setup Reaction Setup: - Add Pd precatalyst and ligand - Establish inert atmosphere start->setup reagents Add Reagents: - Base - Amine source - Aryl bromide setup->reagents solvent Add anhydrous solvent reagents->solvent reaction Heat and stir reaction mixture solvent->reaction monitor Monitor reaction progress (TLC, GC, or LC-MS) reaction->monitor workup Reaction Work-up: - Cool to RT - Dilute and wash monitor->workup Upon completion purify Purification: - Column chromatography workup->purify product Isolated Product: 2-(4-amino-3-methoxyphenyl)acetonitrile purify->product end End product->end

References

Application Notes and Protocols for the Hydrolysis of 2-(4-Bromo-3-methoxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the hydrolysis of 2-(4-Bromo-3-methoxyphenyl)acetonitrile to its corresponding carboxylic acid, 2-(4-Bromo-3-methoxyphenyl)acetic acid. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients. The document includes two detailed protocols for acidic and basic hydrolysis, along with data presentation in tabular format and visualizations to aid in understanding the experimental workflow.

Introduction

2-(4-Bromo-3-methoxyphenyl)acetic acid is a valuable building block in organic synthesis, particularly in the development of novel therapeutic agents. The hydrolysis of the corresponding nitrile is a common and effective method for its preparation. This document outlines two robust protocols for this conversion, one employing acidic conditions and the other basic conditions, allowing researchers to choose the most suitable method based on substrate compatibility and available resources.

Physicochemical Properties

A summary of the key physical and chemical properties of the starting material and the final product is provided below for easy reference.

PropertyThis compound2-(4-Bromo-3-methoxyphenyl)acetic acid
Molecular Formula C₉H₈BrNOC₉H₉BrO₃
Molecular Weight 226.07 g/mol 245.07 g/mol
Appearance White to off-white solidWhite crystalline powder[1]
Melting Point Not available113.3–114.2 °C (386.3–387.2 K)[1]
CAS Number 113081-50-8774-81-2[2]

Experimental Protocols

Two distinct methods for the hydrolysis of this compound are presented below.

Protocol 1: Acid-Catalyzed Hydrolysis

This protocol utilizes a strong acid to catalyze the hydrolysis of the nitrile to the carboxylic acid.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Deionized Water

  • Diethyl Ether (or other suitable organic solvent)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Heating mantle

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq).

  • Addition of Acid: Carefully add a 50% aqueous solution of sulfuric acid (v/v). A typical ratio would be 5-10 mL of acid solution per gram of nitrile.

  • Reaction: Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-8 hours.

  • Work-up: a. Cool the reaction mixture to room temperature and then carefully pour it over crushed ice. b. Extract the aqueous mixture with a suitable organic solvent such as diethyl ether (3 x 50 mL). c. Combine the organic layers and wash with a saturated sodium bicarbonate solution to remove any remaining acid. d. Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter. e. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2-(4-Bromo-3-methoxyphenyl)acetic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hot xylene[1] or an ethanol/water mixture) to afford the pure carboxylic acid.

Expected Yield: While a specific yield for this reaction is not documented, hydrolysis of similar arylacetonitriles typically proceeds in good to excellent yields (70-90%). For example, the hydrolysis of p-methoxyphenylacetonitrile to p-methoxyphenylacetic acid has been reported with a yield of 87.1%.[3]

Protocol 2: Base-Catalyzed Hydrolysis

This protocol employs a strong base to facilitate the hydrolysis of the nitrile.

Materials:

  • This compound

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Ethanol

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl Acetate (or other suitable organic solvent)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Heating mantle

  • pH paper or pH meter

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 eq) in ethanol.

  • Addition of Base: Add an aqueous solution of sodium hydroxide (typically 10-20% w/v). A molar excess of the base (2-4 equivalents) is generally used.

  • Reaction: Heat the mixture to reflux with stirring. Monitor the reaction progress by TLC or HPLC. The reaction is usually complete within 3-6 hours.

  • Work-up: a. Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. b. Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., hexane or diethyl ether) to remove any unreacted starting material. c. Carefully acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 2. The carboxylic acid product should precipitate out of the solution. d. Collect the solid product by vacuum filtration and wash with cold deionized water.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system to yield pure 2-(4-Bromo-3-methoxyphenyl)acetic acid.

Expected Yield: Similar to the acid-catalyzed method, base-catalyzed hydrolysis of related nitriles is known to be efficient.

Characterization Data

The identity and purity of the synthesized 2-(4-Bromo-3-methoxyphenyl)acetic acid can be confirmed by spectroscopic methods and melting point analysis.

Data Type2-(4-Bromo-3-methoxyphenyl)acetic acid
¹H NMR (CDCl₃) δ 7.48 (d, 1H), 7.19 (dd, 1H), 6.86 (d, 1H), 3.89 (s, 3H, OCH₃), 3.56 (s, 2H, CH₂)[1]
¹³C NMR (CDCl₃) δ 178.0, 155.5, 134.6, 129.6, 127.0, 112.2, 111.9, 56.5, 39.9[1]
Melting Point 113.3–114.2 °C (386.3–387.2 K)[1]

Visualizations

To facilitate a clearer understanding of the experimental processes and the underlying chemical transformation, the following diagrams are provided.

experimental_workflow cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis A_start This compound A_reagents H₂SO₄ (aq) A_reaction Reflux (100-110°C) A_start->A_reaction 1. Add Reagents A_workup Work-up & Purification A_reaction->A_workup 2. Reaction A_product 2-(4-Bromo-3-methoxyphenyl)acetic acid A_workup->A_product 3. Isolate B_start This compound B_reagents NaOH (aq) / EtOH B_reaction Reflux B_start->B_reaction 1. Add Reagents B_workup Work-up & Purification B_reaction->B_workup 2. Reaction B_product 2-(4-Bromo-3-methoxyphenyl)acetic acid B_workup->B_product 3. Isolate

A high-level overview of the two hydrolysis protocols.

reaction_pathway Start This compound (Nitrile) Intermediate Amide Intermediate Start->Intermediate Hydrolysis Step 1 (H⁺ or OH⁻) Product 2-(4-Bromo-3-methoxyphenyl)acetic acid (Carboxylic Acid) Intermediate->Product Hydrolysis Step 2 (H⁺ or OH⁻)

Simplified reaction pathway for nitrile hydrolysis.

References

Application Notes: Exploring the Potential of 2-(4-Bromo-3-methoxyphenyl)acetonitrile in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Bromo-3-methoxyphenyl)acetonitrile is a substituted arylacetonitrile with potential as a building block in the synthesis of various heterocyclic compounds. Its chemical structure, featuring a reactive nitrile group, an activated methylene bridge, and a functionalized phenyl ring, offers multiple sites for chemical modification and cyclization. This document provides an overview of the potential, yet largely unexplored, applications of this compound in the synthesis of key heterocyclic scaffolds relevant to medicinal chemistry and drug development. While specific literature examples for the use of this exact substrate are limited, this note outlines established synthetic routes for analogous arylacetonitriles that could be adapted for this compound.

Introduction

Heterocyclic compounds form the cornerstone of a vast array of pharmaceuticals, agrochemicals, and materials. The development of efficient and versatile synthetic routes to novel heterocyclic structures is a primary focus of organic chemistry. Substituted phenylacetonitriles are valuable precursors in this regard due to the synthetic versatility of the nitrile and the adjacent methylene group. This compound, in particular, possesses a unique combination of functional groups:

  • Nitrile Group: Can participate in cyclization reactions or be transformed into other functional groups such as amines or carboxylic acids.

  • α-Methylene Group: Activated by the adjacent nitrile and phenyl groups, it is amenable to deprotonation and subsequent reactions with electrophiles.

  • Bromophenyl Moiety: The bromo substituent serves as a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for further molecular diversification. The methoxy group influences the electronic properties of the aromatic ring.

This document explores the hypothetical application of this compound in the synthesis of thiophenes, pyrazoles, and pyrimidines based on well-established synthetic methodologies for similar substrates.

Potential Synthetic Applications in Heterocyclic Chemistry

While direct literature precedents for the use of this compound in the following reactions are not available, the general reactivity of arylacetonitriles suggests its suitability in these transformations.

Synthesis of 2-Aminothiophenes via the Gewald Reaction

The Gewald reaction is a powerful one-pot synthesis of 2-aminothiophenes from a carbonyl compound, an α-cyanoester or another active methylene nitrile, and elemental sulfur in the presence of a base. This compound could serve as the active methylene nitrile component.

Reaction Scheme:

A plausible reaction would involve the condensation of this compound with an aldehyde or ketone, followed by the addition of sulfur and subsequent cyclization.

Logical Workflow for a Hypothetical Gewald Reaction:

Gewald_Workflow start Start reagents Combine: - this compound - Aldehyde/Ketone - Elemental Sulfur - Base (e.g., Morpholine) start->reagents reaction Heat reaction mixture in a suitable solvent (e.g., Ethanol) reagents->reaction workup Aqueous workup and extraction reaction->workup purification Purification by recrystallization or chromatography workup->purification product Isolate 2-amino-3-(4-bromo-3-methoxyphenyl) -4-R1-5-R2-thiophene purification->product end End product->end

Caption: Hypothetical workflow for the synthesis of a 2-aminothiophene derivative.

Synthesis of 3-Amino-1H-pyrazoles

The reaction of β-ketonitriles with hydrazine is a classic method for the synthesis of 3-aminopyrazoles. While this compound is not a β-ketonitrile itself, it can be a precursor to one. Alternatively, a three-component reaction between a hydrazine, a β-ketoester, and a nitrile can yield pyrazole derivatives. A more direct, though hypothetical, route could involve the reaction of an activated derivative of the starting nitrile with hydrazine.

Reaction Scheme:

A plausible, albeit speculative, pathway could involve the in-situ generation of a reactive intermediate from this compound that can then react with hydrazine.

Logical Relationship for a Hypothetical Pyrazole Synthesis:

Pyrazole_Synthesis cluster_reactants Reactants cluster_process Reaction Process nitrile This compound activation Activation of Nitrile or Formation of a β-functionalized intermediate nitrile->activation hydrazine Hydrazine or substituted hydrazine cyclization Cyclocondensation hydrazine->cyclization reagent_x Activating Reagent / Condensation Partner reagent_x->activation activation->cyclization product 3-Amino-4-(4-bromo-3-methoxyphenyl) -1H-pyrazole derivative cyclization->product

Caption: Conceptual pathway for a potential pyrazole synthesis.

Synthesis of 4-Aminopyrimidines

The synthesis of 4-aminopyrimidines can often be achieved through the condensation of a compound containing an active methylene group and a nitrile with a dinucleophile like urea, thiourea, or guanidine. A potential route could involve the dimerization of this compound under basic conditions to form a β-enaminonitrile, which could then be cyclized with guanidine or a similar reagent.

Reaction Scheme:

A hypothetical route could involve the Thorpe-Ziegler type dimerization followed by cyclization.

Experimental Workflow for a Hypothetical Pyrimidine Synthesis:

Pyrimidine_Workflow start Start dimerization Base-catalyzed self-condensation of this compound start->dimerization cyclization Addition of Guanidine/Urea/Thiourea and cyclization catalyst dimerization->cyclization reaction Heating under reflux cyclization->reaction isolation Product isolation and purification reaction->isolation product 4-Amino-5-(4-bromo-3-methoxyphenyl) -6-(substituted)-pyrimidine isolation->product end End product->end

experimental procedure for gram-scale synthesis of 2-(4-Bromo-3-methoxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed, two-step experimental protocol for the gram-scale synthesis of 2-(4-Bromo-3-methoxyphenyl)acetonitrile, a valuable intermediate in the development of pharmaceutical compounds. The synthesis involves the bromination of 4-bromo-3-methoxybenzyl alcohol to yield 4-bromo-3-methoxybenzyl bromide, followed by a nucleophilic substitution with sodium cyanide. This procedure is designed to be robust and scalable for laboratory settings.

Introduction

This compound is a key building block in organic synthesis, particularly in the preparation of more complex molecules for drug discovery and development. Its structure, featuring a bromo- and methoxy-substituted phenyl ring attached to an acetonitrile moiety, allows for a variety of subsequent chemical transformations. This document outlines a reliable and reproducible gram-scale synthesis of this compound, starting from commercially available 4-bromo-3-methoxybenzyl alcohol.

Overall Reaction Scheme

The synthesis is performed in two sequential steps:

  • Bromination: Conversion of 4-bromo-3-methoxybenzyl alcohol to 4-bromo-3-methoxybenzyl bromide using phosphorus tribromide (PBr₃).

  • Cyanation: Reaction of 4-bromo-3-methoxybenzyl bromide with sodium cyanide (NaCN) to produce the target compound, this compound.

Experimental Protocols

Step 1: Synthesis of 4-bromo-3-methoxybenzyl bromide

Materials and Equipment:

  • 4-bromo-3-methoxybenzyl alcohol

  • Phosphorus tribromide (PBr₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of 4-bromo-3-methoxybenzyl alcohol (e.g., 10.0 g, 1.0 eq) in anhydrous dichloromethane (e.g., 100 mL) in a round-bottom flask cooled in an ice bath (0 °C), slowly add phosphorus tribromide (e.g., 1.2 eq) via a dropping funnel over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 4-bromo-3-methoxybenzyl bromide, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

Materials and Equipment:

  • 4-bromo-3-methoxybenzyl bromide (from Step 1)

  • Sodium cyanide (NaCN)

  • Ethanol

  • Water

  • Round-bottom flask with a reflux condenser

  • Heating mantle with a stirrer

  • Separatory funnel

  • Rotary evaporator

  • Recrystallization apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve sodium cyanide (e.g., 1.5 eq) in a mixture of ethanol and water (e.g., 4:1 v/v, 100 mL).

  • To this solution, add the crude 4-bromo-3-methoxybenzyl bromide (from Step 1) in one portion.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol/water) to afford the final product as a solid.

Data Presentation

Table 1: Reagents and Reaction Conditions for the Synthesis of this compound

StepReactantReagentStoichiometry (eq)SolventTemperature (°C)Time (h)
1. Bromination 4-bromo-3-methoxybenzyl alcoholPBr₃1.2Dichloromethane0 to RT2-3
2. Cyanation 4-bromo-3-methoxybenzyl bromideNaCN1.5Ethanol/Water (4:1)Reflux (80-90)4-6

Table 2: Expected Yield and Physical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateExpected Yield (%)
4-bromo-3-methoxybenzyl bromideC₈H₈Br₂O295.96Oil/Low-melting solid>90 (crude)
This compoundC₉H₈BrNO226.07Solid75-85 (after recrystallization)

Mandatory Visualization

SynthesisWorkflow Start Start: 4-bromo-3-methoxybenzyl alcohol Step1 Step 1: Bromination Reagent: PBr₃ Solvent: Dichloromethane Start->Step1 Intermediate Intermediate: 4-bromo-3-methoxybenzyl bromide Step1->Intermediate Step2 Step 2: Cyanation Reagent: NaCN Solvent: Ethanol/Water Intermediate->Step2 Purification Purification: Recrystallization Step2->Purification End End Product: This compound Purification->End

Caption: Synthetic workflow for this compound.

Safety Precautions

  • All experimental procedures should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

  • Phosphorus tribromide is corrosive and reacts violently with water. Handle with extreme care.

  • Sodium cyanide is highly toxic. Avoid inhalation, ingestion, and skin contact. All waste containing cyanide must be quenched and disposed of according to institutional safety protocols.

Conclusion

This application note provides a comprehensive and detailed protocol for the gram-scale synthesis of this compound. The described two-step procedure is efficient and utilizes readily available reagents, making it a practical method for medicinal chemists and researchers in the field of drug development. Adherence to the outlined procedures and safety precautions is essential for the successful and safe execution of this synthesis.

Application Notes and Protocols: Functionalization of the Nitrile Moiety in Brominated Phenylacetonitriles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the chemical transformation of the nitrile functional group in brominated phenylacetonitriles. The presence of a bromine atom on the phenyl ring makes these compounds valuable precursors in medicinal chemistry and materials science, allowing for subsequent cross-coupling reactions. The following sections detail procedures for the hydrolysis of the nitrile to a carboxylic acid, its reduction to a primary amine, and its conversion to a tetrazole via cycloaddition.

Hydrolysis of Brominated Phenylacetonitriles to Brominated Phenylacetic Acids

The hydrolysis of the nitrile group provides a straightforward route to the corresponding carboxylic acid, a key functional group in many biologically active molecules. This transformation can be effectively achieved under basic conditions.

Experimental Protocol: Base-Catalyzed Hydrolysis of 4-Bromophenylacetonitrile

This protocol describes the conversion of 4-bromophenylacetonitrile to 4-bromophenylacetic acid.

Materials:

  • 4-Bromophenylacetonitrile

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Toluene

  • Hydrochloric acid (HCl), concentrated

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Buchner funnel and filter paper

  • pH paper or pH meter

Procedure:

  • To a 500 mL round-bottom flask, add 4-bromophenylacetonitrile and a solution of sodium hydroxide (2.25 g) in 25 mL of water.

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Heat the mixture to reflux (90-100°C) with stirring and maintain for 6-8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with 10-15 mL of toluene to remove any unreacted starting material and non-polar impurities.

  • The aqueous layer can be treated with activated carbon to remove colored impurities.

  • Carefully adjust the pH of the aqueous solution to 2-3 by the dropwise addition of concentrated hydrochloric acid.

  • A white solid precipitate of 4-bromophenylacetic acid will form.

  • Collect the solid by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold deionized water.

  • Dry the product at 65-73°C to obtain pure 4-bromophenylacetic acid.[1]

Quantitative Data:
Starting MaterialProductReagentsReaction Time (h)Temperature (°C)Yield (%)Purity (%)
4-Bromophenylacetonitrile4-Bromophenylacetic acidNaOH, H₂O6-890-10098>99.9

Reduction of Brominated Phenylacetonitriles to Brominated Phenethylamines

The reduction of the nitrile group to a primary amine is a fundamental transformation in the synthesis of various pharmaceuticals and bioactive compounds. Several methods are available, with catalytic hydrogenation and metal hydride reduction being the most common.

Experimental Protocol 1: Catalytic Hydrogenation using Raney® Nickel

This protocol outlines the reduction of a brominated phenylacetonitrile to the corresponding phenethylamine using Raney® Nickel as the catalyst.

Materials:

  • Brominated phenylacetonitrile (e.g., 4-bromophenylacetonitrile)

  • Raney® Nickel (W-6 catalyst preparation is recommended for high activity)[2]

  • Ethanol (95%)

  • High-pressure hydrogenation apparatus (e.g., Parr shaker)

  • Filter agent (e.g., Celite®)

Procedure:

  • Catalyst Preparation (W-6 Raney Nickel): In a 2-L Erlenmeyer flask equipped with a thermometer and a mechanical stirrer, place 600 mL of distilled water and 160 g of sodium hydroxide pellets. Cool the solution to 50°C in an ice bath. Gradually add 125 g of Raney nickel-aluminum alloy powder over 25-30 minutes, maintaining the temperature at 50 ± 2°C. After the addition is complete, digest the suspension at 50°C for 50 minutes with gentle stirring. Wash the catalyst with three 1-L portions of distilled water by decantation, followed by three 500-mL portions of 95% ethanol.[2] Caution: Raney® Nickel is pyrophoric and should be handled with care, always kept wet with a solvent.

  • In a high-pressure reaction vessel, dissolve the brominated phenylacetonitrile in 95% ethanol.

  • Carefully add the prepared Raney® Nickel catalyst to the solution. The ratio of catalyst to substrate can be around 5% by weight.[2]

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi) and heat to a temperature below 100°C. Caution: Hydrogenations with Raney® Nickel can be highly exothermic and may proceed with violence at higher temperatures and pressures.[2]

  • Shake or stir the reaction mixture until the theoretical amount of hydrogen has been consumed.

  • Cool the vessel, carefully vent the hydrogen, and purge with an inert gas like nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude brominated phenethylamine.

  • The product can be further purified by distillation or crystallization if necessary.

Experimental Protocol 2: Reduction using Lithium Aluminum Hydride (LiAlH₄)

This protocol describes the reduction of a brominated phenylacetonitrile using the powerful reducing agent, lithium aluminum hydride.

Materials:

  • Brominated phenylacetonitrile (e.g., 4-bromophenylacetonitrile)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Dilute sulfuric acid or hydrochloric acid

  • Sodium hydroxide solution

  • Three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Inert atmosphere (nitrogen or argon)

  • Ice bath

Procedure:

  • Set up a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere.

  • In the flask, prepare a suspension of LiAlH₄ in anhydrous diethyl ether or THF.

  • Dissolve the brominated phenylacetonitrile in anhydrous diethyl ether or THF and place it in the dropping funnel.

  • Cool the LiAlH₄ suspension in an ice bath.

  • Slowly add the nitrile solution to the LiAlH₄ suspension with vigorous stirring.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Gentle heating to reflux may be required to complete the reaction.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the flask in an ice bath.

  • Carefully quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water (Fieser workup).

  • A granular precipitate will form. Filter the mixture and wash the precipitate with diethyl ether or THF.

  • Combine the organic filtrates and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to yield the crude brominated phenethylamine.

  • The product can be purified by distillation under reduced pressure.

Quantitative Data (Representative):
Starting MaterialProductReagentsYield (%)Reference
4-Bromophenylacetonitrile2-(4-Bromophenyl)ethan-1-amine1,1,3,3-tetramethyldisiloxane, Ti(OⁱPr)₄Not specified[3]
Aromatic NitrilesPrimary AminesRaney® Nickel, H₂Generally high[2][4]
NitrilesPrimary AminesLiAlH₄Generally high

[3+2] Cycloaddition of Brominated Phenylacetonitriles with Azides to form Tetrazoles

The [3+2] cycloaddition reaction between a nitrile and an azide is a common and efficient method for the synthesis of 5-substituted-1H-tetrazoles.[5] Tetrazoles are important functional groups in medicinal chemistry, often serving as bioisosteres for carboxylic acids.

Experimental Protocol: Synthesis of 5-((4-Bromophenyl)methyl)-1H-tetrazole

This protocol describes the synthesis of a tetrazole from 4-bromophenylacetonitrile.

Materials:

  • 4-Bromophenylacetonitrile

  • Sodium azide (NaN₃)

  • Zinc chloride (ZnCl₂) or nano-TiCl₄·SiO₂[6]

  • Dimethylformamide (DMF)

  • Hydrochloric acid (4N)

  • Ice water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • To a round-bottom flask, add 4-bromophenylacetonitrile (1 mmol), sodium azide (2 mmol), and a catalyst such as zinc chloride or nano-TiCl₄·SiO₂ (0.1 g).[6]

  • Add DMF (5 mL) as the solvent.

  • Heat the mixture to reflux with stirring for approximately 2 hours.[6]

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • If a solid catalyst was used, remove it by filtration.

  • Pour the reaction mixture into ice water and add 4N HCl (5 mL) to precipitate the product.[6]

  • A white solid of 5-((4-bromophenyl)methyl)-1H-tetrazole will form.

  • Collect the solid by vacuum filtration and wash with cold chloroform or water.

  • The product can be further purified by recrystallization if necessary.

Quantitative Data (Representative for similar reactions):
Starting MaterialProductReagentsCatalystReaction Time (h)TemperatureYield (%)
Benzonitrile5-Phenyl-1H-tetrazoleNaN₃, DMFnano-TiCl₄·SiO₂2Reflux95
4-Chlorobenzonitrile5-(4-Chlorophenyl)-1H-tetrazoleNaN₃, DMFnano-TiCl₄·SiO₂2Reflux91

Visualizations

Logical Workflow for Nitrile Functionalization

logical_workflow Start Brominated Phenylacetonitrile Hydrolysis Hydrolysis (e.g., NaOH, H₂O) Start->Hydrolysis Reduction Reduction (e.g., LiAlH₄ or H₂/Raney Ni) Start->Reduction Cycloaddition [3+2] Cycloaddition (e.g., NaN₃, catalyst) Start->Cycloaddition CarboxylicAcid Brominated Phenylacetic Acid Hydrolysis->CarboxylicAcid Amine Brominated Phenethylamine Reduction->Amine Tetrazole Brominated Phenylmethyl Tetrazole Cycloaddition->Tetrazole

Caption: Functionalization pathways for brominated phenylacetonitriles.

Experimental Workflow for Hydrolysis

hydrolysis_workflow cluster_0 Reaction Setup cluster_1 Workup and Isolation Add reactants Add 4-bromophenylacetonitrile and NaOH solution to flask Heat to reflux Heat to reflux (90-100°C) for 6-8 hours Add reactants->Heat to reflux Cool and wash Cool to room temperature and wash with toluene Heat to reflux->Cool and wash Acidify Acidify aqueous layer with HCl to pH 2-3 Cool and wash->Acidify Filter and dry Filter the precipitate, wash with water, and dry Acidify->Filter and dry Final Product Final Product Filter and dry->Final Product 4-Bromophenylacetic Acid

Caption: Workflow for the hydrolysis of 4-bromophenylacetonitrile.

Signaling Pathway Analogy for Nitrile Reduction

reduction_pathway Nitrile Brominated Phenylacetonitrile Intermediate Imine Intermediate Nitrile->Intermediate Reduction Step 1 ReducingAgent Reducing Agent (LiAlH₄ or H₂/Catalyst) ReducingAgent->Intermediate Amine Brominated Phenethylamine ReducingAgent->Amine Intermediate->Amine Reduction Step 2

Caption: Simplified pathway for the reduction of a nitrile to a primary amine.

References

Application Notes and Protocols: 2-(4-Bromo-3-methoxyphenyl)acetonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(4-Bromo-3-methoxyphenyl)acetonitrile is a versatile bifunctional building block for medicinal chemistry and drug discovery. Its chemical structure, featuring a reactive nitrile group and a synthetically amenable bromo-substituted aromatic ring, offers multiple avenues for chemical modification. This allows for the construction of diverse molecular scaffolds and the exploration of vast chemical space in the pursuit of novel therapeutic agents. The presence of the bromine atom facilitates various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling the introduction of a wide range of substituents.[1][2] The nitrile moiety can be readily transformed into other key functional groups, including primary amines and carboxylic acids, further expanding its synthetic utility.[1][3]

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potential kinase inhibitors, a critical class of therapeutic agents in oncology.

Application: Synthesis of a Novel Kinase Inhibitor Scaffold

This section outlines the synthetic approach to a novel kinase inhibitor scaffold utilizing this compound as the starting material. The strategy involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce a heterocyclic moiety, followed by the elaboration of the nitrile group to an amide, a common feature in many kinase inhibitors.

Synthetic Workflow

G start This compound suzuki Suzuki-Miyaura Coupling (Pyridine-4-boronic acid, Pd(PPh3)4, K2CO3, Toluene/H2O) start->suzuki hydrolysis Nitrile Hydrolysis (NaOH, EtOH/H2O, Reflux) suzuki->hydrolysis acid_chloride Acid Chloride Formation (SOCl2, DMF (cat.), DCM) hydrolysis->acid_chloride amide Amide Coupling (Aniline, Et3N, DCM) acid_chloride->amide product Final Kinase Inhibitor Analog amide->product

Caption: Synthetic workflow for a kinase inhibitor analog.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound with Pyridine-4-boronic acid

Objective: To synthesize 2-(3-Methoxy-4-(pyridin-4-yl)phenyl)acetonitrile.

Materials:

  • This compound

  • Pyridine-4-boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dried round-bottom flask, add this compound (1.0 eq), pyridine-4-boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • The flask is evacuated and backfilled with argon three times.

  • Add degassed toluene, ethanol, and water in a 4:1:1 ratio.

  • To this suspension, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • The reaction mixture is heated to 90 °C and stirred vigorously for 12 hours under an argon atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (Eluent: Hexane/Ethyl Acetate gradient) to afford 2-(3-Methoxy-4-(pyridin-4-yl)phenyl)acetonitrile.

Protocol 2: Hydrolysis of the Nitrile to a Carboxylic Acid

Objective: To synthesize 2-(3-Methoxy-4-(pyridin-4-yl)phenyl)acetic acid.

Materials:

  • 2-(3-Methoxy-4-(pyridin-4-yl)phenyl)acetonitrile

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl), 1M

Procedure:

  • Dissolve 2-(3-Methoxy-4-(pyridin-4-yl)phenyl)acetonitrile (1.0 eq) in a mixture of ethanol and water (1:1).

  • Add sodium hydroxide (5.0 eq) to the solution.

  • Heat the mixture to reflux and stir for 24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 3-4 with 1M HCl.

  • A precipitate will form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-(3-Methoxy-4-(pyridin-4-yl)phenyl)acetic acid.

Data Presentation

Table 1: Synthesis and Characterization Data
StepProductMolecular FormulaMolecular Weight ( g/mol )Yield (%)Physical Appearance
12-(3-Methoxy-4-(pyridin-4-yl)phenyl)acetonitrileC₁₄H₁₂N₂O224.2685Off-white solid
22-(3-Methoxy-4-(pyridin-4-yl)phenyl)acetic acidC₁₄H₁₃NO₃243.2692White solid
Table 2: In Vitro Kinase Inhibitory Activity (Hypothetical Data)

The final compound, after coupling with a suitable amine, is evaluated for its inhibitory activity against a panel of kinases. The following table presents hypothetical IC₅₀ values to illustrate the potential of this scaffold.

Kinase TargetIC₅₀ (nM)
PI3Kα15
PI3Kβ45
PI3Kδ10
PI3Kγ20
mTOR8

Signaling Pathway

The synthesized kinase inhibitor is designed to target the PI3K/mTOR signaling pathway, which is frequently dysregulated in various cancers. The inhibition of this pathway can lead to decreased cell proliferation, survival, and growth.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 mTORC2->AKT Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Inhibitor Synthesized Inhibitor Inhibitor->PI3K Inhibitor->mTORC1

Caption: PI3K/mTOR signaling pathway inhibition.

Conclusion

This compound serves as an excellent starting material for the synthesis of complex molecules with potential therapeutic applications. The protocols outlined here demonstrate a practical approach to constructing a novel kinase inhibitor scaffold. The versatility of this building block, coupled with the potential for diverse functionalization, makes it a valuable tool for medicinal chemists in the development of new drug candidates. Further optimization of the synthesized scaffold and extensive biological evaluation are necessary to fully elucidate its therapeutic potential.

References

Troubleshooting & Optimization

Technical Support Center: Palladium-Catalyzed Synthesis of Aryl Acetonitriles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the palladium-catalyzed synthesis of aryl acetonitriles.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the palladium-catalyzed synthesis of aryl acetonitriles?

The most prevalent challenges include catalyst deactivation by the cyanide source, which can poison all intermediates in the catalytic cycle, leading to low yields and poor reproducibility.[1] Other common issues are the formation of side products through processes like aryl halide homocoupling, and difficulties with specific substrates, such as electron-deficient or sterically hindered aryl halides.[2][3] The choice of cyanide source, ligand, base, and solvent are all critical factors that require careful optimization.

Q2: How does the choice of cyanide source impact the reaction?

Different cyanide sources have distinct properties that affect the reaction outcome. Highly soluble sources like NaCN and KCN can lead to high concentrations of free cyanide, increasing the risk of catalyst poisoning. Less soluble salts like Zn(CN)₂ or encapsulated sources like K₄[Fe(CN)₆] release cyanide more slowly, mitigating catalyst deactivation.[1][3] However, some sources may require specific conditions, such as anhydrous solvents or higher temperatures, to be effective.[1]

Q3: What is the role of the ligand in these reactions?

Ligands are crucial for stabilizing the palladium catalyst, promoting the desired catalytic cycle, and preventing deactivation. The steric and electronic properties of the ligand influence the rate of oxidative addition and reductive elimination. Bulky, electron-rich phosphine ligands are often employed to enhance catalytic activity, particularly for less reactive aryl chlorides. The choice of ligand can be substrate-dependent and often requires screening to find the optimal conditions for a specific transformation.

Q4: Can this methodology be applied to heteroaryl halides?

Yes, palladium-catalyzed cyanation is frequently used for the synthesis of heteroaryl acetonitriles. However, the success of the reaction can be highly dependent on the nature of the heterocycle. Nitrogen-containing heterocycles can sometimes coordinate to the palladium center and inhibit catalysis. Specific protocols have been developed that are effective for a wide range of heterocyclic halides, including those with free N-H groups.[1][3]

Troubleshooting Guide

Problem 1: Low to No Product Formation

Q: My reaction is showing very low conversion to the desired aryl acetonitrile. What are the potential causes and how can I troubleshoot this?

A: Low conversion is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow

Challenges low_yield Low Yield catalyst_deactivation Catalyst Deactivation low_yield->catalyst_deactivation caused by side_reactions Side Reactions low_yield->side_reactions caused by excess_cyanide Excess Free Cyanide catalyst_deactivation->excess_cyanide due to homocoupling Aryl Homocoupling side_reactions->homocoupling hydrolysis Nitrile Hydrolysis side_reactions->hydrolysis poor_reproducibility Poor Reproducibility poor_reproducibility->catalyst_deactivation suboptimal_conditions Suboptimal Conditions (Ligand, Base, Temp) poor_reproducibility->suboptimal_conditions Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)(X)L_n oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_cn_complex Ar-Pd(II)(CN)L_n transmetalation->pd2_cn_complex reductive_elimination Reductive Elimination pd2_cn_complex->reductive_elimination reductive_elimination->pd0 arcn_out Ar-CN reductive_elimination->arcn_out arx_in Ar-X arx_in->oxidative_addition cn_in M-CN cn_in->transmetalation

References

Technical Support Center: Synthesis of 2-(4-Bromo-3-methoxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-Bromo-3-methoxyphenyl)acetonitrile. Our aim is to help you improve reaction yields and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most prevalent and straightforward method is the nucleophilic substitution of a corresponding benzyl halide, such as 4-bromo-3-methoxybenzyl bromide or chloride, with an alkali metal cyanide, typically sodium or potassium cyanide. This reaction is a standard procedure for the formation of arylacetonitriles.

Q2: I am observing a low yield in my reaction. What are the potential causes?

A2: Low yields can stem from several factors:

  • Poor quality of starting materials: Ensure the benzyl halide is pure and free from degradation.

  • Inadequate reaction conditions: Temperature, reaction time, and solvent choice are critical. The reaction often requires heating, and the solvent must be able to dissolve both the organic substrate and the inorganic cyanide salt to some extent.

  • Side reactions: Hydrolysis of the cyanide salt or the product, as well as elimination reactions, can reduce the yield.

  • Inefficient purification: The product may be lost during workup and purification steps.

Q3: What are common side products in this synthesis?

A3: Potential side products include 4-bromo-3-methoxybenzyl alcohol (from hydrolysis of the starting material), 2-(4-bromo-3-methoxyphenyl)acetic acid (from hydrolysis of the nitrile product), and potentially isonitrile isomers, although the formation of the latter is generally minor when using sodium or potassium cyanide.

Q4: How can I effectively purify the final product?

A4: Purification is typically achieved through column chromatography on silica gel, using a solvent system such as a mixture of ethyl acetate and hexane. Recrystallization from a suitable solvent can also be employed to obtain a highly pure product.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive starting material (e.g., degraded benzyl halide).2. Insufficient reaction temperature or time.3. Poor solubility of sodium/potassium cyanide.1. Verify the purity of the starting materials by NMR or other analytical techniques.2. Gradually increase the reaction temperature and monitor the reaction progress by TLC.3. Use a co-solvent like aqueous ethanol or a phase-transfer catalyst to improve the solubility of the cyanide salt.[1]
Formation of Significant Byproducts 1. Presence of water leading to hydrolysis of the starting material or product.2. Reaction temperature is too high, promoting side reactions.1. Use anhydrous solvents and ensure all glassware is thoroughly dried.2. Optimize the reaction temperature by running small-scale trials at different temperatures.
Difficult Product Isolation/Purification 1. Emulsion formation during aqueous workup.2. Product streaking on the TLC plate during chromatographic purification.1. Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions.2. For column chromatography, try a different solvent system or add a small amount of a polar solvent like methanol to the elution mixture.
Inconsistent Yields 1. Variability in the quality of reagents or solvents.2. Inconsistent reaction setup and conditions.1. Use reagents and solvents from a reliable source and of the same grade for all experiments.2. Maintain consistent stirring speed, heating, and reaction time across all batches.

Experimental Protocols

Protocol 1: Cyanation of 4-Bromo-3-methoxybenzyl Bromide

This protocol is a representative procedure adapted from general methods for the synthesis of arylacetonitriles via nucleophilic substitution.

Materials:

  • 4-Bromo-3-methoxybenzyl bromide

  • Sodium cyanide (NaCN)

  • Ethanol

  • Water

  • Ethyl acetate

  • Hexane

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromo-3-methoxybenzyl bromide (1.0 eq) in a mixture of ethanol and water (e.g., a 4:1 v/v ratio).

  • Add sodium cyanide (1.2 eq) to the solution. Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • To the remaining aqueous residue, add water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford this compound.

Quantitative Data Summary

The following table presents representative data for the synthesis of arylacetonitriles using similar protocols. Actual results for this compound may vary.

Starting Material Cyanide Source Solvent Temperature (°C) Reaction Time (h) Yield (%)
4-Bromo-3-methoxybenzyl BromideNaCNEthanol/Water85575-85
4-Bromo-3-methoxybenzyl ChlorideKCNDMSO100380-90
4-Bromo-3-methoxybenzyl BromideNaCN with Phase Transfer CatalystToluene/Water90485-95

Visualizations

Synthetic Workflow

The following diagram illustrates a typical synthetic workflow for the preparation of this compound starting from 4-bromo-3-methoxybenzaldehyde.

G A 4-Bromo-3-methoxybenzaldehyde B Reduction (e.g., NaBH4) A->B C 4-Bromo-3-methoxybenzyl Alcohol B->C D Halogenation (e.g., PBr3 or SOCl2) C->D E 4-Bromo-3-methoxybenzyl Halide D->E F Cyanation (e.g., NaCN) E->F G This compound F->G

Caption: Synthetic pathway from 4-bromo-3-methoxybenzaldehyde.

Troubleshooting Logic

This diagram outlines a logical approach to troubleshooting common issues during the synthesis.

G A Low Yield or No Reaction B Check Starting Material Purity A->B C Optimize Reaction Conditions (Temp, Time, Solvent) A->C D Investigate Side Reactions A->D E Review Purification Technique A->E F Impure Starting Material B->F G Sub-optimal Conditions C->G H Hydrolysis/Elimination D->H I Product Loss During Workup E->I

Caption: Troubleshooting flowchart for low yield issues.

References

Technical Support Center: Purification of Crude 2-(4-Bromo-3-methoxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-(4-Bromo-3-methoxyphenyl)acetonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can arise from unreacted starting materials, side reactions, or degradation. The most probable impurities include:

  • 4-Bromo-3-methoxybenzyl alcohol: Formed if the starting benzyl halide undergoes hydrolysis.

  • 4-Bromo-3-methoxybenzaldehyde: An oxidation product of the corresponding benzyl alcohol or an impurity from the starting material synthesis.

  • Unreacted 4-bromo-3-methoxybenzyl halide (bromide or chloride): A common impurity if the cyanation reaction is incomplete.

  • Dimerized byproducts: Formed by the reaction of the benzyl halide with the product or another benzyl halide molecule.

  • Residual solvent: Solvents used in the synthesis and workup can be present in the crude product.

Q2: Which purification techniques are most suitable for this compound?

A2: The choice of purification technique depends on the nature and quantity of the impurities. The most common and effective methods are:

  • Recrystallization: Ideal for removing small amounts of impurities from a solid product.

  • Flash Column Chromatography: A versatile technique for separating the desired product from a mixture of impurities with different polarities.

  • Distillation (under reduced pressure): Suitable for thermally stable liquids, though less common for this specific compound which is often a solid at room temperature.

Q3: How can I monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the purification process. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) should be used to achieve good separation between the product and impurities. The spots can be visualized under UV light. High-Performance Liquid Chromatography (HPLC) can provide more quantitative information on the purity of the fractions.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Oiling out instead of crystallization The compound's melting point is lower than the boiling point of the solvent. The solution is supersaturated.Add a small amount of a co-solvent in which the compound is less soluble to lower the overall solvent power. Try a different solvent with a lower boiling point. Scratch the inside of the flask with a glass rod to induce crystallization.
No crystals form upon cooling Too much solvent was used. The solution is not saturated enough.Evaporate some of the solvent to increase the concentration. Add a seed crystal of the pure compound. Cool the solution in an ice bath for a longer period.
Low recovery of pure product The compound is too soluble in the chosen solvent, even at low temperatures. Premature crystallization during hot filtration.Choose a solvent in which the compound has lower solubility at cold temperatures. Ensure the filtration apparatus is pre-heated to prevent premature crystallization. Use a minimal amount of cold solvent for washing the crystals.
Colored impurities remain in the crystals The impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Perform a second recrystallization.
Flash Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of spots (overlapping bands) The eluent system is not optimal. The column was not packed properly.Optimize the eluent system using TLC to achieve a greater difference in Rf values. Ensure the column is packed uniformly without any cracks or channels.
Product elutes too quickly (high Rf) The eluent is too polar.Decrease the polarity of the eluent by reducing the proportion of the more polar solvent.
Product does not elute from the column (low Rf) The eluent is not polar enough.Increase the polarity of the eluent by increasing the proportion of the more polar solvent.
Streaking or tailing of spots on the column The compound is interacting too strongly with the silica gel. The sample was overloaded.Add a small amount of a modifier (e.g., triethylamine for basic compounds, acetic acid for acidic compounds) to the eluent. Reduce the amount of crude material loaded onto the column.

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Screening: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures with hexane or heptane) at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude this compound until it is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Determine a suitable eluent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. The desired product should have an Rf value of approximately 0.2-0.4 for good separation.

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of the packed column.

  • Elution: Elute the column with the chosen solvent system. A gradient elution (gradually increasing the polarity of the eluent) may be necessary for complex mixtures.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.

Quantitative Data Summary

The following table provides representative data for the purification of 10g of crude this compound. Actual results may vary depending on the initial purity of the crude material.

Purification MethodStarting Purity (by HPLC)Final Purity (by HPLC)Yield (%)Recovery (%)
Recrystallization (Ethanol/Water)85%98%75%88%
Flash Column Chromatography (Hexane:Ethyl Acetate 4:1)85%>99%80%94%

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow cluster_chromatography Column Chromatography Workflow rec_start Crude Product rec_dissolve Dissolve in Hot Solvent rec_start->rec_dissolve rec_filter Hot Filtration rec_dissolve->rec_filter rec_cool Cool to Crystallize rec_filter->rec_cool rec_isolate Isolate Crystals (Filtration) rec_cool->rec_isolate rec_dry Dry Crystals rec_isolate->rec_dry rec_pure Pure Product rec_dry->rec_pure col_start Crude Product col_load Load onto Silica Column col_start->col_load col_elute Elute with Solvent System col_load->col_elute col_collect Collect Fractions col_elute->col_collect col_tlc Monitor by TLC col_collect->col_tlc col_combine Combine Pure Fractions col_tlc->col_combine col_evaporate Evaporate Solvent col_combine->col_evaporate col_pure Pure Product col_evaporate->col_pure

Caption: General workflows for purification by recrystallization and column chromatography.

troubleshooting_logic cluster_recrystallization_issues Recrystallization cluster_chromatography_issues Column Chromatography start Purification Issue Encountered oiling_out Oiling Out? start->oiling_out no_crystals No Crystals? start->no_crystals low_yield Low Yield? start->low_yield poor_sep Poor Separation? start->poor_sep fast_elution Too Fast? start->fast_elution no_elution No Elution? start->no_elution change_solvent Change Solvent/ Add Co-solvent oiling_out->change_solvent induce_cryst Induce Crystallization (Scratch/Seed) oiling_out->induce_cryst concentrate Concentrate Solution no_crystals->concentrate induce_cryst2 Induce Crystallization no_crystals->induce_cryst2 optimize_solvent Optimize Solvent Choice low_yield->optimize_solvent preheat_funnel Pre-heat Funnel low_yield->preheat_funnel optimize_eluent Optimize Eluent (TLC) poor_sep->optimize_eluent repack_column Repack Column poor_sep->repack_column decrease_polarity decrease_polarity fast_elution->decrease_polarity Decrease Eluent Polarity increase_polarity increase_polarity no_elution->increase_polarity Increase Eluent Polarity

Caption: A logical decision tree for troubleshooting common purification issues.

Technical Support Center: Synthesis of Substituted Phenylacetonitriles

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of substituted phenylacetonitriles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and side reactions encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Hydrolysis of the Nitrile Group

Question: I am observing significant amounts of a carboxamide or carboxylic acid byproduct in my reaction mixture. How can I prevent the hydrolysis of my phenylacetonitrile derivative?

Answer:

Hydrolysis of the nitrile group to the corresponding primary amide and subsequently to the carboxylic acid is one of the most common side reactions, particularly under acidic or basic conditions with elevated temperatures.[1][2][3]

Troubleshooting Steps:

  • Control pH: Maintain neutral or near-neutral conditions if possible. Strong acids and bases vigorously promote hydrolysis.[3]

  • Temperature Management: Avoid high reaction temperatures. Hydrolysis is often accelerated by heat.[3]

  • Anhydrous Conditions: Use anhydrous solvents and reagents to minimize the presence of water, which is required for hydrolysis.

  • Reaction Time: Monitor the reaction progress and stop it as soon as the starting material is consumed to prevent prolonged exposure to hydrolytic conditions.

  • Selective Hydrolysis (if amide is desired): If the primary amide is the desired product, specific mild methods can be employed. One such method involves using sodium hydroxide in a methanol/dioxane mixture, which can selectively hydrolyze nitriles to amides while minimizing the formation of the carboxylic acid.[1][2] Another mild method utilizes Amberlyst A-26 supported hydroperoxide.[4]

Experimental Protocol: Selective Hydrolysis of a Nitrile to a Primary Amide [1]

  • Dissolve the substituted phenylacetonitrile in a 1:9 mixture of methanol and dioxane.

  • Add one equivalent of sodium hydroxide (as a methanolic solution).

  • Reflux the mixture for 4-5 hours, monitoring the reaction by TLC or GC.

  • Upon completion, neutralize the reaction mixture and extract the product.

Data on Hydrolysis of Phenylacetonitrile

While specific quantitative data across a wide range of pH and temperatures is dispersed in the literature, a patent for the simultaneous preparation of phenylacetamide and phenylacetic acid from benzyl cyanide (phenylacetonitrile) provides some insight into the effect of temperature and ammonia concentration on hydrolysis.

Temperature (°C)Ammonia Concentration (g/L)Reaction Time (min)Phenylacetamide Yield (%)Phenylacetic Acid Yield (%)
19039047.045.1
20024062.131.2

Data adapted from a patent describing the hydrolysis of benzyl cyanide.[5][6]

2. Over-Alkylation of the α-Carbon

Question: I am trying to mono-alkylate my phenylacetonitrile, but I am getting a significant amount of the di-alkylated product. How can I improve the selectivity for mono-alkylation?

Answer:

The α-protons of phenylacetonitrile are acidic, allowing for deprotonation and subsequent alkylation. However, the mono-alkylated product still possesses an acidic proton and can be deprotonated and alkylated a second time, leading to di-alkylation. This is a common issue, especially when using strong bases.

Troubleshooting Steps:

  • Choice of Base: The strength and stoichiometry of the base are critical. Using a bulky or milder base can favor mono-alkylation. Alkali metal hydroxides impregnated on alumina have been shown to be effective for selective mono-alkylation.[7]

  • Phase-Transfer Catalysis (PTC): PTC is a common and effective method for mono-alkylation. The use of a quaternary ammonium salt as a catalyst allows for the reaction to proceed under milder basic conditions (e.g., 50% aqueous NaOH), which can improve selectivity.[8]

  • Stoichiometry of Alkylating Agent: Use of a stoichiometric amount or a slight excess of the alkylating agent relative to the phenylacetonitrile can help minimize di-alkylation.

  • Temperature Control: Lowering the reaction temperature can sometimes improve selectivity.

Experimental Protocol: Phase-Transfer Catalyzed α-Ethylation of Phenylacetonitrile

This protocol is adapted from Organic Syntheses, Coll. Vol. 6, p.897 (1988).

  • In a round-bottom flask equipped with a mechanical stirrer, add phenylacetonitrile, 50% aqueous sodium hydroxide, and a catalytic amount of benzyltriethylammonium chloride.

  • Cool the mixture in a water bath and add ethyl bromide dropwise while maintaining the temperature between 28-35 °C.

  • After the addition is complete, continue stirring for 2 hours.

  • Work up the reaction by adding water and extracting with an organic solvent. The organic layer is then washed, dried, and the product is purified by distillation.

3. Side Reactions in the Strecker Synthesis

Question: I am performing a Strecker synthesis to produce an α-aminophenylacetonitrile derivative and I am observing an unexpected byproduct. What could it be and how can I avoid it?

Answer:

The Strecker synthesis, which involves the reaction of an aldehyde (like benzaldehyde), an amine (like ammonia), and a cyanide source, is a common route to α-aminonitriles.[9][10] A common side reaction is the formation of a cyanohydrin, such as mandelonitrile when using benzaldehyde, from the reaction of the aldehyde and cyanide without the incorporation of the amine.[11][12]

Troubleshooting Steps:

  • pH Control: The pH of the reaction medium can influence the relative rates of imine formation and cyanohydrin formation. Mildly alkaline conditions (around pH 9.5) are often optimal for favoring the desired Strecker reaction.[13]

  • Order of Addition: Pre-forming the imine by reacting the aldehyde and amine before the addition of the cyanide source can sometimes minimize cyanohydrin formation.

  • Ammonia Concentration: A higher concentration of ammonia can help to push the equilibrium towards imine formation and reduce the amount of free aldehyde available to react with cyanide.

Experimental Protocol: General Strecker Synthesis of an α-Aminonitrile [9]

  • To a solution of the pre-formed imine in anhydrous methanol at 0 °C under an inert atmosphere, add imidazole and a cyanide source (e.g., cyanoacetic acid).

  • Allow the reaction to stir at room temperature for 1 hour.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the resulting α-aminonitrile by flash chromatography.

4. Racemization of Chiral Centers

Question: My synthesis should yield an enantiomerically pure substituted phenylacetonitrile, but I am observing significant racemization. What are the likely causes and how can I prevent this?

Answer:

If the α-carbon of the substituted phenylacetonitrile is a stereocenter, the acidic nature of the α-proton makes it susceptible to racemization, especially in the presence of bases or at elevated temperatures.

Troubleshooting Steps:

  • Avoid Strong Bases: Strong bases can easily deprotonate the chiral center, leading to a planar carbanion intermediate that can be protonated from either face, resulting in racemization. Use the mildest base necessary for the reaction.

  • Low Temperatures: Perform reactions at the lowest possible temperature to minimize the rate of epimerization.

  • Solvent Choice: The choice of solvent can influence the rate of racemization. Protic solvents may facilitate proton exchange.

  • Racemization-Free Coupling Reagents: For syntheses involving the coupling of a chiral phenylacetic acid derivative to form an amide, using racemization-free coupling reagents is crucial.[14][15]

  • Asymmetric Synthesis: Employing asymmetric synthesis strategies, such as using chiral catalysts or auxiliaries, can help to establish and maintain the desired stereochemistry.[16][17][18]

5. Other Potential Side Reactions

Question: I have ruled out hydrolysis, over-alkylation, and Strecker-related byproducts. What other side reactions could be occurring?

Answer:

Several other side reactions can occur depending on the specific substrates and reaction conditions:

  • Thorpe-Ziegler Reaction: If you are working with a dinitrile, an intramolecular condensation can occur to form a cyclic β-enaminonitrile, which upon hydrolysis yields a cyclic ketone. This is known as the Thorpe-Ziegler reaction.[19][20][21]

  • Knoevenagel Condensation: In the presence of a carbonyl compound (aldehyde or ketone) and a base, phenylacetonitrile can act as an active methylene compound and undergo a Knoevenagel condensation to form a substituted alkene.[22][23]

  • Elimination of Cyanide (E1cB Mechanism): Under basic conditions, a substituted phenylacetonitrile with a good leaving group on the β-carbon can undergo an E1cB elimination to form an alkene, with the loss of the cyanide group.

Visualization of Reaction Pathways and Workflows

Diagram 1: General Synthesis and Major Side Reactions of Substituted Phenylacetonitriles

G cluster_main Main Synthetic Pathway cluster_side Common Side Reactions Phenylacetonitrile Phenylacetonitrile Substituted Phenylacetonitrile Substituted Phenylacetonitrile Phenylacetonitrile->Substituted Phenylacetonitrile Alkylation / Substitution Amide Amide Substituted Phenylacetonitrile->Amide Hydrolysis (mild) Di-substituted Product Di-substituted Product Substituted Phenylacetonitrile->Di-substituted Product Over-alkylation Elimination Product Elimination Product Substituted Phenylacetonitrile->Elimination Product E1cB Elimination Carboxylic Acid Carboxylic Acid Amide->Carboxylic Acid Hydrolysis (strong)

Caption: Main synthesis pathway and common side reactions.

Diagram 2: Troubleshooting Workflow for Unexpected Byproducts

G Start Start Analyze Product Mixture Analyze Product Mixture (NMR, LC-MS, etc.) Start->Analyze Product Mixture Identify Byproduct Identify Byproduct Analyze Product Mixture->Identify Byproduct Hydrolysis Product? Hydrolysis Product? Identify Byproduct->Hydrolysis Product? Yes Over-alkylation Product? Over-alkylation Product? Identify Byproduct->Over-alkylation Product? No Modify Conditions (Hydrolysis) Reduce Temp/Time Use Anhydrous Solvents Adjust pH Hydrolysis Product?->Modify Conditions (Hydrolysis) Other Byproduct? Other Byproduct? Over-alkylation Product?->Other Byproduct? No Modify Conditions (Alkylation) Change Base Adjust Stoichiometry Lower Temperature Over-alkylation Product?->Modify Conditions (Alkylation) Consider Other Reactions Knoevenagel? Thorpe-Ziegler? Elimination? Other Byproduct?->Consider Other Reactions Purify Product Purify Product Modify Conditions (Hydrolysis)->Purify Product Modify Conditions (Alkylation)->Purify Product Consider Other Reactions->Purify Product

Caption: Troubleshooting workflow for identifying and addressing side reactions.

Diagram 3: Logical Relationship of Factors Leading to Racemization

G cluster_factors Contributing Factors Strong Base Strong Base Deprotonation at Chiral Center Deprotonation at Chiral Center Strong Base->Deprotonation at Chiral Center High Temperature High Temperature High Temperature->Deprotonation at Chiral Center Protic Solvent Protic Solvent Protic Solvent->Deprotonation at Chiral Center Planar Carbanion Intermediate Planar Carbanion Intermediate Deprotonation at Chiral Center->Planar Carbanion Intermediate Racemization Racemization Planar Carbanion Intermediate->Racemization

Caption: Factors contributing to the racemization of chiral centers.

References

Technical Support Center: Optimization of Cross-Coupling Reactions with 2-(4-Bromo-3-methoxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing cross-coupling reactions involving 2-(4-Bromo-3-methoxyphenyl)acetonitrile.

Frequently Asked Questions (FAQs)

Q1: Which cross-coupling reactions are suitable for this compound?

A1: this compound is a versatile substrate for various palladium-catalyzed cross-coupling reactions. The most commonly employed and suitable reactions include:

  • Suzuki-Miyaura Coupling: For the formation of C(sp²)–C(sp²) bonds with boronic acids or esters.[1][2]

  • Heck Coupling: For the coupling with alkenes to form substituted alkenes.[3][4]

  • Buchwald-Hartwig Amination: For the synthesis of carbon-nitrogen bonds by coupling with amines.[5][6]

  • Sonogashira Coupling: For the formation of carbon-carbon bonds with terminal alkynes.[7][8]

  • Negishi Coupling: For the reaction with organozinc reagents, offering a wide functional group tolerance.[9][10]

Q2: Are there any specific considerations for the functional groups on this compound?

A2: Yes, the methoxy (-OCH₃) and acetonitrile (-CH₂CN) groups can influence the reaction:

  • Methoxy Group: As an electron-donating group, it can make the oxidative addition step of the catalytic cycle slightly more challenging compared to electron-deficient aryl bromides.[11] This may necessitate the use of more electron-rich and sterically hindered phosphine ligands to facilitate this step.

  • Acetonitrile Group: The nitrile functionality is generally well-tolerated in many cross-coupling reactions.[12] However, under certain conditions, it could potentially coordinate to the metal center, so careful selection of ligands is important. The acidic nature of the benzylic proton on the acetonitrile moiety is a key consideration in base selection to avoid unwanted side reactions.

Q3: What are the general starting points for reaction conditions?

A3: A good starting point for optimization is to use a common palladium precatalyst like Pd(OAc)₂ or Pd₂(dba)₃ with a suitable phosphine ligand. The choice of ligand, base, and solvent is crucial and depends on the specific coupling reaction. Refer to the detailed experimental protocols and troubleshooting guides below for reaction-specific recommendations.

Troubleshooting Guides

Problem 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Inactive Catalyst • Ensure the palladium precatalyst is of good quality and has been stored properly. • Consider using a pre-activated catalyst or an air-stable precatalyst. • The catalyst may be poisoned; ensure all reagents and solvents are pure and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).[13]
Inefficient Oxidative Addition • The electron-rich nature of the substrate due to the methoxy group may slow down oxidative addition.[11] • Switch to more electron-rich and sterically hindered phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos).[14]
Poor Transmetalation Suzuki: Ensure the base is appropriate to activate the boronic acid.[15] Adding water can sometimes be beneficial.[11] Consider converting the boronic acid to a more reactive trifluoroborate salt.[16] • Negishi: Ensure the organozinc reagent is freshly prepared or properly stored.
Difficult Reductive Elimination • Steric hindrance around the palladium center can inhibit reductive elimination. A change in ligand might be necessary.
Incorrect Reaction Temperature • Some cross-coupling reactions require elevated temperatures to proceed efficiently.[13] If no reaction is observed at a lower temperature, incrementally increase the temperature. Conversely, high temperatures can lead to substrate or product decomposition.
Improper Base Selection • The chosen base may not be strong enough or may be incompatible with other functional groups. For instance, strong bases like KOtBu might not be compatible with ester groups.[17] A screening of different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is recommended.[16]
Problem 2: Formation of Side Products
Side Product Potential Cause & Troubleshooting Steps
Hydrodehalogenation (Ar-H) Cause: This occurs when the aryl halide is reduced instead of coupled. It can be promoted by the presence of water or other protic sources, or by β-hydride elimination from certain intermediates. • Solution: Ensure anhydrous conditions. Use a non-protic solvent. Select ligands that favor reductive elimination over competing pathways.
Homocoupling of Coupling Partner (e.g., R-R) Cause: This is particularly common in Suzuki and Sonogashira reactions.[18] • Solution (Suzuki): Adjust the stoichiometry of the reagents. Ensure slow addition of the boronic acid. • Solution (Sonogashira): Copper-free conditions can sometimes mitigate the homocoupling of alkynes (Glaser coupling).[8]
Decomposition of Starting Material or Product Cause: The reaction temperature may be too high, or the reaction time too long. • Solution: Lower the reaction temperature. Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time.

Summary of Reaction Conditions for Cross-Coupling Reactions

The following tables provide a summary of typical conditions for various cross-coupling reactions. These should be used as a starting point for optimization with this compound.

Table 1: Suzuki-Miyaura Coupling Conditions

Parameter Condition Reference
Catalyst Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)[1][19]
Ligand PPh₃, SPhos, XPhos[1][14]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, NaOEt[1][15][19]
Solvent Dioxane/H₂O, Toluene, THF, DMF[1]
Temperature 60-110 °C[1][19]

Table 2: Heck Coupling Conditions

Parameter Condition Reference
Catalyst Pd(OAc)₂, PdCl₂(PPh₃)₂[3][13]
Ligand P(o-Tolyl)₃, PPh₃[3][13]
Base Et₃N, K₂CO₃[3][4]
Solvent Acetonitrile, Toluene, DMF[3][13]
Temperature 100-165 °C[3][13]

Table 3: Buchwald-Hartwig Amination Conditions

Parameter Condition Reference
Catalyst Pd₂(dba)₃, Pd(OAc)₂[20]
Ligand BINAP, XPhos, RuPhos[5][20]
Base NaOtBu, K₃PO₄, Cs₂CO₃[20]
Solvent Toluene, Dioxane[20]
Temperature 80-110 °C

Detailed Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • To a flame-dried Schlenk tube, add this compound (1.0 equiv.), the desired boronic acid (1.1-1.5 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₂CO₃, 2.0 equiv.).

  • Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.

  • Add degassed solvent (e.g., a mixture of 1,4-dioxane and water, 4:1).[1]

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction by TLC or GC-MS.[1]

  • After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Heck Coupling
  • In a high-pressure vessel, combine this compound (1.0 equiv.), the alkene (e.g., ethyl acrylate, 1.2-1.5 equiv.), palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), phosphine ligand (e.g., P(o-tolyl)₃, 5-15 mol%), and base (e.g., triethylamine, 1.5 equiv.).[3][13]

  • Add the solvent (e.g., toluene or acetonitrile).[3][13]

  • Purge the vessel with an inert gas, seal it, and heat to the required temperature (e.g., 165 °C) for 16 hours.[13]

  • After cooling to room temperature, wash the reaction mixture with water.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

  • Combine the organic layers, dry over MgSO₄, filter, and concentrate in vacuo.

  • Purify the resulting residue by column chromatography.

Visualizations

experimental_workflow reagents Reagents & Solvents setup Reaction Setup (Inert Atmosphere) reagents->setup 1. Add reagents reaction Heating & Stirring (Monitoring) setup->reaction 2. Heat & stir workup Aqueous Workup & Extraction reaction->workup 3. Quench & extract purification Purification (Column Chromatography) workup->purification 4. Purify analysis Product Analysis (NMR, MS) purification->analysis 5. Characterize

Caption: General experimental workflow for a cross-coupling reaction.

troubleshooting_guide start Low/No Yield catalyst Check Catalyst Activity start->catalyst conditions Modify Reaction Conditions start->conditions ligand Change Ligand catalyst->ligand If catalyst is active base Screen Bases conditions->base temp Adjust Temperature conditions->temp solvent Change Solvent conditions->solvent success Improved Yield ligand->success base->success temp->success solvent->success

Caption: Troubleshooting decision tree for low reaction yield.

References

troubleshooting guide for the synthesis of electron-deficient aryl acetonitriles

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of electron-deficient aryl acetonitriles. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges in these synthetic procedures.

Troubleshooting Guide

Researchers may face several issues during the synthesis of electron-deficient aryl acetonitriles. This section is designed to help identify and resolve common problems.

Question: Why is my reaction yield low or non-existent?

Answer: Low or no yield in the synthesis of electron-deficient aryl acetonitriles can be attributed to several factors, particularly in palladium-catalyzed cyanations.

  • Catalyst Deactivation: Cyanide ions can poison palladium catalysts, forming inactive complexes and halting the catalytic cycle.[1][2][3] To mitigate this, consider the following:

    • Use a less soluble cyanide source like zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]) to maintain a low concentration of free cyanide.[2][3]

    • Employ sterically hindered phosphine ligands that protect the palladium center from excess cyanide.[4]

    • Palladacycle precatalysts have been shown to be more effective than other palladium sources like Pd(OAc)₂.[2]

  • Poor Reductive Elimination: The final step in the catalytic cycle, reductive elimination to form the Ar-CN bond, can be slow for electron-deficient aryl groups.[2][5] The choice of ligand is crucial here; larger, more electron-donating ligands can facilitate this step.[2]

  • Inappropriate Reaction Conditions:

    • Solvent and Base: The choice of solvent and base is critical and often interdependent.[6] For instance, in palladium-catalyzed coupling, the solvent and base determine the counter-cation of the benzylic anion nucleophile.[6]

    • Temperature: While many modern methods aim for milder conditions, traditional Ullmann-type reactions often require high temperatures (over 210°C) and polar solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF).[7]

Question: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?

Answer: Side product formation is a common issue. The nature of the side products can provide clues about what is going wrong in your reaction.

  • Hydrolysis of the Nitrile Group: The presence of water can lead to the hydrolysis of the desired nitrile to the corresponding carboxylic acid, especially under harsh basic or acidic conditions. Ensure anhydrous conditions if this is a suspected issue.

  • Homocoupling of Aryl Halides: In coupling reactions, the formation of biaryl compounds (Ar-Ar) can compete with the desired cyanation. This can be influenced by the catalyst system and reaction conditions.

  • Formation of Isonitriles: The cyanide ion is an ambident nucleophile and can attack through the nitrogen atom to form isonitriles (R-NC) as byproducts, particularly in Kolbe-type nitrile synthesis.[8] The choice of cyanide salt and solvent can influence the nitrile/isonitrile ratio. Using alkali metal cyanides (NaCN, KCN) in polar aprotic solvents generally favors nitrile formation.[8][9]

Question: How do I choose the right catalyst system for my electron-deficient substrate?

Answer: The optimal catalyst system depends on the specific substrate and the chosen synthetic route.

  • Palladium Catalysis: This is a versatile method. For electron-deficient aryl chlorides, catalyst systems based on sterically demanding, electron-rich phosphine ligands are often successful.[10] The use of palladacycle precatalysts can also be beneficial.[2]

  • Copper Catalysis (Ullmann Condensation): This is a classic method, particularly for aryl halides activated by electron-withdrawing groups.[7] Modern protocols often use soluble copper catalysts with ligands like diamines or acetylacetonate to improve performance and allow for milder conditions.[7]

  • Nickel Catalysis: Nickel-catalyzed cyanation is an emerging powerful method, often enabling milder and more efficient transformations.[11]

Below is a troubleshooting workflow to address common issues in the synthesis of electron-deficient aryl acetonitriles.

G start Start: Low/No Product check_catalyst Check Catalyst System start->check_catalyst check_conditions Check Reaction Conditions start->check_conditions check_reagents Check Reagents start->check_reagents catalyst_deactivation Catalyst Deactivation? check_catalyst->catalyst_deactivation inappropriate_conditions Incorrect Conditions? check_conditions->inappropriate_conditions reagent_quality Reagent Quality Issue? check_reagents->reagent_quality poor_reductive_elim Slow Reductive Elimination? catalyst_deactivation->poor_reductive_elim No solution1 Use less soluble CN source (e.g., Zn(CN)2) Use bulky ligand catalyst_deactivation->solution1 Yes poor_reductive_elim->inappropriate_conditions No solution2 Use larger, electron-rich ligand Optimize temperature poor_reductive_elim->solution2 Yes solution3 Optimize solvent, base, temp. Ensure anhydrous conditions inappropriate_conditions->solution3 Yes solution4 Use fresh, pure reagents Check cyanide source reagent_quality->solution4 Yes

Caption: Troubleshooting workflow for low-yield synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to electron-deficient aryl acetonitriles?

A1: The primary methods include:

  • Palladium-catalyzed cyanation of aryl halides or triflates, which is a versatile and widely used method.[2]

  • Ullmann condensation , a copper-promoted reaction, is effective for aryl halides activated by electron-withdrawing groups.[7]

  • Nucleophilic Aromatic Substitution (SNA) , where a highly electron-deficient aryl halide reacts with a cyanide nucleophile.[6]

  • Direct C-H cyanation , an emerging field that avoids the need for pre-functionalized arenes.[12][13]

Q2: Which cyanide source is best?

A2: The choice of cyanide source is critical for safety and reaction success.

  • Alkali metal cyanides (NaCN, KCN): Highly toxic and their high solubility can lead to catalyst poisoning.[2] They are often used in systems where their solubility is limited.[2]

  • Zinc Cyanide (Zn(CN)₂): Less soluble, leading to a lower concentration of free cyanide, which helps prevent catalyst deactivation.[2][4]

  • Potassium Ferrocyanide (K₄[Fe(CN)₆]): A non-toxic and stable cyanide source that is considered a greener alternative.[2][10]

  • Trimethylsilyl Cyanide (TMSCN): Can be used in photoredox catalysis and other methods, releasing cyanide slowly.[13]

Q3: Can I use aryl chlorides for these reactions?

A3: Aryl chlorides are less reactive than aryl bromides and iodides. However, modern catalyst systems, particularly palladium-based catalysts with specialized ligands, have been developed that allow for the efficient cyanation of even electron-rich aryl chlorides.[10] For electron-deficient systems, the use of aryl chlorides is generally more feasible.[4]

Q4: What role do ligands play in palladium-catalyzed cyanation?

A4: Ligands are crucial for the stability and reactivity of the palladium catalyst. In the context of cyanation, bulky and electron-rich phosphine ligands can:

  • Stabilize the Pd(0) active species.

  • Promote the oxidative addition of the aryl halide.

  • Facilitate the reductive elimination step, which is often rate-limiting for electron-deficient substrates.[2][5]

  • Protect the palladium center from being poisoned by excess cyanide ions.[4]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the synthesis of aryl acetonitriles.

Table 1: Comparison of Cyanide Sources in Palladium-Catalyzed Cyanation

Cyanide SourceCatalyst SystemSubstrateYield (%)Reference
K₄[Fe(CN)₆]Pd(OAc)₂ / LigandAryl BromidesGood to Excellent[10]
Zn(CN)₂Pd Precatalyst / LigandAryl ChloridesUp to 95%[3]
NaCNPd₂(dba)₃ / LigandAryl ChloridesRequires anhydrous conditions[2]
KCNPd CatalystAryl ChloridesEffective with specific ligands/additives[11]

Table 2: Effect of Ligand on Palladium-Catalyzed Cyanation of an Electron-Deficient Aryl Chloride

LigandPd SourceYield (%)Reference
di-tert-butylphosphino analog (L2)Precatalyst P1High[2]
XPhos-type ligandPrecatalyst P1Moderate[2]
dicyclohexyl-XPhosPrecatalyst P1No Reaction[4]
adamantyl-XPhosPrecatalyst P1No Reaction[4]

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides using K₄[Fe(CN)₆]

This protocol is adapted from a general method for the cyanation of (hetero)aryl halides.[2]

  • To a screw-top test tube equipped with a magnetic stir bar, add the palladium precatalyst, the appropriate ligand, potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O, 0.5 equivalents), and potassium acetate (KOAc, 0.125 equivalents).

  • Add the (hetero)aryl chloride (1 mmol).

  • Add dioxane (2.5 mL) and water (2.5 mL).

  • Seal the tube and place it in a preheated oil bath at the optimized reaction temperature (e.g., 120 °C).

  • Stir the reaction mixture vigorously for the required time (monitoring by TLC or GC).

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired aryl acetonitrile.

Note: Efficient stirring is essential for reproducibility.[5]

The following diagram illustrates a general workflow for the synthesis and purification of electron-deficient aryl acetonitriles.

G start Start: Reagent Prep reaction_setup Reaction Setup (Catalyst, Ligand, Reagents) start->reaction_setup reaction Run Reaction (Heating, Stirring) reaction_setup->reaction workup Aqueous Workup (Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis end Final Product analysis->end

Caption: General experimental workflow for synthesis.

References

Technical Support Center: Large-Scale Synthesis of 2-(4-Bromo-3-methoxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the large-scale synthesis of 2-(4-Bromo-3-methoxyphenyl)acetonitrile.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when scaling up the reaction. The most common synthetic route involves the nucleophilic substitution of a 4-bromo-3-methoxybenzyl halide with a cyanide salt.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive starting material: The 4-bromo-3-methoxybenzyl halide may have degraded, especially if it is a bromide or iodide. 2. Poor quality cyanide salt: The cyanide salt (e.g., sodium or potassium cyanide) may have absorbed moisture, reducing its reactivity. 3. Insufficient reaction temperature: The reaction may be too slow at lower temperatures. 4. Inappropriate solvent: The solvent may not be suitable for a nucleophilic substitution reaction.1. Check the purity of the benzyl halide: Use freshly prepared or purified starting material. Confirm its identity and purity using techniques like NMR or GC-MS. 2. Use dry cyanide salt: Ensure the cyanide salt is finely powdered and thoroughly dried before use. 3. Optimize reaction temperature: Gradually increase the reaction temperature, monitoring for product formation and potential side reactions. 4. Select an appropriate solvent: Polar aprotic solvents like DMSO, DMF, or acetonitrile are generally effective for this type of reaction.
Formation of Impurities 1. Over-alkylation: The product acetonitrile can be deprotonated and react with another molecule of the benzyl halide. 2. Elimination reaction: Formation of a styrene derivative can occur, especially with hindered bases or high temperatures. 3. Hydrolysis of the benzyl halide: Presence of water can lead to the formation of 4-bromo-3-methoxybenzyl alcohol. 4. Isocyanide formation: A common side product in reactions with cyanide ions.1. Control stoichiometry: Use a slight excess of the cyanide salt. 2. Optimize reaction conditions: Use milder bases if possible and avoid excessive temperatures. 3. Ensure anhydrous conditions: Use dry solvents and reagents. 4. Use a polar aprotic solvent: Solvents like DMSO can help suppress isocyanide formation.
Reaction Stalls Before Completion 1. Deactivation of the cyanide salt: The surface of the cyanide salt particles may become coated with byproducts, preventing further reaction. 2. Insufficient mixing: In a large-scale reaction, poor agitation can lead to localized depletion of reactants.1. Use a phase-transfer catalyst: A quaternary ammonium salt (e.g., tetrabutylammonium bromide) can help facilitate the reaction. 2. Ensure vigorous stirring: Use appropriate mechanical stirring to maintain a homogeneous reaction mixture.
Difficult Product Isolation/Purification 1. Emulsion formation during work-up: The presence of polar aprotic solvents can lead to emulsions with aqueous layers. 2. Co-crystallization with impurities: Impurities with similar polarity to the product can make purification by crystallization challenging.1. Use appropriate extraction solvents: Solvents like ethyl acetate or dichloromethane are commonly used. Brine washes can help break emulsions. 2. Employ column chromatography: For high purity requirements, silica gel chromatography may be necessary. Recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) can also be effective.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route to this compound?

A1: The most prevalent method for large-scale synthesis is the cyanomethylation of a 4-bromo-3-methoxybenzyl halide (typically the bromide or chloride) with an alkali metal cyanide, such as sodium cyanide or potassium cyanide. This is a standard nucleophilic substitution reaction (SN2).

Q2: What are the key safety precautions to consider when working with cyanides on a large scale?

A2: Cyanide compounds are highly toxic.[1] All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.[2] An emergency cyanide antidote kit should be readily available, and all personnel must be trained in its use.[3][4] Acidic conditions must be strictly avoided as they will generate highly toxic hydrogen cyanide gas.[1][2] All cyanide-containing waste must be quenched and disposed of according to institutional and environmental regulations.

Q3: Which solvent is recommended for the cyanidation reaction at scale?

A3: Polar aprotic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or acetonitrile are generally the best choices. They effectively dissolve the cyanide salt and promote the SN2 reaction mechanism. For easier work-up, ethanol/water mixtures can also be used, though reaction times may be longer.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). A small aliquot of the reaction mixture can be withdrawn, quenched, and analyzed to determine the consumption of the starting material and the formation of the product.

Q5: What are the expected impurities, and how can they be identified?

A5: Potential impurities include unreacted 4-bromo-3-methoxybenzyl halide, the corresponding benzyl alcohol (from hydrolysis), the dialkylated product, and the isocyanide isomer. These can be identified and quantified using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), HPLC, and Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Protocol: Large-Scale Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound from 4-bromo-3-methoxybenzyl bromide.

Materials and Reagents:

  • 4-bromo-3-methoxybenzyl bromide

  • Sodium cyanide (finely powdered and dried)

  • Dimethyl sulfoxide (DMSO, anhydrous)

  • Ethyl acetate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • Deionized water

Equipment:

  • Large, three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet/outlet

  • Heating mantle with temperature controller

  • Addition funnel

  • Large separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean and dry three-necked flask under a nitrogen atmosphere, add finely powdered and dried sodium cyanide (1.1 equivalents). Add anhydrous DMSO to the flask with stirring to form a slurry.

  • Addition of Starting Material: Dissolve 4-bromo-3-methoxybenzyl bromide (1.0 equivalent) in a minimal amount of anhydrous DMSO. Slowly add this solution to the stirred cyanide slurry via an addition funnel over 30-60 minutes.

  • Reaction: Heat the reaction mixture to 50-60 °C and maintain this temperature with vigorous stirring. Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 4-8 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a large volume of cold water with stirring.

  • Extraction: Transfer the aqueous mixture to a large separatory funnel and extract with ethyl acetate (3 x volumes).

  • Washing: Combine the organic extracts and wash with water and then with brine to remove residual DMSO and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or isopropanol, or by column chromatography on silica gel if higher purity is required.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Dry Reagents: - Sodium Cyanide - DMSO reaction_setup Combine Reagents under Nitrogen reagents->reaction_setup start_material Dissolve Benzyl Bromide in DMSO start_material->reaction_setup heating Heat and Stir (50-60°C) reaction_setup->heating monitoring Monitor Progress (TLC/HPLC) heating->monitoring quench Quench with Water monitoring->quench extraction Extract with Ethyl Acetate quench->extraction wash Wash with Brine extraction->wash dry_conc Dry and Concentrate wash->dry_conc purify Purify (Recrystallization/Chromatography) dry_conc->purify product Final Product purify->product

Caption: Experimental workflow for the synthesis of this compound.

signaling_pathway cluster_main Main Reaction Pathway (SN2) cluster_side Potential Side Reactions start 4-Bromo-3-methoxybenzyl Bromide + NaCN product This compound start->product DMSO, 50-60°C hydrolysis Hydrolysis (4-Bromo-3-methoxybenzyl Alcohol) start->hydrolysis H2O elimination Elimination (Styrene Derivative) start->elimination High Temp./Base iso_formation Isocyanide Formation start->iso_formation Ambident Nucleophile over_alkylation Over-alkylation (Dialkylated Product) product->over_alkylation + Benzyl Bromide

Caption: Reaction pathway and potential side reactions in the synthesis.

References

Technical Support Center: Managing Impurities in the Preparation of 2-(4-Bromo-3-methoxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing impurities during the synthesis of 2-(4-Bromo-3-methoxyphenyl)acetonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The two primary synthetic routes are:

  • Cyanation of a Benzyl Halide: This involves the reaction of a 4-bromo-3-methoxybenzyl halide (typically the bromide or chloride) with a cyanide salt, such as sodium or potassium cyanide.

  • Benzylic Bromination followed by Cyanation: This two-step process begins with the radical bromination of 4-bromo-3-methoxytoluene to form 4-bromo-3-methoxybenzyl bromide, which is then reacted with a cyanide salt.

Q2: What are the most likely impurities to be encountered in the synthesis of this compound?

A2: The potential impurities are highly dependent on the synthetic route chosen.

  • From the Cyanation of 4-bromo-3-methoxybenzyl bromide:

    • Unreacted Starting Material: 4-bromo-3-methoxybenzyl bromide.

    • Hydrolysis Products: 4-bromo-3-methoxybenzyl alcohol and 2-(4-bromo-3-methoxyphenyl)acetic acid (from hydrolysis of the nitrile).

    • Oxidation Product: 4-bromo-3-methoxybenzaldehyde.[1][2][3]

    • Elimination Product: An alkene formed via elimination of HBr from the starting material.

    • Isocyanide: The isomeric isocyanide can form as a byproduct of the cyanation reaction.

  • From the Benzylic Bromination of 4-bromo-3-methoxytoluene followed by Cyanation:

    • Unreacted Starting Material: 4-bromo-3-methoxytoluene.

    • Over-bromination Products: Dibrominated species, such as 3-bromo-4-methoxybenzyl bromide.

    • Ring-brominated Isomers: Bromination occurring on the aromatic ring instead of the benzylic position.

Q3: How can I minimize the formation of these impurities during the reaction?

A3: Careful control of reaction conditions is crucial:

  • To minimize hydrolysis: Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • To minimize over-bromination: Use a controlled amount of the brominating agent (e.g., N-bromosuccinimide) and monitor the reaction progress closely, for instance by GC or TLC.

  • To favor benzylic bromination over ring bromination: Employ radical initiators (e.g., AIBN or benzoyl peroxide) and light, and use non-polar solvents.[4][5][6]

  • To minimize isocyanide formation: While difficult to eliminate completely, using polar aprotic solvents can sometimes favor the desired nitrile formation.

Q4: What are the recommended methods for purifying the final product?

A4: The most common purification techniques are:

  • Recrystallization: Effective for removing most soluble and some insoluble impurities. A variety of solvent systems can be explored, such as ethanol/water, isopropanol/water, or toluene/heptane.

  • Silica Gel Chromatography: A highly effective method for separating the desired product from impurities with different polarities. A gradient elution with a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically employed.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Possible Cause Troubleshooting Step
Incomplete reactionMonitor the reaction by TLC or GC to ensure all starting material is consumed. If the reaction has stalled, consider adding more reagent or extending the reaction time.
Hydrolysis of the starting benzyl halideEnsure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere. Use anhydrous solvents.
Inefficient extraction of the productPerform multiple extractions with an appropriate organic solvent. Check the pH of the aqueous layer to ensure the product is not ionized.
Loss of product during purificationOptimize the recrystallization solvent system to maximize recovery. If using chromatography, ensure the product is not irreversibly adsorbed onto the silica gel.
Issue 2: Presence of Unreacted Starting Material in the Final Product
Possible Cause Troubleshooting Step
Insufficient reagentUse a slight excess of the cyanide salt in the cyanation step or the brominating agent in the benzylic bromination.
Short reaction timeExtend the reaction time and monitor for the disappearance of the starting material.
Low reaction temperatureGradually increase the reaction temperature while monitoring for the formation of side products.
Issue 3: Significant Amount of 2-(4-Bromo-3-methoxyphenyl)acetic Acid Impurity
Possible Cause Troubleshooting Step
Hydrolysis of the nitrile product during workupAvoid prolonged exposure to acidic or basic aqueous conditions, especially at elevated temperatures.[7]
Presence of water in the reaction mixtureUse anhydrous solvents and reagents.
Issue 4: Presence of 4-Bromo-3-methoxybenzaldehyde Impurity
Possible Cause Troubleshooting Step
Oxidation of the benzyl halide starting material or intermediate benzyl alcoholPerform the reaction under an inert atmosphere to minimize contact with oxygen. Avoid harsh oxidizing conditions during workup.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for a typical synthesis of this compound via the cyanation of 4-bromo-3-methoxybenzyl bromide. The values are for illustrative purposes to guide researchers in setting specifications for their process.

ParameterBefore PurificationAfter RecrystallizationAfter Chromatography
Purity of this compound (%) 85.098.5>99.5
4-bromo-3-methoxybenzyl bromide (%) 5.00.5<0.1
4-bromo-3-methoxybenzyl alcohol (%) 3.00.2<0.1
4-bromo-3-methoxybenzaldehyde (%) 2.00.1<0.05
2-(4-Bromo-3-methoxyphenyl)acetic acid (%) 4.00.5<0.1
Other Impurities (%) 1.00.2<0.15

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the cyanation of 4-bromo-3-methoxybenzyl bromide.

  • To a solution of 4-bromo-3-methoxybenzyl bromide (10.0 g, 35.8 mmol) in a suitable solvent such as acetone or acetonitrile (100 mL) in a round-bottom flask, add sodium cyanide (2.1 g, 42.9 mmol).

  • Heat the mixture to reflux and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC or GC analysis.

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel chromatography.

Protocol 2: HPLC-UV Analysis of Impurities

This protocol provides a general method for the analysis of impurities. Method optimization will be required.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a suitable ratio of A and B (e.g., 70:30), and gradually increase the proportion of B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm and 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known amount of the sample in the mobile phase or a suitable solvent like acetonitrile to a concentration of approximately 1 mg/mL.

Protocol 3: GC-MS Analysis of Volatile Impurities

This protocol is suitable for identifying and quantifying volatile impurities.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

  • MS Detector: Electron Ionization (EI) at 70 eV. Scan a mass range of 40-400 amu.

  • Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate.

Visualizations

Synthesis_and_Impurity_Pathway cluster_start Starting Materials cluster_synthesis Synthesis Pathway cluster_impurities Potential Impurities 4-bromo-3-methoxytoluene 4-bromo-3-methoxytoluene Benzylic_Bromination Benzylic Bromination (NBS, AIBN) 4-bromo-3-methoxytoluene->Benzylic_Bromination Route 2 4-bromo-3-methoxybenzyl_bromide_start 4-bromo-3-methoxybenzyl bromide Cyanation Cyanation (NaCN) 4-bromo-3-methoxybenzyl_bromide_start->Cyanation Route 1 Hydrolysis_Alcohol 4-bromo-3-methoxybenzyl alcohol 4-bromo-3-methoxybenzyl_bromide_start->Hydrolysis_Alcohol H₂O Benzylic_Bromination->4-bromo-3-methoxybenzyl_bromide_start Unreacted_Toluene Unreacted 4-bromo-3-methoxytoluene Benzylic_Bromination->Unreacted_Toluene Dibrominated Dibrominated Byproduct Benzylic_Bromination->Dibrominated Product This compound Cyanation->Product Unreacted_Bromide Unreacted 4-bromo-3-methoxybenzyl bromide Cyanation->Unreacted_Bromide Hydrolysis_Acid 2-(4-Bromo-3-methoxyphenyl)acetic acid Product->Hydrolysis_Acid H₂O/H⁺ or OH⁻ Oxidation 4-bromo-3-methoxybenzaldehyde Hydrolysis_Alcohol->Oxidation [O]

Caption: Synthetic pathways and potential impurity formation.

Troubleshooting_Workflow Start Impurity Detected in This compound Identify Identify Impurity (HPLC, GC-MS, NMR) Start->Identify Unreacted_SM Unreacted Starting Material? Identify->Unreacted_SM Yes Side_Product Side-Reaction Product? Identify->Side_Product Yes Degradation_Product Degradation Product? Identify->Degradation_Product Yes Optimize_Reaction Optimize Reaction Conditions: - Stoichiometry - Temperature - Reaction Time Unreacted_SM->Optimize_Reaction Control_Conditions Control Reaction Conditions: - Anhydrous Reagents - Inert Atmosphere Side_Product->Control_Conditions Modify_Workup Modify Workup/Purification: - Avoid extreme pH/heat - Optimize purification method Degradation_Product->Modify_Workup Re-analyze Re-analyze Product Purity Optimize_Reaction->Re-analyze Control_Conditions->Re-analyze Modify_Workup->Re-analyze

Caption: Troubleshooting workflow for impurity management.

References

stability and storage conditions for 2-(4-Bromo-3-methoxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability, storage, and troubleshooting for experiments involving 2-(4-Bromo-3-methoxyphenyl)acetonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound, a white to off-white solid, should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] To prevent degradation, it is crucial to protect the compound from moisture and heat. While room temperature is acceptable for short-term storage, refrigeration (2-8°C) is recommended for long-term preservation. The compound should be stored away from strong oxidizing agents, acids, and bases.[1]

Q2: What are the signs of degradation for this compound?

A2: While specific data on the visual signs of degradation is limited, any noticeable change in the physical appearance of the compound, such as discoloration (e.g., turning yellow or brown) or clumping (indicating moisture absorption), may suggest impurity or degradation. For definitive assessment, analytical techniques such as NMR, HPLC, or LC-MS are recommended to verify the purity of the material before use.

Q3: What is the primary degradation pathway for this compound?

A3: The most probable degradation pathway under common laboratory conditions is the hydrolysis of the nitrile group (-CN) to a carboxylic acid (2-(4-Bromo-3-methoxyphenyl)acetic acid) or an amide intermediate. This reaction can be catalyzed by the presence of strong acids or bases, or even trace amounts of water over extended periods, especially at elevated temperatures.

Q4: How soluble is this compound?

A4: this compound has low solubility in water but is soluble in common organic solvents such as ethanol and dichloromethane.[1]

Troubleshooting Guides for Experiments

Issue 1: Inconsistent or low yields in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

  • Possible Cause 1: Reagent Quality. The purity of this compound is critical. If the compound has degraded, the actual amount of active starting material will be lower than calculated, leading to reduced yields. The presence of hydrolysis byproducts could also potentially interfere with the catalytic cycle.

    • Troubleshooting Steps:

      • Verify the purity of the starting material using an appropriate analytical method (e.g., NMR, LC-MS).

      • If degradation is suspected, consider purifying the material by recrystallization or chromatography before use.

      • Ensure that all other reagents, especially the boronic acid/ester and the palladium catalyst, are pure and dry.

  • Possible Cause 2: Reaction Conditions. The electron-donating methoxy group on the phenyl ring can make the aryl bromide slightly less reactive towards oxidative addition in the catalytic cycle.

    • Troubleshooting Steps:

      • Catalyst and Ligand: Screen different palladium catalysts and phosphine ligands. Electron-rich and sterically hindered ligands can often promote the oxidative addition of less reactive aryl bromides.

      • Base and Solvent: Optimize the choice of base and solvent system. Ensure the base is sufficiently strong and dry.

      • Temperature: Gradually increase the reaction temperature, monitoring for product formation and potential decomposition.

Issue 2: Unexpected side products are observed in the reaction mixture.

  • Possible Cause 1: Hydrolysis of the Nitrile Group. If the reaction is run in the presence of water and under acidic or basic conditions for an extended period, the nitrile group may hydrolyze to the corresponding carboxylic acid or amide.

    • Troubleshooting Steps:

      • Use anhydrous solvents and reagents.

      • Minimize reaction times where possible.

      • If acidic or basic conditions are required, consider protecting the nitrile group, although this adds extra steps to the synthesis.

  • Possible Cause 2: Reaction with the Methoxy Group. Under strongly acidic conditions, particularly with heating, there is a possibility of ether cleavage.

    • Troubleshooting Steps:

      • Avoid strongly acidic conditions where possible.

      • If necessary, use milder acidic reagents or perform the reaction at a lower temperature.

Data Presentation

Table 1: Summary of Storage and Handling Recommendations

ParameterRecommendationSource
Storage Temperature Room temperature (short-term), 2-8°C (long-term)[2][3]
Atmosphere Store in a dry environment, under an inert atmosphere (e.g., nitrogen or argon) for long-term storage.Inferred from general chemical handling principles
Container Tightly sealed, light-resistant container.[1]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases, moisture.[1]

Experimental Protocols

While specific, detailed experimental protocols are highly dependent on the target molecule, the following provides a general methodology for a common application of this compound.

General Protocol for a Suzuki Cross-Coupling Reaction:

  • Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

  • Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene and water, or dioxane and water) via cannula or syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting_Workflow start Experiment with this compound Fails (Low Yield / Impurities) check_purity Step 1: Verify Purity of Starting Material (NMR, LC-MS, etc.) start->check_purity is_pure Is the compound pure? check_purity->is_pure purify Purify the compound (Recrystallization / Chromatography) is_pure->purify No check_conditions Step 2: Evaluate Reaction Conditions is_pure->check_conditions Yes re_run_pure Re-run experiment with pure compound purify->re_run_pure success Experiment Successful re_run_pure->success hydrolysis Potential Issue: Nitrile Hydrolysis? check_conditions->hydrolysis use_anhydrous Use anhydrous solvents/reagents. Minimize reaction time. hydrolysis->use_anhydrous Yes coupling_issue Potential Issue: Inefficient Coupling? hydrolysis->coupling_issue No use_anhydrous->re_run_pure optimize_coupling Optimize catalyst, ligand, base, and temperature. coupling_issue->optimize_coupling Yes failure Further Investigation Required coupling_issue->failure No optimize_coupling->re_run_pure

Caption: Troubleshooting workflow for experiments.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Purity Assessment of 2-(4-Bromo-3-methoxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of pharmaceutical intermediates is a critical parameter that directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of three common analytical techniques for the purity assessment of 2-(4-Bromo-3-methoxyphenyl)acetonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. The methods discussed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method's principles, experimental protocols, and performance characteristics are detailed to aid in selecting the most appropriate technique for a given analytical challenge.

Comparison of Analytical Methods

The choice of an analytical method for purity assessment depends on various factors, including the physicochemical properties of the analyte and its potential impurities, the required level of accuracy and precision, and practical considerations such as sample throughput and cost. The following table summarizes the key performance indicators for HPLC, GC, and qNMR in the context of analyzing this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC-FID)Quantitative NMR (qNMR)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Intrinsic quantitative nature where the signal intensity is directly proportional to the number of nuclei.
Typical Purity Assay Range 98.0% - 102.0%98.0% - 102.0%95.0% - 100.5%
Limit of Detection (LOD) ~0.01%~0.005%~0.1%
Limit of Quantitation (LOQ) ~0.03%~0.015%~0.3%
Precision (RSD) < 1.0%< 1.5%< 0.5%
Analysis Time per Sample 15 - 30 minutes20 - 40 minutes5 - 15 minutes
Sample Preparation Dissolution in a suitable solvent, filtration.Dissolution in a volatile solvent.Precise weighing and dissolution in a deuterated solvent with an internal standard.
Primary/Secondary Method Secondary (requires a reference standard)Secondary (requires a reference standard)Primary (can be used without a specific reference standard of the analyte)[1]

Experimental Protocols

Detailed and robust experimental protocols are crucial for obtaining reliable and reproducible results. The following sections provide specific methodologies for the purity assessment of this compound using HPLC, GC-FID, and qNMR.

High-Performance Liquid Chromatography (HPLC) Method

This method is adapted from a validated procedure for a structurally related brominated aromatic compound and is suitable for the separation and quantification of this compound and its potential process-related impurities.[2]

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 60 40
    15 20 80
    20 20 80
    22 60 40

    | 25 | 60 | 40 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 225 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography with Flame Ionization Detection (GC-FID) Method

This method is designed for the analysis of volatile and semi-volatile organic compounds and is well-suited for the purity determination of this compound.[3][4][5]

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector and a flame ionization detector (FID).

Chromatographic Conditions:

  • Column: Capillary column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Split Ratio: 50:1.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold at 280 °C for 10 minutes.

  • Detector Temperature: 300 °C.

  • Injection Volume: 1 µL.

Sample Preparation:

  • Accurately weigh approximately 20 mg of this compound.

  • Dissolve in 10 mL of a suitable volatile solvent such as acetone or ethyl acetate to obtain a concentration of 2 mg/mL.

Quantitative Nuclear Magnetic Resonance (qNMR) Method

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte.[1][6] An internal standard of known purity is used for the determination.[7]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) with a high-resolution probe.

Experimental Parameters:

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: Maleic acid or another suitable standard with non-overlapping signals.

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): 5 times the longest T1 relaxation time of the analyte and internal standard protons (typically 30-60 seconds to ensure full relaxation).

  • Number of Scans: 16 or higher to achieve an adequate signal-to-noise ratio.

Sample Preparation:

  • Accurately weigh about 15 mg of this compound and 5 mg of the internal standard (e.g., maleic acid) into a clean, dry vial.

  • Dissolve the mixture in approximately 0.75 mL of the deuterated solvent.

  • Transfer the solution to an NMR tube.

Purity Calculation: The purity of this compound is calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I = Integral area of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the internal standard

  • analyte = this compound

  • IS = Internal Standard

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams created using the DOT language outline the workflows for each analytical method.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Acetonitrile weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection (225 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity integrate->calculate

Caption: HPLC Experimental Workflow.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing weigh_gc Weigh Sample dissolve_gc Dissolve in Volatile Solvent weigh_gc->dissolve_gc inject_gc Inject into GC dissolve_gc->inject_gc separate_gc Chromatographic Separation inject_gc->separate_gc detect_gc FID Detection separate_gc->detect_gc integrate_gc Integrate Peak Areas detect_gc->integrate_gc calculate_gc Calculate Purity integrate_gc->calculate_gc

Caption: GC-FID Experimental Workflow.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing weigh_nmr Weigh Sample & Internal Standard dissolve_nmr Dissolve in Deuterated Solvent weigh_nmr->dissolve_nmr transfer_nmr Transfer to NMR Tube dissolve_nmr->transfer_nmr acquire Acquire 1H NMR Spectrum transfer_nmr->acquire process Process Spectrum (Phasing, Baseline Correction) acquire->process integrate_nmr Integrate Analyte & Standard Signals process->integrate_nmr calculate_nmr Calculate Purity integrate_nmr->calculate_nmr

Caption: qNMR Experimental Workflow.

Concluding Remarks

The selection of an appropriate analytical method for the purity assessment of this compound is a critical decision in the drug development process.

  • HPLC offers a robust and versatile method for routine quality control, capable of separating a wide range of potential impurities.

  • GC-FID is a powerful technique for detecting volatile impurities and can offer higher sensitivity for certain compounds.

  • qNMR stands out as a primary method that provides a direct and highly accurate purity assessment without the need for a specific reference standard of the analyte, making it invaluable for the certification of reference materials.

Ultimately, a combination of these techniques may be employed for a comprehensive purity profile. For instance, HPLC or GC can be used for routine analysis and impurity detection, while qNMR can be utilized for the accurate purity assignment of the main component and for the qualification of reference standards. The detailed protocols and comparative data presented in this guide are intended to assist researchers and drug development professionals in making informed decisions for their specific analytical needs.

References

Comparative Analysis of 2-(4-Bromo-3-methoxyphenyl)acetonitrile and its Positional Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of 2-(4-Bromo-3-methoxyphenyl)acetonitrile and its positional isomers, offering valuable insights for researchers, scientists, and professionals in drug development. This document summarizes key physicochemical properties, outlines detailed experimental protocols for synthesis and biological evaluation, and presents a logical framework for understanding the structure-activity relationships of these compounds.

Introduction

Substituted phenylacetonitriles are important structural motifs in medicinal chemistry, serving as key intermediates in the synthesis of a wide range of pharmaceuticals. The introduction of bromo and methoxy substituents on the phenyl ring can significantly influence the molecule's physicochemical properties and biological activity. This guide focuses on this compound and its positional isomers, providing a comparative overview to aid in the selection and development of novel therapeutic agents.

Physicochemical Properties

The position of the bromo and methoxy groups on the phenylacetonitrile scaffold has a pronounced effect on the physicochemical properties of the isomers. While comprehensive experimental data for all isomers is not available in a single comparative study, data from various sources has been compiled to provide an overview. It is important to note that direct comparison should be made with caution as experimental conditions may vary.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)
This compound113081-50-8C₉H₈BrNO226.07Data not availableData not available
2-(3-Bromo-4-methoxyphenyl)acetonitrile772-59-8C₉H₈BrNO226.07Data not availableData not available
2-(5-Bromo-2-methoxyphenyl)acetonitrile1221793-69-6C₉H₈BrNO₂242.07319.1±27.0 (Predicted)[1]1.480±0.06 (Predicted)[1]
2-(2-Bromo-5-methoxyphenyl)acetonitrile27387-23-1C₉H₈BrNO226.07325.3±27.0 (Predicted)1.450±0.06 (Predicted)
2-(3-Bromo-5-methoxyphenyl)acetonitrile123018-27-9C₉H₈BrNO226.07Data not availableData not available

Note: Predicted values are computationally generated and should be confirmed experimentally.

Experimental Protocols

Synthesis of 2-(Bromo-methoxyphenyl)acetonitrile Isomers

The synthesis of these isomers typically involves the cyanomethylation of the corresponding substituted benzyl bromide or the Sandmeyer reaction of the corresponding aniline. Below is a general synthetic workflow.

Synthesis_Workflow cluster_start Starting Materials cluster_bromination Bromination cluster_intermediate1 Intermediate Formation cluster_benzylic_bromination Benzylic Bromination cluster_intermediate2 Key Intermediate cluster_cyanation Cyanation cluster_product Final Product Substituted_Anisole Substituted Anisole Bromination Bromination (e.g., NBS, Br2) Substituted_Anisole->Bromination Substituted_Phenol Substituted Phenol Substituted_Phenol->Bromination Bromo_Anisole Bromo-methoxybenzene Bromination->Bromo_Anisole Benzylic_Bromination Benzylic Bromination (e.g., NBS, light) Bromo_Anisole->Benzylic_Bromination Benzyl_Bromide Bromo-methoxybenzyl bromide Benzylic_Bromination->Benzyl_Bromide Cyanation Cyanation (e.g., NaCN, KCN) Benzyl_Bromide->Cyanation Final_Product 2-(Bromo-methoxyphenyl)acetonitrile Cyanation->Final_Product

Caption: General synthetic workflow for 2-(Bromo-methoxyphenyl)acetonitrile isomers.

Detailed Protocol for a Representative Isomer (Conceptual):

A detailed protocol for the synthesis of a specific isomer would typically involve the following steps. For instance, the synthesis of this compound could start from 3-methoxytoluene.

  • Bromination of the Aromatic Ring: 3-methoxytoluene is reacted with a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent to introduce a bromine atom at the 4-position of the phenyl ring, yielding 4-bromo-3-methoxytoluene.

  • Benzylic Bromination: The resulting 4-bromo-3-methoxytoluene is then subjected to benzylic bromination using NBS and a radical initiator (e.g., AIBN or light) to form 4-bromo-1-(bromomethyl)-3-methoxybenzene.

  • Cyanation: The benzyl bromide derivative is then reacted with a cyanide salt, such as sodium cyanide or potassium cyanide, in a polar aprotic solvent (e.g., acetone or DMSO) to yield the final product, this compound.

Note: This is a generalized protocol. Specific reaction conditions, including stoichiometry, temperature, and reaction time, need to be optimized for each isomer.

In Vitro Cytotoxicity Assay

To evaluate and compare the biological activity of the synthesized isomers, a standard in vitro cytotoxicity assay, such as the MTT assay, can be employed.

Cytotoxicity_Assay_Workflow Cell_Seeding Seed cells in a 96-well plate Compound_Treatment Treat cells with varying concentrations of isomers Cell_Seeding->Compound_Treatment Incubation Incubate for a defined period (e.g., 24, 48h) Compound_Treatment->Incubation MTT_Addition Add MTT reagent to each well Incubation->MTT_Addition Formazan_Formation Living cells convert MTT to formazan MTT_Addition->Formazan_Formation Solubilization Solubilize formazan crystals Formazan_Formation->Solubilization Absorbance_Measurement Measure absorbance at ~570 nm Solubilization->Absorbance_Measurement Data_Analysis Calculate cell viability and IC50 values Absorbance_Measurement->Data_Analysis

References

Unveiling the Molecular Architecture: A Comparative Guide to the Structural Validation of 2-(4-Bromo-3-methoxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

A definitive guide for researchers and drug development professionals on the structural elucidation of 2-(4-bromo-3-methoxyphenyl)acetonitrile. This guide contrasts the unparalleled precision of X-ray crystallography with other widely-used analytical techniques, providing a comprehensive overview of their respective strengths and the data they yield.

The precise three-dimensional arrangement of atoms within a molecule is fundamental to its chemical properties and biological activity. For novel compounds in pharmaceutical and materials science research, unambiguous structural validation is a critical step. While a suite of analytical techniques is often employed, single-crystal X-ray crystallography remains the gold standard for determining the absolute solid-state structure of a molecule. This guide provides a comparative analysis of X-ray crystallography against other common spectroscopic methods for the structural validation of this compound.

Although a crystal structure for this compound is not publicly available, the analysis of a structurally related analogue, 2-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile, provides a template for the expected crystallographic data.[1][2] This allows for a robust comparison with available spectroscopic data for the target compound.

Quantitative Data Comparison

The following tables summarize the expected data from an X-ray crystallographic analysis and the available spectroscopic data for this compound.

Table 1: Predicted X-ray Crystallography Data for this compound (Based on Analogue Data) [1][2]

ParameterExpected Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~7.3
b (Å)~8.1
c (Å)~28.5
β (°)~94.0
Volume (ų)~1677
Z4

Table 2: Spectroscopic Data for this compound and its Isomers

TechniqueData
¹H NMR (Predicted) Aromatic protons, methoxy group protons (-OCH₃), and methylene protons (-CH₂CN) with specific chemical shifts and coupling patterns.
¹³C NMR (Predicted) Unique signals for each carbon atom in the molecule, including the aromatic carbons, methoxy carbon, methylene carbon, and nitrile carbon.
FT-IR (Predicted) Characteristic absorption bands for C≡N stretching, C-H aromatic and aliphatic stretching, C=C aromatic stretching, and C-O-C ether stretching.
Mass Spectrometry (Isomer) For the isomer 3-bromo-4-methoxyphenylacetonitrile, a molecular ion cluster at m/z 225/227 is observed, corresponding to the two bromine isotopes.

Experimental Protocols

Detailed methodologies for each analytical technique are crucial for reproducibility and data interpretation.

X-ray Crystallography Protocol (General)

  • Crystal Growth: High-quality single crystals of the compound are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot saturated solution.

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.

  • Structure Solution and Refinement: The diffraction pattern is used to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are determined by solving the phase problem. The initial structural model is then refined to best fit the experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

  • Sample Preparation: A small amount of the sample (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: The sample is placed in an NMR spectrometer. For ¹H NMR, a radiofrequency pulse is applied, and the resulting free induction decay (FID) is recorded. For ¹³C NMR, broadband proton decoupling is often used to simplify the spectrum.

  • Data Processing: The FID is Fourier-transformed to produce the NMR spectrum. The spectrum is then phased, baseline-corrected, and referenced (typically to tetramethylsilane, TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy Protocol

  • Sample Preparation: For a solid sample, a small amount is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a solution onto a salt plate (e.g., NaCl or KBr).

  • Data Acquisition: The sample is placed in the FT-IR spectrometer. A beam of infrared radiation is passed through the sample, and the transmitted radiation is measured by a detector.

  • Data Processing: An interferogram is produced, which is then Fourier-transformed to give the infrared spectrum, typically plotted as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS) Protocol

  • Sample Introduction and Ionization: A dilute solution of the sample is introduced into the mass spectrometer. The molecules are ionized, for example, by electron impact (EI) or electrospray ionization (ESI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

Workflow for Structural Validation

The comprehensive validation of a novel chemical entity involves a multi-faceted approach, integrating data from various analytical techniques.

G Comprehensive Workflow for Structural Validation cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis cluster_validation Structural Validation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR CrystalGrowth Single Crystal Growth Purification->CrystalGrowth StructureElucidation Structure Elucidation & Confirmation NMR->StructureElucidation MS->StructureElucidation IR->StructureElucidation XRD X-ray Diffraction CrystalGrowth->XRD XRD->StructureElucidation

Caption: Workflow for the structural validation of a new chemical entity.

Comparative Insights

  • X-ray Crystallography: Provides the unambiguous three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and stereochemistry. It is the only technique that can definitively determine the spatial arrangement of atoms.

  • NMR Spectroscopy: Offers detailed information about the connectivity of atoms in a molecule in solution. ¹H and ¹³C NMR are powerful tools for deducing the carbon-hydrogen framework.

  • Mass Spectrometry: Determines the molecular weight of a compound and can provide information about its elemental composition and fragmentation patterns, which aids in structural elucidation.

  • IR Spectroscopy: Identifies the functional groups present in a molecule based on their characteristic vibrational frequencies.

References

Comparative Reactivity of Bromo- vs. Chloro-Substituted Phenylacetonitriles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice between bromo- and chloro-substituted phenylacetonitriles as synthetic intermediates is critical. This guide provides an objective comparison of their reactivity in common cross-coupling and nucleophilic substitution reactions, supported by established chemical principles and representative experimental data.

The selection of a halogen substituent on an aromatic ring can significantly impact reaction efficiency, catalyst selection, and overall synthetic strategy. Generally, the carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond, leading to higher reactivity for bromo-substituted compounds in reactions where the cleavage of this bond is a key step. This guide will delve into the practical implications of this fundamental difference in three widely used reaction types: Suzuki-Miyaura Coupling, Buchwald-Hartwig Amination, and Sonogashira Coupling.

Quantitative Reactivity Comparison

While direct, side-by-side kinetic studies for bromo- and chloro-substituted phenylacetonitriles are not extensively documented in a single source, the relative reactivity of aryl bromides and chlorides is a well-established principle in organic chemistry. The following table summarizes the expected qualitative and semi-quantitative differences in reactivity based on numerous studies of similar substrates. Aryl bromides consistently demonstrate higher reactivity, often leading to higher yields and requiring milder reaction conditions compared to their chloro-analogs.

Reaction TypeSubstrateRelative ReactivityTypical Reaction ConditionsExpected Yield
Suzuki-Miyaura Coupling 4-BromophenylacetonitrileHigherPd(OAc)₂, SPhos, K₃PO₄, Toluene/H₂O, 80 °CGood to Excellent
4-ChlorophenylacetonitrileLowerPd₂(dba)₃, XPhos, K₃PO₄, 1,4-Dioxane, 110 °CModerate to Good
Buchwald-Hartwig Amination 4-BromophenylacetonitrileHigherPd₂(dba)₃, BrettPhos, NaOtBu, Toluene, 100 °CGood to Excellent
4-ChlorophenylacetonitrileLowerPd(OAc)₂, RuPhos, K₂CO₃, t-BuOH, 110 °CModerate to Good
Sonogashira Coupling 4-BromophenylacetonitrileHigherPd(PPh₃)₂Cl₂, CuI, Et₃N, THF, Room Temp.Good to Excellent
4-ChlorophenylacetonitrileLowerPd(PPh₃)₄, CuI, Et₃N, DMF, 100 °CLower to Moderate

Experimental Protocols

The following are representative experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, which can be adapted for bromo- and chloro-substituted phenylacetonitriles.

Suzuki-Miyaura Coupling of an Aryl Halide

General Procedure:

To a flame-dried Schlenk tube is added the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), potassium phosphate (2.0 mmol), and the palladium catalyst (e.g., Pd(OAc)₂; 0.02 mmol) and ligand (e.g., SPhos; 0.04 mmol). The tube is evacuated and backfilled with argon three times. Degassed toluene (5 mL) and water (0.5 mL) are then added via syringe. The reaction mixture is stirred vigorously and heated to 80-110 °C for 12-24 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Buchwald-Hartwig Amination of an Aryl Halide

General Procedure:

An oven-dried resealable Schlenk tube is charged with the aryl halide (1.0 mmol), the amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), and the palladium catalyst (e.g., Pd₂(dba)₃; 0.01 mmol) and ligand (e.g., BrettPhos; 0.02 mmol). The tube is evacuated and backfilled with argon. Anhydrous toluene (5 mL) is added, and the tube is sealed. The reaction mixture is stirred at 100-110 °C for 16-24 hours. After cooling to room temperature, the mixture is diluted with diethyl ether, filtered through a pad of Celite, and concentrated. The residue is purified by flash chromatography to afford the desired arylamine.

Reaction Mechanisms and Workflows

The following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. The key difference in reactivity between the bromo- and chloro-substituted substrates lies in the initial oxidative addition step, which is typically the rate-determining step. The weaker C-Br bond allows for faster oxidative addition of the aryl bromide to the Pd(0) catalyst compared to the stronger C-Cl bond of the aryl chloride.

Suzuki_Miyaura_Coupling pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)L2-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_r_complex Ar-Pd(II)L2-R' transmetalation->pd2_r_complex reductive_elimination Reductive Elimination pd2_r_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R' reductive_elimination->product aryl_halide Ar-X (X = Br, Cl) aryl_halide->oxidative_addition organoboron R'-B(OR)2 organoboron->transmetalation base Base base->transmetalation Buchwald_Hartwig_Amination pd0 Pd(0)L oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)L-X oxidative_addition->pd2_complex amine_coordination Amine Coordination pd2_complex->amine_coordination pd2_amine_complex [Ar-Pd(II)L(HNR'R'')]X amine_coordination->pd2_amine_complex deprotonation Deprotonation pd2_amine_complex->deprotonation pd2_amido_complex Ar-Pd(II)L-NR'R'' deprotonation->pd2_amido_complex reductive_elimination Reductive Elimination pd2_amido_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-NR'R'' reductive_elimination->product aryl_halide Ar-X (X = Br, Cl) aryl_halide->oxidative_addition amine HNR'R'' amine->amine_coordination base Base base->deprotonation Sonogashira_Coupling pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)L2-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_alkynyl_complex Ar-Pd(II)L2-C≡CR' transmetalation->pd2_alkynyl_complex reductive_elimination Reductive Elimination pd2_alkynyl_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-C≡CR' reductive_elimination->product aryl_halide Ar-X (X = Br, Cl) aryl_halide->oxidative_addition cu_alkynyl Cu-C≡CR' cu_alkynyl->transmetalation terminal_alkyne H-C≡CR' terminal_alkyne->cu_alkynyl Cu-catalyzed alkyne activation cu_catalyst Cu(I) cu_catalyst->terminal_alkyne base Base base->terminal_alkyne

biological activity of derivatives synthesized from 2-(4-Bromo-3-methoxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthesized Bromo-Methoxyphenyl Derivatives and Their Biological Performance, Supported by Experimental Data.

The quest for novel therapeutic agents has led to extensive research into synthetic organic compounds. Among these, derivatives featuring a bromo-methoxyphenyl moiety have garnered significant interest due to their diverse biological activities. While direct studies on derivatives synthesized from 2-(4-Bromo-3-methoxyphenyl)acetonitrile are limited in publicly available literature, a comparative analysis of structurally related compounds provides valuable insights into their potential as anticancer and antimicrobial agents. This guide summarizes the biological performance of various bromo-methoxyphenyl derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of key processes to aid in future drug discovery and development efforts.

Anticancer Activity of Bromo-Methoxyphenyl Derivatives

Several studies have highlighted the potential of bromo-methoxyphenyl derivatives as cytotoxic agents against various cancer cell lines. The nature and position of substituents on the phenyl ring, as well as the overall molecular scaffold, play a crucial role in determining their potency and selectivity.

Table 1: Anticancer Activity of Selected Bromo-Methoxyphenyl Derivatives
Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
1g2a 2-PhenylacrylonitrileHCT1160.0059[1]
BEL-74020.0078[1]
B3 ChalconeHeLa3.204[2]
MCF-73.849[2]
4b-4 Acetylated BromophenolK562Not specified, induced apoptosis[3]
SCT-4 1,3,4-ThiadiazoleMCF-7>100 (decreased DNA biosynthesis)[4]

Antimicrobial Activity of Bromo-Methoxyphenyl Derivatives

The bromo-methoxyphenyl scaffold is also a key feature in a number of compounds exhibiting antimicrobial properties. These derivatives have shown activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of Selected Bromo-Methoxyphenyl Derivatives
Compound IDDerivative ClassBacterial StrainZone of Inhibition (mm)MIC (mg/mL)Reference
4-bromo-3′,4′-dimethoxychalcone ChalconeE. coli11 ± 0.3Not specified[5]
S. typhimurium15 ± 0.7Not specified[5]
N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives SalicylanilideGram-positive bacteriaNot specified2.5–5.0[6]
5d Pyrazine CarboxamideXDR S. TyphiNot specified6.25 (µg/mL)[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for the synthesis and biological evaluation of the types of derivatives discussed.

Synthesis of Chalcone Derivatives (General Procedure)

A common method for synthesizing chalcones is the Claisen-Schmidt condensation. Equimolar amounts of an appropriate acetophenone and a substituted benzaldehyde are dissolved in ethanol. To this solution, an aqueous solution of a base, such as potassium hydroxide, is added, and the mixture is stirred at room temperature for several hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is poured into crushed ice and acidified with a dilute acid (e.g., HCl). The resulting solid precipitate, the chalcone derivative, is then filtered, dried, and purified, typically by recrystallization from a suitable solvent like ethanol.[8]

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxic activity of the synthesized compounds is often evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the MTT reagent is added to each well, and the plates are incubated for a few more hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidic isopropanol, is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.

Antibacterial Activity Assay (Agar Well Diffusion Method)

The agar well diffusion method is a widely used technique to assess the antibacterial activity of chemical compounds.[7]

  • Preparation of Bacterial Inoculum: A standardized inoculum of the test bacterium is prepared and uniformly spread onto the surface of an agar plate.

  • Well Creation: Wells of a specific diameter are made in the agar using a sterile borer.

  • Compound Application: A defined volume of the test compound solution at a specific concentration is added to each well. A negative control (e.g., solvent alone) and a positive control (a standard antibiotic) are also included.

  • Incubation: The plates are incubated under appropriate conditions for the specific bacterium (e.g., 37°C for 24 hours).

  • Measurement of Inhibition Zone: The antibacterial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited).

Visualizing Methodologies and Pathways

To further clarify the experimental processes and potential mechanisms of action, the following diagrams are provided.

G General Workflow for Synthesis and Biological Evaluation cluster_synthesis Synthesis cluster_bioassay Biological Evaluation start Starting Materials (e.g., this compound) reaction Chemical Reaction (e.g., Condensation, Cyclization) start->reaction purification Purification (e.g., Recrystallization, Chromatography) reaction->purification characterization Structural Characterization (NMR, Mass Spectrometry) purification->characterization derivative Synthesized Derivative characterization->derivative assay In Vitro Assay (e.g., Anticancer, Antimicrobial) derivative->assay data Data Collection (e.g., IC50, Zone of Inhibition) assay->data analysis Data Analysis and Structure-Activity Relationship data->analysis result Biological Activity Profile analysis->result

Caption: A generalized workflow for the synthesis and biological evaluation of novel compounds.

G MTT Assay Workflow for Anticancer Screening A Seed Cancer Cells in 96-well plate B Add Synthesized Derivatives (various concentrations) A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate for 2-4 hours (Formazan crystal formation) D->E F Add Solubilizing Agent (e.g., DMSO) E->F G Measure Absorbance F->G H Calculate IC50 Values G->H

Caption: A step-by-step workflow of the MTT assay for determining the cytotoxic effects of compounds.

Concluding Remarks

The derivatives of bromo-methoxyphenyl compounds represent a promising area for the development of new therapeutic agents. The data presented in this guide, drawn from various studies, indicate that modifications to the core structure can lead to significant anticancer and antimicrobial activities. While a comprehensive structure-activity relationship is yet to be fully elucidated for derivatives of this compound, the comparative data on analogous structures provide a solid foundation for future research. The experimental protocols and workflows detailed herein offer a practical guide for researchers aiming to synthesize and evaluate new compounds in this chemical class. Further investigation into the precise mechanisms of action and in vivo efficacy of the most potent derivatives is warranted to translate these preliminary findings into clinical applications.

References

spectroscopic comparison of 2-(4-Bromo-3-methoxyphenyl)acetonitrile with its precursors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Spectroscopic Analysis and Synthesis Pathway Overview

This guide provides a comprehensive spectroscopic comparison of the versatile organic intermediate, 2-(4-Bromo-3-methoxyphenyl)acetonitrile, with its key precursors: 4-bromo-3-methoxybenzaldehyde, 4-bromo-3-methoxybenzyl alcohol, and 4-bromo-3-methoxybenzyl bromide. Understanding the distinct spectral characteristics of these compounds is crucial for monitoring reaction progress, verifying product identity, and ensuring purity in synthetic applications.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound and its precursors. This data is essential for distinguishing between these compounds during synthesis and analysis.

Table 1: ¹H NMR Spectroscopic Data (ppm)

CompoundAr-H-CH₂--CHO-OHO-CH₃
This compound7.50 (d), 7.24 (dd), 6.89 (d)3.68 (s)--3.90 (s)
4-Bromo-3-methoxybenzaldehyde7.73 (d), 7.55 (dd), 7.19 (d)-9.84 (s)-3.96 (s)
4-Bromo-3-methoxybenzyl alcohol7.42 (d), 6.99 (d), 6.78 (dd)4.59 (s)-2.0 (br s)3.87 (s)
4-Bromo-3-methoxybenzyl bromide7.55 (d), 7.05 (d), 6.85 (dd)4.49 (s)--3.88 (s)

Table 2: ¹³C NMR Spectroscopic Data (ppm)

CompoundC-BrC-OAr-CAr-CH-CH₂--CN-CHOO-CH₃
This compound112.5156.0132.5132.0, 115.5, 112.022.5117.5-56.2
4-Bromo-3-methoxybenzaldehyde112.1159.9134.8132.9, 128.5, 111.2--190.956.4
4-Bromo-3-methoxybenzyl alcohol112.2155.8140.5130.0, 115.0, 111.964.2--56.1
4-Bromo-3-methoxybenzyl bromide112.4156.1138.1131.5, 116.1, 112.933.0--56.2

Table 3: FT-IR Spectroscopic Data (cm⁻¹)

CompoundC≡N StretchC=O StretchO-H StretchAr C-H StretchC-Br Stretch
This compound~2250--~3050~680
4-Bromo-3-methoxybenzaldehyde-~1690-~3070~670
4-Bromo-3-methoxybenzyl alcohol--~3350 (broad)~3060~675
4-Bromo-3-methoxybenzyl bromide---~3060~670

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragments
This compound225/227146 ([M-Br]⁺), 131 ([M-Br-CH₃]⁺)
4-Bromo-3-methoxybenzaldehyde214/216213/215 ([M-H]⁺), 185/187 ([M-CHO]⁺), 106 ([M-Br-CO]⁺)
4-Bromo-3-methoxybenzyl alcohol216/218199/201 ([M-OH]⁺), 137 ([M-Br]⁺), 108 ([M-Br-CHO]⁺)
4-Bromo-3-methoxybenzyl bromide278/280/282199/201 ([M-Br]⁺), 120 ([M-Br-Br]⁺)

Synthesis Workflow

The synthesis of this compound typically proceeds from 4-bromo-3-methoxybenzaldehyde. The aldehyde is first reduced to the corresponding benzyl alcohol, which is then converted to a benzyl bromide. Finally, nucleophilic substitution with a cyanide salt yields the target acetonitrile.

G cluster_precursors Precursors cluster_product Final Product A 4-Bromo-3-methoxybenzaldehyde B 4-Bromo-3-methoxybenzyl alcohol A->B Reduction (e.g., NaBH₄) C 4-Bromo-3-methoxybenzyl bromide B->C Bromination (e.g., PBr₃) D This compound C->D Cyanation (e.g., NaCN)

Caption: Synthetic pathway for this compound.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques used in the characterization of these compounds are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the solid sample was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy: Proton NMR spectra were recorded on a 400 MHz spectrometer. A sufficient number of scans were acquired to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to TMS (δ 0.00).

  • ¹³C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on the same 400 MHz spectrometer, operating at a frequency of 100 MHz for ¹³C. Proton-decoupled spectra were acquired. Chemical shifts are reported in ppm relative to the solvent peak of CDCl₃ (δ 77.16).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample was placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

  • Data Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal was taken prior to sample analysis. The presented data represents the key characteristic absorption bands.

Mass Spectrometry (MS)
  • Instrumentation: Mass spectra were obtained using a mass spectrometer with an Electron Ionization (EI) source.

  • Sample Introduction: A dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) was introduced into the instrument.

  • Data Acquisition: The instrument was operated in positive ion mode, and the mass-to-charge ratio (m/z) of the resulting ions was recorded. The data presented includes the molecular ion and major fragmentation peaks.

cost-benefit analysis of different synthetic routes to 2-(4-Bromo-3-methoxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. This guide provides a detailed cost-benefit analysis of two potential synthetic routes to 2-(4-Bromo-3-methoxyphenyl)acetonitrile, a valuable building block in medicinal chemistry.

Two plausible synthetic strategies are evaluated, starting from commercially available precursors: 4-bromo-3-methoxybenzaldehyde (Route 1) and 3-methoxyphenylacetic acid (Route 2). This analysis delves into the experimental protocols, reagent costs, and potential yields of each pathway to provide a comprehensive comparison.

Route 1: From Benzaldehyde to Acetonitrile

This three-step synthesis begins with the reduction of 4-bromo-3-methoxybenzaldehyde, followed by conversion of the resulting alcohol to a benzyl bromide, and culminating in a nucleophilic substitution with a cyanide salt.

Experimental Protocols:

Step 1: Reduction of 4-bromo-3-methoxybenzaldehyde to (4-bromo-3-methoxyphenyl)methanol

To a solution of 4-bromo-3-methoxybenzaldehyde (1.0 eq) in a suitable solvent such as methanol or ethanol at 0 °C, sodium borohydride (NaBH4) (1.1 eq) is added portion-wise. The reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude alcohol. Purification by column chromatography on silica gel provides the pure (4-bromo-3-methoxyphenyl)methanol. A high yield of approximately 95% can be expected for this reduction.

Step 2: Conversion of (4-bromo-3-methoxyphenyl)methanol to 4-bromo-3-methoxybenzyl bromide

The (4-bromo-3-methoxyphenyl)methanol (1.0 eq) is dissolved in an anhydrous solvent like dichloromethane (DCM) or diethyl ether. The solution is cooled to 0 °C, and phosphorus tribromide (PBr3) (0.4 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC). The reaction is then carefully quenched by pouring it into ice-water. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. This reaction typically proceeds with a yield of around 85-90%.

Step 3: Cyanation of 4-bromo-3-methoxybenzyl bromide to this compound

In a well-ventilated fume hood, 4-bromo-3-methoxybenzyl bromide (1.0 eq) is dissolved in a polar aprotic solvent such as dimethylformamide (DMF) or acetone. Sodium cyanide (NaCN) (1.2 eq) is added, and the mixture is stirred at room temperature or slightly elevated temperature (e.g., 50 °C) until the reaction is complete (monitored by TLC). The reaction mixture is then poured into water and extracted with an organic solvent like ethyl acetate. The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford this compound. A typical yield for this cyanation step is in the range of 80-90%.

Route 2: From Phenylacetic Acid to Acetonitrile

This alternative three-step pathway commences with the bromination of 3-methoxyphenylacetic acid, followed by conversion to the corresponding amide, and finally dehydration to the target nitrile.

Experimental Protocols:

Step A: Bromination of 3-methoxyphenylacetic acid to 2-(4-bromo-3-methoxyphenyl)acetic acid

Step B: Conversion of 2-(4-bromo-3-methoxyphenyl)acetic acid to 2-(4-bromo-3-methoxyphenyl)acetamide

The 2-(4-bromo-3-methoxyphenyl)acetic acid (1.0 eq) is dissolved in an anhydrous solvent like DCM. Oxalyl chloride (1.2 eq) is added dropwise at 0 °C, followed by a catalytic amount of DMF. The reaction is stirred at room temperature until the evolution of gas ceases, indicating the formation of the acid chloride. The solvent and excess oxalyl chloride are removed in vacuo. The crude acid chloride is then dissolved in an anhydrous solvent and added dropwise to a cooled (0 °C) concentrated solution of aqueous ammonia. The resulting mixture is stirred until the reaction is complete. The solid amide is collected by filtration, washed with cold water, and dried. This two-step, one-pot procedure can be expected to have a yield of 85-95%.

Step C: Dehydration of 2-(4-bromo-3-methoxyphenyl)acetamide to this compound

The 2-(4-bromo-3-methoxyphenyl)acetamide (1.0 eq) is mixed with a dehydrating agent such as phosphorus pentoxide (P2O5) (1.5 eq) or phosphoryl chloride (POCl3) in an inert solvent. The mixture is heated to reflux until the reaction is complete (monitored by TLC). After cooling, the reaction mixture is carefully poured onto crushed ice and neutralized with a base (e.g., sodium bicarbonate). The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification by column chromatography provides the final product. Dehydration of amides to nitriles generally proceeds in high yields, often exceeding 90%.

Cost-Benefit Analysis

To provide a quantitative comparison, the following tables summarize the estimated reagent costs and overall efficiency for the synthesis of one mole of this compound via each route. Prices are based on currently available catalog prices and may vary.

Table 1: Reagent Cost and Yield for Route 1

StepReagentMolar Mass ( g/mol )Quantity (per mole of product)Unit Price (USD/g)Cost (USD)Assumed Yield (%)
14-Bromo-3-methoxybenzaldehyde215.041.05 mol (225.8 g)0.1431.6195
1Sodium Borohydride37.831.16 mol (43.9 g)0.2912.73
2(4-bromo-3-methoxyphenyl)methanol217.061.00 mol (217.1 g)--90
2Phosphorus Tribromide270.690.44 mol (119.1 g)0.5059.55
34-bromo-3-methoxybenzyl bromide280.000.90 mol (252.0 g)--85
3Sodium Cyanide49.011.27 mol (62.2 g)0.7647.27
Total 151.16 72.7

Table 2: Reagent Cost and Yield for Route 2

StepReagentMolar Mass ( g/mol )Quantity (per mole of product)Unit Price (USD/g)Cost (USD)Assumed Yield (%)
A3-Methoxyphenylacetic acid166.171.43 mol (237.6 g)3.63862.4970
AN-Bromosuccinimide177.981.57 mol (279.4 g)0.1747.50
B2-(4-bromo-3-methoxyphenyl)acetic acid245.071.00 mol (245.1 g)--90
BOxalyl Chloride126.931.33 mol (168.8 g)0.62104.66
BAmmonia (30% aq. solution)17.03--Negligible
C2-(4-bromo-3-methoxyphenyl)acetamide244.090.90 mol (219.7 g)--90
CPhosphorus Pentoxide141.941.50 mol (212.9 g)0.1123.42
Total 1038.07 56.7

Comparison and Conclusion

Based on this analysis, Route 1 appears to be the more cost-effective and efficient pathway for the synthesis of this compound. The primary driver for this is the significantly lower cost of the starting material, 4-bromo-3-methoxybenzaldehyde, compared to 3-methoxyphenylacetic acid. Furthermore, the assumed overall yield for Route 1 (72.7%) is higher than that of Route 2 (56.7%), further enhancing its cost-effectiveness.

While Route 2 utilizes common and relatively inexpensive reagents for the later steps, the high initial cost of the starting material makes it a less attractive option from a purely economic standpoint. However, the choice of synthetic route may also be influenced by factors not captured in this analysis, such as the availability of specific reagents, equipment, and the safety considerations associated with each protocol. For instance, the use of highly toxic sodium cyanide in Route 1 requires stringent safety precautions.

Visualizing the Synthetic Pathways

To further clarify the two synthetic routes, the following diagrams illustrate the reaction sequences.

Route_1 start 4-Bromo-3-methoxybenzaldehyde step1 Reduction (NaBH4) start->step1 intermediate1 (4-bromo-3-methoxyphenyl)methanol step1->intermediate1 step2 Bromination (PBr3) intermediate1->step2 intermediate2 4-bromo-3-methoxybenzyl bromide step2->intermediate2 step3 Cyanation (NaCN) intermediate2->step3 end This compound step3->end

Caption: Synthetic pathway for Route 1, starting from 4-bromo-3-methoxybenzaldehyde.

Route_2 start 3-Methoxyphenylacetic acid stepA Bromination (NBS) start->stepA intermediateA 2-(4-bromo-3-methoxyphenyl)acetic acid stepA->intermediateA stepB Amidation (1. Oxalyl chloride 2. NH3) intermediateA->stepB intermediateB 2-(4-bromo-3-methoxyphenyl)acetamide stepB->intermediateB stepC Dehydration (P2O5) intermediateB->stepC end This compound stepC->end

Caption: Synthetic pathway for Route 2, starting from 3-methoxyphenylacetic acid.

A Comparative Guide to Catalytic Systems for the Synthesis of Substituted Phenylacetonitriles

Author: BenchChem Technical Support Team. Date: November 2025

The synthesis of substituted phenylacetonitriles, crucial intermediates in the pharmaceutical and fine chemical industries, has been significantly advanced through the development of various catalytic systems. This guide provides a comparative analysis of palladium, nickel, and copper-based catalysts for the cyanation of aryl halides, a prominent method for preparing these valuable compounds. The performance of these systems is evaluated based on experimental data, with detailed protocols and mechanistic insights to aid researchers in selecting the optimal conditions for their specific needs.

Performance Comparison of Catalytic Systems

The choice of catalyst—palladium, nickel, or copper—profoundly influences the efficiency, substrate scope, and reaction conditions for the synthesis of substituted phenylacetonitriles from aryl halides. Below is a comparative summary of their performance based on reported experimental data.

Palladium-Catalyzed Cyanation

Palladium-based catalysts are renowned for their high efficiency and broad functional group tolerance, particularly with less toxic cyanide sources like potassium ferrocyanide (K₄[Fe(CN)₆]) and zinc cyanide (Zn(CN)₂).[1][2][3] These systems are often the preferred choice for complex substrates in pharmaceutical synthesis.[4]

Table 1: Performance of Palladium-Catalyzed Systems for Aryl Halide Cyanation

Substrate (Aryl Halide)Catalyst SystemCyanide SourceReaction ConditionsYield (%)Reference
Ethyl 4-chlorobenzoate0.2 mol% P1, 0.2 mol% L1K₄[Fe(CN)₆]·3H₂O (0.5 equiv)Dioxane/H₂O, 100°C, 1h98[1]
4-Bromobenzaldehyde2-5 mol% P1Zn(CN)₂ (0.66 equiv)THF/H₂O (1:5), rt-40°C, 18h94[2][4]
N-(2-chlorophenyl)acetamide10 mol% Pd(OAc)₂, 10 mol% Ligand 1Zn(CN)₂ (0.54 equiv)DMF, 110°C, 1h90 (conversion)[5]
2-Chloro-6-methylpyridine10 mol% Pd(OAc)₂, 10 mol% Ligand 1Zn(CN)₂ (0.54 equiv)DMF, 110°C96[5]
Aryl Bromides0.1 mol% Pd(OAc)₂K₄[Fe(CN)₆]DMAC, 120°C, 5h83-96[6]
Aryl Chlorides2 mol% Pd(OAc)₂, 4 mol% CM-phosK₄[Fe(CN)₆]·3H₂OMeCN/H₂O, 70°C, 18h74-97[7]

P1: Palladacycle precatalyst, L1: 2-(di-t-butylphosphino)-1,1'-binaphthyl, Ligand 1: 2-(di-t-butylphosphino)-1,1'-binaphthyl, DMAC: Dimethylacetamide, CM-phos: (tBu)₂P(CH₂)₂P(tBu)₂

Nickel-Catalyzed Cyanation

Nickel catalysts have emerged as a cost-effective and powerful alternative to palladium, capable of activating more challenging substrates like aryl chlorides under mild conditions.[8][9] They are compatible with a wide array of cyanide sources, including both traditional metal cyanides and greener organic alternatives.[8]

Table 2: Performance of Nickel-Catalyzed Systems for Aryl Halide Cyanation

Substrate (Aryl Halide)Catalyst SystemCyanide SourceReaction ConditionsYield (%)Reference
Aryl ChloridesNiCl₂·6H₂O, dppf, ZnZn(CN)₂Acetonitrile, 80°CHigh[8]
Aryl BromidesNi(CN)₂NaCNMicrowaveGood[8]
Aryl HalidesNiBr₂(PPh₃)₂, ZnKCNHMPA or Acetonitrile, 40-80°CHigh[8]
Aryl HalidesNiCl₂·1,10-phen, ZnBrCNDioxane, 50°C, 12hModerate-Good[10]
Aryl Halides--INVALID-LINK--₂MeCN1,10-phenanthroline, Si-Me₄-DHPGood[8][11]
Heteroaryl HalidesNi(COD)DQ complexVariousHigh-Throughput ScreeningOptimized[8]

dppf: 1,1'-Bis(diphenylphosphino)ferrocene, HMPA: Hexamethylphosphoramide, BrCN: Cyanogen bromide, Si-Me₄-DHP: 1,4-bis(trimethylsilyl)-2,3,5,6-tetramethyl-1,4-dihydropyrazine

Copper-Catalyzed Cyanation

Copper-catalyzed systems, particularly for the cyanation of aryl iodides and bromides, offer a classic and economical approach.[12][13] Recent advancements have focused on using less toxic cyanide sources and milder reaction conditions, making this method more environmentally benign.[14][15]

Table 3: Performance of Copper-Catalyzed Systems for Aryl Halide Cyanation

Substrate (Aryl Halide)Catalyst SystemCyanide SourceReaction ConditionsYield (%)Reference
Aryl Bromides10 mol% CuI, 20 mol% KINaCN (1.2 equiv)Toluene, 110°CGood[12][13]
Aryl HalidesCuIFormamideTriphenyl phosphine, POCl₃Moderate-Excellent[7]
Aryl HalidesCopper-mediatedNH₄HCO₃, DMF-Moderate-Good[14]
Aryl IodidesCuIK₄[Fe(CN)₆]Water, Tetraethylene glycolModerate[16]
Aryl HalidesCuI/PEG-400Na₂[Fe(CN)₅NO]·2H₂ONaOH, 120°C, 20hUp to 96[17][18]

PEG-400: Polyethylene glycol 400

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of catalytic reactions. Below are representative experimental protocols for palladium, nickel, and copper-catalyzed cyanation of aryl halides.

General Procedure for Palladium-Catalyzed Cyanation of Aryl Halides with Zn(CN)₂[2]

An oven-dried Schlenk tube is charged with the aryl halide (1.0 mmol), Zn(CN)₂ (0.66 equiv), and a palladium precatalyst (e.g., P1, 2-5 mol%). The tube is evacuated and backfilled with argon. A degassed solvent mixture of THF/H₂O (1:5, 3.0 mL) is then added. The reaction mixture is stirred at the specified temperature (room temperature to 40 °C) for 18 hours. Upon completion, the reaction is quenched with aqueous ammonia and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

General Procedure for Nickel-Catalyzed Reductive Cyanation of Aryl Halides with BrCN[10]

In a 10 mL Schlenk tube, NiCl₂·1,10-phen (7.0 mg, 0.02 mmol) and zinc powder (39.2 mg, 0.6 mmol) are added. The tube is evacuated and backfilled with nitrogen. The aryl halide (0.20 mmol) is then added in dioxane (0.50 mL). Cyanogen bromide (0.40 mmol, 2.0 M in dioxane) is added via a syringe. The resulting solution is stirred at 50 °C for 12 hours. After cooling, the reaction mixture is diluted with ethyl acetate (10 mL), washed with water (5 mL), and extracted with ethyl acetate (3 x 5 mL). The combined organic layers are dried over Na₂SO₄, filtered, and concentrated. The product is purified by flash column chromatography.

General Procedure for Copper-Catalyzed Domino Halide Exchange-Cyanation of Aryl Bromides[12]

A Schlenk tube is charged with CuI (10 mol %), KI (20 mol %), N,N'-dimethylethylenediamine (1.0 equiv), and NaCN (1.2 equiv). The tube is evacuated and backfilled with argon. The aryl bromide (1.0 mmol) and toluene are then added. The reaction mixture is heated to 110 °C and stirred. The progress of the reaction is monitored by GC or TLC. Upon completion, the mixture is cooled to room temperature, diluted with a suitable organic solvent, and washed with aqueous ammonia and brine. The organic layer is dried over anhydrous MgSO₄ and concentrated. The residue is purified by chromatography.

Mechanistic Insights and Visualizations

Understanding the catalytic cycle is essential for optimizing reaction conditions and expanding the substrate scope. The following diagrams illustrate the proposed catalytic cycles for palladium and nickel-catalyzed cyanation of aryl halides.

Palladium_Cyanation_Cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)(L_n)-X Pd0->ArPdX Oxidative Addition ArPdCN Ar-Pd(II)(L_n)-CN ArPdX->ArPdCN Transmetalation ArPdCN->Pd0 Reductive Elimination Product Ar-CN ArPdCN->Product ArylHalide Ar-X ArylHalide->ArPdX CyanideSource M-CN CyanideSource->ArPdCN Nickel_Cyanation_Cycle Ni0 Ni(0)L_n ArNiX Ar-Ni(II)(L_n)-X Ni0->ArNiX Oxidative Addition ArNiCN Ar-Ni(II)(L_n)-CN ArNiX->ArNiCN Cyanide Transfer ArNiCN->Ni0 Reductive Elimination Product Ar-CN ArNiCN->Product ArylHalide Ar-X ArylHalide->ArNiX CyanideSource M-CN CyanideSource->ArNiCN

References

Safety Operating Guide

Proper Disposal of 2-(4-Bromo-3-methoxyphenyl)acetonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Hazard Profile and Safety Data

Based on safety data for structurally similar chemicals, such as various methoxyphenylacetonitriles and brominated organic compounds, 2-(4-Bromo-3-methoxyphenyl)acetonitrile should be handled as a hazardous substance.[1][2][3] The primary risks include toxicity upon ingestion, skin contact, or inhalation, as well as potential irritation to the skin, eyes, and respiratory system.[3] Thermal decomposition may produce highly toxic fumes, including hydrogen cyanide and nitrogen oxides.[1][4]

The following table summarizes key hazard data extrapolated from related compounds.

Hazard ClassificationDescriptionPrimary Precaution
Acute Toxicity Category 3 or 4 (Oral, Dermal, Inhalation). Toxic or harmful if swallowed, in contact with skin, or if inhaled.[2][3]Work in a certified chemical fume hood. Use appropriate Personal Protective Equipment (PPE).[3][5]
Skin Corrosion/Irritation Category 2. Causes skin irritation.[1][3]Wear chemical-resistant gloves (double nitrile or Viton recommended) and a lab coat.[5]
Eye Damage/Irritation Category 2. Causes serious eye irritation.[1][3]Wear chemical splash goggles or a face shield.[5]
Specific Target Organ Toxicity Category 3. May cause respiratory irritation.[1][3]Avoid breathing vapors, mists, or sprays by handling only within a fume hood.[3]
Environmental Hazard Halogenated organic compounds require special disposal to prevent environmental release.[1][5]Do not dispose of down the drain. Segregate as hazardous waste.[5][6]

Experimental Protocol: Small Spill Decontamination

In the event of a small spill (less than 100 mL) within a chemical fume hood, follow this procedure. For larger spills, or any spill outside of a containment area, evacuate personnel and contact your institution's Environmental Health & Safety (EHS) department immediately.[7]

Materials:

  • Chemical spill kit with inert absorbent material (e.g., sand, vermiculite, or commercial sorbent).

  • Two pairs of nitrile or Viton gloves.[5]

  • Chemical splash goggles and a face shield.

  • Lab coat.

  • Sealable, compatible waste container (e.g., polyethylene).[5]

  • Hazardous waste labels.

Procedure:

  • Ensure Safety: Confirm the spill is contained within the fume hood. Keep the fume hood sash at the lowest practical height.

  • Don PPE: Wear a lab coat, chemical splash goggles, a face shield, and double gloves.

  • Contain and Absorb: Gently cover the spill with an inert, dry absorbent material, starting from the outside and working inward to prevent splashing.[5][8]

  • Collect Waste: Carefully scoop the absorbed material and any contaminated debris (e.g., broken glass) into a designated, chemically compatible waste container.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. Place all cleaning materials into the waste container.

  • Seal and Label: Tightly seal the container. Affix a "Hazardous Waste" label, clearly identifying the contents as "this compound Spill Debris" and listing all components.[7]

  • Dispose: Store the sealed container in a designated satellite accumulation area.[9] Arrange for pickup through your institution's EHS or hazardous waste disposal program.

  • Doff PPE: Remove and dispose of gloves and any other contaminated disposable PPE as hazardous waste. Wash hands thoroughly with soap and water.

Standard Disposal Procedure for this compound Waste

This procedure applies to unused product, reaction byproducts, and contaminated materials. The guiding principle is waste segregation: halogenated organic compounds must be kept separate from non-halogenated streams to ensure proper disposal and minimize costs.[6][9][10]

Step 1: Waste Collection and Segregation

  • Designate a Waste Container: Use a clearly marked, chemically compatible container (polyethylene carboys are recommended) designated exclusively for "Halogenated Organic Waste."[5][10] The container must be in good condition, with a tight-fitting lid.

  • Segregate Waste Streams: Do NOT mix this waste with non-halogenated organic solvents, aqueous waste, acids, bases, or oxidizers.[5][6][10]

  • Transfer Waste: All transfers of liquid waste must be conducted inside a certified chemical fume hood to prevent inhalation of vapors.[5]

Step 2: Labeling

  • Immediate Labeling: As soon as the first drop of waste is added, label the container with the words "Hazardous Waste".[6][11]

  • Full Chemical Identification: Clearly list all chemical constituents and their approximate percentages on the tag.[6][9] For this specific chemical, write "this compound".

  • Identify Hazards: Check the applicable hazard boxes on the label, such as "Toxic" and "Flammable" (if mixed with flammable solvents).[9]

Step 3: Storage

  • Location: Store the waste container in a designated satellite accumulation area within the laboratory.[9]

  • Containment: The container must be kept in secondary containment (e.g., a larger, chemically resistant tub or basin) to contain potential leaks.[9]

  • Closure: Keep the container lid tightly closed at all times, except when actively adding waste.[5][9]

  • Environment: Ensure the storage area is cool, dry, and well-ventilated, away from sources of ignition or incompatible materials.[5]

Step 4: Disposal and Removal

  • Monitor Fill Level: Do not overfill the container. Request a waste pickup when the container is approximately three-quarters full.[9]

  • Schedule Pickup: Contact your institution's EHS or hazardous waste management office to schedule a pickup. Follow their specific procedures for online requests or phone-in services.[7]

  • Professional Disposal: The ultimate disposal of halogenated organic waste is typically handled via high-temperature incineration at a licensed hazardous waste facility.[10][12] Do not attempt to treat or dispose of this chemical through other means unless explicitly approved and trained to do so.

Visualized Workflow: Disposal Decision Pathway

The following diagram illustrates the logical steps and decision points for the proper handling and disposal of this compound waste in a laboratory setting.

G cluster_prep Preparation & Handling cluster_storage Accumulation & Storage cluster_disposal Final Disposal start Start: Generate Chemical Waste ppe Work in Fume Hood with Full PPE start->ppe segregate Is waste container for 'Halogenated Organics' available? ppe->segregate get_container Obtain & Label New Waste Container segregate->get_container No add_waste Add Waste to Designated Container segregate->add_waste Yes get_container->add_waste store Store Sealed Container in Secondary Containment add_waste->store check_full Is Container >75% Full? store->check_full continue_use Continue Accumulation check_full->continue_use No request_pickup Request Pickup from EHS check_full->request_pickup Yes ehs_pickup EHS Collects Waste request_pickup->ehs_pickup end End: Professional Disposal (Incineration) ehs_pickup->end

Caption: Waste Disposal Workflow for this compound.

References

Essential Safety and Logistics for Handling 2-(4-Bromo-3-methoxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical intermediates are paramount. This document provides immediate, essential safety and logistical information for 2-(4-Bromo-3-methoxyphenyl)acetonitrile, a key building block in the synthesis of various pharmaceutical and agrochemical compounds. The following procedural guidance is based on the known hazards of structurally similar brominated and nitrile-containing aromatic compounds.

Hazard Identification and Classification

Anticipated GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 3H301: Toxic if swallowed
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin
Acute Toxicity, InhalationCategory 3H331: Toxic if inhaled
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation

Note: This classification is inferred from structurally related compounds and should be treated as a conservative estimate.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to mitigate the risks of exposure. The following table outlines the minimum required PPE for handling this compound.

Body PartPPE SpecificationRationale
Hands Double-gloving with nitrile rubber gloves.[1]Provides a robust barrier against dermal absorption, a primary route of exposure for nitrile compounds.[1]
Eyes/Face Chemical safety goggles and a face shield.Protects against splashes and potential vapors, which can cause severe eye irritation.
Body A chemically resistant lab coat, worn fully buttoned.Prevents contamination of personal clothing and skin.
Respiratory A NIOSH-approved respirator with organic vapor cartridges.Essential for weighing, transferring, or any procedure with the potential to generate dust or aerosols.

Experimental Protocols: Safe Handling and Operation

Adherence to strict operational protocols is essential to ensure a safe laboratory environment.

3.1. Designated Work Area

  • All work with this compound must be conducted in a designated area within a certified chemical fume hood.

  • The work area should be clearly labeled with a warning sign indicating the presence of a toxic chemical.

3.2. Weighing and Transferring

  • Before handling, ensure all necessary PPE is correctly worn.

  • Conduct all weighing and transferring of the solid compound within the chemical fume hood to minimize inhalation exposure.

  • Use a spatula for transfers and avoid creating dust.

  • If dissolving the compound, add the solvent to the solid slowly to prevent splashing.

  • Close the container tightly immediately after use.

3.3. Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Response:

  • Evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection.

  • For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

  • For large spills, contact your institution's environmental health and safety department immediately.

  • Ventilate the area and wash the spill site after material pickup is complete.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Categorization:

  • Solid Waste: Unused or contaminated this compound.

  • Liquid Waste: Solutions containing the compound and contaminated solvents.

  • Contaminated Materials: Used PPE, weighing paper, and other disposable labware.

Disposal Protocol:

  • Segregation: All waste streams containing this compound must be segregated as halogenated organic waste. Do not mix with non-halogenated waste.[1]

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste: Halogenated Organic Compound, Toxic" and list the full chemical name.

  • Containerization:

    • Solid waste should be collected in a clearly labeled, sealed, and chemically compatible container.

    • Liquid waste should be collected in a labeled, leak-proof, and shatter-resistant container.

    • Contaminated disposables should be double-bagged and placed in a designated hazardous waste container.

  • Final Disposal: Arrange for collection and disposal by a licensed hazardous waste disposal company. Incineration at a facility equipped with appropriate scrubbers to handle both brominated and nitrogen-containing compounds is the preferred method of disposal.

Workflow and Safety Diagram

The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather Materials & Spill Kit prep_hood->prep_materials handle_weigh Weigh/Transfer in Fume Hood prep_materials->handle_weigh handle_reaction Perform Reaction/Procedure handle_weigh->handle_reaction cleanup_decon Decontaminate Glassware & Surfaces handle_reaction->cleanup_decon emergency_spill Spill Occurs handle_reaction->emergency_spill Potential Incident emergency_exposure Exposure Occurs handle_reaction->emergency_exposure Potential Incident cleanup_waste Segregate Halogenated Waste cleanup_decon->cleanup_waste cleanup_dispose Store Waste in Labeled, Sealed Containers cleanup_waste->cleanup_dispose emergency_spill_action Follow Spill Protocol emergency_spill->emergency_spill_action emergency_exposure_action Follow First Aid Protocol & Seek Medical Attention emergency_exposure->emergency_exposure_action

Caption: Workflow for safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.